Isoflavanone
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-15-12-8-4-5-9-14(12)17-10-13(15)11-6-2-1-3-7-11/h1-9,13H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRZOHKLISMNRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963817 | |
| Record name | 3-Phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4737-27-3 | |
| Record name | 2,3-Dihydro-3-phenyl-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4737-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoflavanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004737273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Elucidating the Isoflavanone Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies employed in the elucidation of the isoflavanone biosynthesis pathway. Isoflavanones are a critical class of secondary metabolites in legumes, serving as precursors to a wide array of bioactive isoflavonoids with significant implications for human health, including potential applications in cancer prevention, cardiovascular health, and alleviating menopausal symptoms. A thorough understanding of their biosynthesis is paramount for metabolic engineering efforts aimed at enhancing their production and for the discovery of novel therapeutic agents.
The Core Biosynthetic Pathway
The biosynthesis of isoflavanones represents a key branch of the general phenylpropanoid pathway. The central steps involve the conversion of a flavanone precursor, such as liquiritigenin or naringenin, into a 2-hydroxythis compound, which is subsequently dehydrated to form the corresponding this compound. This process is catalyzed by a sequence of specialized enzymes that orchestrate a unique aryl migration reaction, a hallmark of isoflavonoid biosynthesis.
The core pathway can be summarized as follows:
-
From Phenylalanine to Flavanones: The journey begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) produces 4-coumaroyl-CoA. This intermediate is then condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone. Chalcone isomerase (CHI) then catalyzes the cyclization of naringenin chalcone to produce the flavanone naringenin. Alternatively, in many legumes, the concerted action of CHS and chalcone reductase (CHR) leads to the formation of isoliquiritigenin, which is then converted to the flavanone liquiritigenin by CHI.[1]
-
The Committed Step: Isoflavone Synthase (IFS): The key branching point from the general flavonoid pathway to the isoflavonoid pathway is catalyzed by isoflavone synthase (IFS), a cytochrome P450 monooxygenase.[2] IFS facilitates a complex reaction involving hydroxylation at the C-2 position of the flavanone substrate followed by a 1,2-aryl migration of the B-ring from position 2 to position 3 of the heterocyclic C-ring.[2] This enzymatic transformation results in the formation of a 2-hydroxythis compound intermediate, such as 2,7,4'-trihydroxythis compound from liquiritigenin or 2,5,7,4'-tetrahydroxythis compound from naringenin.
-
Dehydration to Isoflavone: 2-Hydroxythis compound Dehydratase (HID): The unstable 2-hydroxythis compound intermediate is then dehydrated to form a stable isoflavone. This reaction is catalyzed by 2-hydroxythis compound dehydratase (HID).[3][4] While this dehydration can occur spontaneously to some extent, the enzymatic catalysis by HID is significantly more efficient and specific.[4] The product of this reaction is an isoflavone, such as daidzein (from 2,7,4'-trihydroxythis compound) or genistein (from 2,5,7,4'-tetrahydroxythis compound).
Further modifications, such as glycosylation, methylation, and acylation, lead to the vast diversity of isoflavonoids found in nature.
Quantitative Data on Key Enzymes
The kinetic properties of the core enzymes in the this compound biosynthesis pathway have been characterized in several studies. This quantitative data is crucial for understanding the efficiency of each enzymatic step and for developing models of metabolic flux.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |
| Isoflavone Synthase (IFS) | Liquiritigenin | ~10-50 | Not reported | Glycine max (Soybean) | Varies |
| Naringenin | ~5-30 | Not reported | Glycine max (Soybean) | Varies | |
| 2-Hydroxythis compound Dehydratase (HID) | 2,7,4'-trihydroxythis compound | 114 | 5.3 | Glycine max (Soybean) | [5] |
| 2,5,7,4'-tetrahydroxythis compound | 170 | 18.1 | Glycine max (Soybean) | [5] | |
| 2,7-dihydroxy-4'-methoxythis compound | 29 | 1.6 | Glycine max (Soybean) | [5] | |
| Chalcone Isomerase (CHI) | Naringenin Chalcone | ~15-50 | ~20-100 | Medicago sativa (Alfalfa) | Varies |
Experimental Protocols
The elucidation of the this compound biosynthesis pathway has been made possible through a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
Protocol 1: Isoflavone Synthase (IFS) Microsomal Assay
This protocol describes the in vitro assay of isoflavone synthase activity using microsomes isolated from yeast or plant tissues expressing the enzyme.
1. Materials:
-
Yeast or plant tissue expressing the IFS enzyme.
-
Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.5 M sucrose, 10 mM DTT, and protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA.
-
Substrate: Liquiritigenin or Naringenin (10 mM stock in DMSO).
-
NADPH (10 mM stock in water).
-
Microsome Preparation: Homogenize tissue in extraction buffer, centrifuge to remove debris, and then ultracentrifuge the supernatant to pellet the microsomes. Resuspend the microsomal pellet in assay buffer.
2. Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube:
-
Microsomal protein (50-100 µg)
-
Assay Buffer to a final volume of 198 µL
-
Substrate (2 µL of 10 mM stock for a final concentration of 100 µM)
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 2 µL of 10 mM NADPH (final concentration 100 µM).
-
Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.
-
Terminate the reaction by adding 200 µL of ice-cold ethyl acetate.
-
Vortex vigorously for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Resuspend the dried residue in 50-100 µL of methanol for HPLC or LC-MS/MS analysis.
Protocol 2: 2-Hydroxythis compound Dehydratase (HID) Enzyme Assay
This protocol outlines the determination of HID activity using a purified recombinant enzyme.[6]
1. Materials:
-
Purified recombinant HID enzyme.
-
Substrate: 2,7,4'-trihydroxythis compound or other 2-hydroxythis compound substrates (10 mM stock in 2-methoxyethanol).
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.5).
2. Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube:
-
Purified HID enzyme (1-5 µg)
-
Assay Buffer to a final volume of 48 µL
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 2 µL of the 10 mM 2-hydroxythis compound substrate stock (final concentration 400 µM).
-
Incubate at 30°C for 5-10 minutes.
-
Terminate the reaction by adding 50 µL of ethyl acetate.
-
Vortex and centrifuge as described in the IFS assay protocol.
-
Analyze the ethyl acetate extract by HPLC or LC-MS/MS to quantify the formation of the corresponding isoflavone (e.g., daidzein).
Protocol 3: Metabolic Profiling of Isoflavonoids by LC-MS/MS
This protocol provides a general framework for the extraction and analysis of isoflavonoids from plant tissues.
-
Freeze plant tissue (e.g., soybean seedlings) in liquid nitrogen immediately after harvesting and grind to a fine powder.
-
To 100 mg of powdered tissue, add 1 mL of 80% methanol.
-
Vortex thoroughly and sonicate for 30 minutes in a water bath.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Repeat the extraction of the pellet with another 1 mL of 80% methanol and combine the supernatants.
-
Filter the combined supernatant through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of B, increasing linearly to a high percentage of B over 15-20 minutes to elute the compounds of interest.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly used for isoflavonoid detection. Multiple Reaction Monitoring (MRM) mode is employed for quantification, using specific precursor-product ion transitions for each target isoflavonoid.
Protocol 4: RNAi-Mediated Silencing of Isoflavone Synthase (IFS) in Soybean
This protocol describes the general steps for creating an RNAi construct and transforming soybean to study the effect of IFS silencing on the isoflavonoid pathway.[11]
1. Construction of the RNAi Vector:
-
Design primers to amplify a 300-500 bp fragment of the target IFS gene from soybean cDNA. Add appropriate restriction sites to the primers for cloning.
-
Clone the amplified fragment in both sense and antisense orientations into an RNAi vector (e.g., a vector containing a hairpin structure with an intron). These vectors are often designed for Gateway or Golden Gate cloning for ease of use.[12]
-
The resulting construct should have an inverted repeat of the IFS fragment separated by an intron, under the control of a strong constitutive promoter (e.g., CaMV 35S).
2. Agrobacterium-mediated Transformation of Soybean: [13][14]
-
Introduce the final RNAi construct into a suitable Agrobacterium tumefaciens strain (e.g., EHA105 or LBA4404).
-
Prepare soybean explants (e.g., cotyledonary nodes from germinated seeds).
-
Infect the explants with the Agrobacterium culture carrying the RNAi construct.
-
Co-cultivate the explants with Agrobacterium for 2-3 days on a co-cultivation medium.
-
Transfer the explants to a selection medium containing an appropriate antibiotic (e.g., kanamycin or hygromycin) to select for transformed cells and a bacteriostatic agent (e.g., cefotaxime) to eliminate Agrobacterium.
-
Regenerate shoots from the selected calli and subsequently root them to obtain whole transgenic plants.
-
Confirm the presence of the transgene and the silencing of the target IFS gene in the transgenic plants using PCR, qRT-PCR, and metabolic profiling of isoflavonoids.
Visualizations
Signaling Pathways and Experimental Workflows
Visualizing the complex relationships within the this compound biosynthesis pathway and the experimental workflows used to study it is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]
- 3. 2-hydroxythis compound dehydratase - Wikipedia [en.wikipedia.org]
- 4. ENZYME - 4.2.1.105 2-hydroxythis compound dehydratase [enzyme.expasy.org]
- 5. uniprot.org [uniprot.org]
- 6. Molecular and Biochemical Characterization of 2-Hydroxythis compound Dehydratase. Involvement of Carboxylesterase-Like Proteins in Leguminous Isoflavone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sample preparation for the analysis of isoflavones from soybeans and soy foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. RNA Interference of Soybean Isoflavone Synthase Genes Leads to Silencing in Tissues Distal to the Transformation Site and to Enhanced Susceptibility to Phytophthora sojae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.addgene.org [blog.addgene.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Optimization of Agrobacterium-Mediated Transformation in Soybean [frontiersin.org]
The Vanguard of Discovery: A Technical Guide to Novel Isoflavanones from Medicinal Plants
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has consistently led researchers to the rich and diverse chemical tapestry of medicinal plants. Among the myriad of phytochemicals, isoflavonoids, and specifically isoflavanones, have emerged as a class of compounds with significant pharmacological potential. This in-depth technical guide provides a comprehensive overview of the discovery of novel isoflavanones from medicinal plants, detailing experimental protocols, presenting quantitative data, and visualizing key biological pathways.
Introduction to Isoflavanones
Isoflavanones are a subclass of isoflavonoids characterized by a saturated heterocyclic C ring. They are biosynthetic precursors to other isoflavonoids and have demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Their structural diversity, stemming from various substitution patterns on the aromatic rings, makes them a fertile ground for the discovery of new drug leads.
Data Presentation: Bioactivities of Novel Isoflavanones
The following tables summarize the quantitative data for recently discovered isoflavanones from various medicinal plants, focusing on their anti-inflammatory and anticancer activities.
Table 1: Anti-inflammatory Activity of Novel Isoflavanones
| Compound Name | Medicinal Plant Source | Assay | IC50 Value | Reference |
| New Isoflavanone Derivative 1 | Pongamia pinnata | Nitric Oxide (NO) Production Inhibition in LPS-stimulated BV-2 microglial cells | 9.0 µM | [1] |
| Kenusanone F 7-methyl ether | Dalbergia melanoxylon | Mycobacterium tuberculosis inhibition | MIC: 80 µM | |
| Sophoronol-7-methyl ether | Dalbergia melanoxylon | Inactive against Plasmodium falciparum | > 10 µg/mL | [2] |
Table 2: Anticancer Activity of Novel Isoflavanones
| Compound Name | Medicinal Plant Source | Cancer Cell Line | IC50 Value | Reference |
| Ficustikounone A | Ficus tikoua | A549 (Lung carcinoma) | Not specified | [3] |
| HepG2 (Hepatocellular carcinoma) | Not specified | [3] | ||
| Erythraddison III | Erythrina addisoniae | PTP1B enzyme inhibition | 4.6 µM | [4] |
| Erythraddison IV | Erythrina addisoniae | PTP1B enzyme inhibition | 13.8 µM | [4] |
| Kenusanone H | Dalbergia melanoxylon | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 0.8 - 6.2 µg/mL | [5] |
| (3R)-tomentosanol B | Dalbergia melanoxylon | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 0.8 - 6.2 µg/mL | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery, isolation, and characterization of novel isoflavanones.
Bioassay-Guided Fractionation and Isolation
Bioassay-guided fractionation is a pivotal strategy to isolate active compounds from a crude plant extract.[6][7]
Protocol 1: General Bioassay-Guided Fractionation
-
Preparation of Plant Material:
-
Obtain and authenticate the desired plant material (e.g., roots, stem bark).
-
Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder (40-60 mesh) to increase the surface area for extraction.
-
-
Crude Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) with a suitable solvent (e.g., 95% ethanol or a 1:1 mixture of CH₂Cl₂:MeOH) at room temperature for 72 hours with occasional shaking.[8]
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Solvent-Solvent Partitioning:
-
Suspend the crude extract in water and sequentially partition with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol).
-
Collect each solvent fraction and evaporate the solvent to dryness.
-
-
Bioassay of Fractions:
-
Screen each fraction for the desired biological activity (e.g., anti-inflammatory or anticancer activity) using an appropriate in vitro assay.
-
Identify the most active fraction(s) for further purification.
-
-
Column Chromatography of the Active Fraction:
-
Pack a glass column with silica gel (60-120 mesh) using a non-polar solvent (e.g., n-hexane) to create a slurry.[1][9]
-
Load the active fraction (adsorbed onto a small amount of silica gel) onto the top of the column.
-
Elute the column with a gradient of solvents with increasing polarity (e.g., a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol).[1]
-
Collect the eluate in fractions of a fixed volume.
-
-
Thin Layer Chromatography (TLC) Analysis:
-
Monitor the collected fractions using TLC to identify fractions with similar chemical profiles.
-
Combine fractions that contain the compound of interest.
-
-
Further Purification:
-
Subject the combined fractions to further purification steps, such as preparative HPLC or Sephadex LH-20 column chromatography, to isolate the pure compound.[8]
-
Structure Elucidation
The chemical structure of the isolated pure compound is determined using a combination of spectroscopic techniques.
Protocol 2: Spectroscopic Analysis for Structure Elucidation
-
Mass Spectrometry (MS):
-
Obtain the high-resolution electrospray ionization mass spectrum (HRESIMS) to determine the exact molecular weight and molecular formula of the compound.[10]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire the following NMR spectra:
-
¹H NMR: To determine the number and types of protons and their connectivity.[11][12][13]
-
¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).[12][13][14]
-
2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecule.[14]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the molecular skeleton.
-
-
-
-
Circular Dichroism (CD) Spectroscopy:
-
For chiral compounds, obtain the CD spectrum to determine the absolute stereochemistry by comparing the experimental spectrum with calculated electronic circular dichroism (ECD) data.[10]
-
Quantification using UPLC-MS/MS
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of isoflavanones in complex mixtures.[15][16][17][18][19]
Protocol 3: UPLC-MS/MS Analysis
-
Sample Preparation:
-
Prepare a standard stock solution of the purified this compound of known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the plant extract or biological sample containing the this compound of interest, including an appropriate extraction and clean-up step.
-
-
UPLC Conditions:
-
Column: A reversed-phase column, such as an Acquity UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 100 mm).[15]
-
Mobile Phase: A gradient of two solvents, typically water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A, and acetonitrile or methanol with the same acid as mobile phase B.[15][17]
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.[15]
-
Column Temperature: Maintain a constant column temperature (e.g., 40°C).
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the compound's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves selecting a specific precursor ion (the molecular ion of the this compound) and a specific product ion (a characteristic fragment ion).[19]
-
Optimization: Optimize MS parameters such as capillary voltage, cone voltage, and collision energy for the specific this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the MRM transition against the concentration of the calibration standards.
-
Quantify the amount of the this compound in the sample by interpolating its peak area on the calibration curve.
-
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the discovery of novel isoflavanones from medicinal plants.
Signaling Pathways
Many isoflavanones exert their anti-inflammatory and anticancer effects by modulating key cellular signaling pathways. The diagram below illustrates the inhibition of the NF-κB and MAPK signaling pathways, common mechanisms of action for these compounds.[20][21][22][23][24]
Conclusion
The discovery of novel isoflavanones from medicinal plants represents a promising frontier in drug development. The integration of systematic bioassay-guided fractionation with advanced analytical techniques such as UPLC-MS/MS and 2D NMR is crucial for the efficient isolation and characterization of these bioactive molecules. A thorough understanding of their mechanisms of action, particularly their modulation of key signaling pathways, will be instrumental in translating these natural products into next-generation therapeutic agents. This guide provides a foundational framework for researchers to navigate the intricate process of this compound discovery and to contribute to the ever-expanding arsenal of nature-derived medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. blackwoodconservation.org [blackwoodconservation.org]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Prenylated Isoflavanones with Antimicrobial Potential from the Root Bark of Dalbergia melanoxylon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Prenylated Isoflavanones with Antimicrobial Potential from the Root Bark of Dalbergia melanoxylon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Anti-inflammatory isoflavones and isoflavanones from the roots of Pongamia pinnata (L.) Pierre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel iso-flavones derivatives as H3R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. books.rsc.org [books.rsc.org]
- 20. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sulforaphane-mediated immune regulation through inhibition of NF-kB and MAPK signaling pathways in human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Novel NF-κB-inducing Kinase-MAPK Signaling Pathway Up-regulates NF-κB Activity in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
isoflavanone structure characterization techniques
An In-depth Technical Guide to Isoflavanone Structure Characterization
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core analytical techniques employed for the structural elucidation of isoflavanones. It details the principles, data interpretation, and experimental considerations for mass spectrometry, nuclear magnetic resonance spectroscopy, UV-Vis spectroscopy, and X-ray crystallography, supplemented with detailed experimental protocols and data tables for practical application.
Introduction to this compound Characterization
Isoflavanones are a class of isoflavonoids characterized by a C6-C3-C6 skeleton. Their diverse biological activities, including phytoestrogenic and anti-cancer effects, make them significant targets in natural product chemistry and drug development.[1] Accurate structural characterization is paramount for understanding structure-activity relationships and ensuring the identity and purity of these compounds. The process typically involves a multi-technique approach, integrating data from various spectroscopic and crystallographic methods to unambiguously determine the molecular formula, connectivity, and stereochemistry.
Core Spectroscopic Techniques
Spectroscopic methods are fundamental to determining the two-dimensional structure of isoflavanones. They provide information about the molecular weight, elemental composition, functional groups, and the connectivity of atoms within the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of isoflavanones and for obtaining structural information through fragmentation analysis.[2][3] Electrospray ionization (ESI) is commonly used, often in tandem with liquid chromatography (LC-MS), and can be operated in both positive and negative ion modes.[1][4]
Key Fragmentation Pathways:
-
Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation of flavonoids, cleavage of the C-ring provides diagnostic ions that help identify the substitution patterns on the A and B rings.[1][5][6] The 1,3A+ ion is a typical fragment resulting from this cleavage.[5]
-
Loss of Small Molecules: Neutral losses of carbon monoxide (CO) from the C-ring are very common.[5][7] Stepwise elimination of two CO molecules to yield [M+H-2CO]+ is often observed.[2][5] Water (H₂O) loss can also occur, particularly in hydroxylated derivatives.[7]
-
Glycoside Fragmentation: For this compound glycosides, the glycosidic bond is easily cleaved, resulting in an abundant ion corresponding to the aglycone (Y₀⁺ or Y₀⁻).[6][8][9] This allows for the identification of both the sugar moiety and the core this compound structure.
Table 1: Common Mass Spectrometry Fragmentation Patterns of Isoflavanones
| Precursor Ion | Fragmentation Type | Common Neutral Loss / Fragment Ion | Structural Information Gained |
|---|---|---|---|
| [M+H]⁺ | RDA Cleavage | ¹‚³A⁺ | Substitution pattern on the A-ring.[5] |
| [M+H]⁺ | CO Loss | [M+H-CO]⁺, [M+H-2CO]⁺ | Presence of the characteristic C-ring carbonyls.[2][5] |
| [M+H]⁺ | B-ring Loss | [M+H-B-ring-CO]⁺ | Observed in 5-hydroxyisoflavones.[2] |
| [M-H]⁻ | Glycoside Cleavage | Y₀⁻ (Aglycone) | Identifies the mass of the core this compound structure.[4][9] |
| [M-H]⁻ | Glycoside Cleavage | [Y₀-H]⁻ | Differentiates glycosylation positions.[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules, including isoflavanones.[10] It provides detailed information about the carbon-hydrogen framework. Both 1D (¹H, ¹³C) and 2D NMR experiments are essential.[11][12]
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The chemical shift of the 5-hydroxyl proton can be a key indicator for the presence of a prenyl group at the C-6 or C-8 position.
-
¹³C NMR: Shows the number of non-equivalent carbons and their chemical environment (e.g., C=O, aromatic C, aliphatic C).
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).[10]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling the molecular skeleton.[10][13]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which is useful for determining stereochemistry and conformation.[10]
-
// Nodes for basic spectra H1_NMR [label="1D ¹H NMR\n(Proton Signals)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C13_NMR [label="1D ¹³C NMR\n(Carbon Signals)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes for 2D experiments COSY [label="COSY", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; HSQC [label="HSQC", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; HMBC [label="HMBC", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Node for final structure Structure [label="Complete Molecular\nStructure & Connectivity", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges showing relationships H1_NMR -> COSY; COSY -> H1_NMR; COSY -> Structure [label="Identifies\nH-H Spin Systems\n(e.g., A-ring, B-ring)", color="#5F6368"];
H1_NMR -> HSQC; C13_NMR -> HSQC; HSQC -> Structure [label="Connects Protons\nto Direct-Attached Carbons\n(C-H Bonds)", color="#5F6368"];
H1_NMR -> HMBC; C13_NMR -> HMBC; HMBC -> Structure [label="Assembles Fragments via\nLong-Range C-H Correlations\n(2-3 Bonds)", color="#5F6368", penwidth=2]; }
Table 2: Characteristic ¹H NMR Chemical Shifts for this compound Protons (in DMSO-d₆)
| Proton | Chemical Shift Range (ppm) | Multiplicity | Notes |
|---|---|---|---|
| H-2 | ~8.0 - 8.4 | s | Diagnostic singlet for the isoflavone core.[14] |
| H-5 | ~6.8 - 7.9 | d | Part of A-ring spectrum. |
| H-6 | ~6.2 - 6.5 | d or dd | Part of A-ring spectrum.[14] |
| H-8 | ~6.2 - 6.5 | d | Part of A-ring spectrum.[14] |
| H-2', H-6' | ~7.3 - 7.5 | m | B-ring protons. |
| H-3', H-5' | ~6.8 - 7.0 | m | B-ring protons. |
| 5-OH | ~12.0 - 13.0 | s | Strongly deshielded due to hydrogen bonding with C4-carbonyl.[10] |
Table 3: Characteristic ¹³C NMR Chemical Shifts for the this compound Skeleton (in DMSO-d₆)
| Carbon | Chemical Shift Range (ppm) | Notes |
|---|---|---|
| C-2 | ~150 - 155 | Olefinic carbon adjacent to the B-ring.[10] |
| C-3 | ~122 - 125 | Olefinic carbon. |
| C-4 | ~174 - 178 | Carbonyl carbon, significantly downfield.[12] |
| C-5 | ~157 - 163 | Oxygenated aromatic carbon. |
| C-7 | ~157 - 165 | Oxygenated aromatic carbon. |
| C-9 | ~154 - 158 | Oxygenated aromatic carbon. |
| C-1' | ~121 - 132 | B-ring quaternary carbon. |
Note: Chemical shifts are highly dependent on the solvent and substitution patterns. Data presented are approximate ranges.[15][16]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the chromophore system of isoflavanones. The spectra typically show two main absorption bands:[17]
-
Band I (300-330 nm): Associated with the cinnamoyl system (B-ring and the heterocyclic C-ring).[17][18]
-
Band II (245-295 nm): Associated with the benzoyl system (A-ring).[17][18]
The exact position and intensity of these bands can be influenced by the substitution pattern, particularly the presence and location of hydroxyl groups.[18] While not sufficient for full structure elucidation on its own, UV-Vis is an excellent technique for initial classification and is widely used as a detection method for HPLC.[19][20]
Table 4: UV-Vis Absorption Maxima (λmax) for Isoflavanones
| Flavonoid Type | Band I (nm) | Band II (nm) |
|---|---|---|
| Isoflavones | 300 - 330 | 275 - 295 |
| Isoflavones (5-deoxy-6,7-dioxy) | 310 - 330 | 245 - 295 |
Data adapted from multiple sources.[18]
Definitive Structure and Stereochemistry
While spectroscopic methods define the connectivity, other techniques are required to determine the absolute three-dimensional structure and stereochemistry.
X-Ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and absolute stereochemistry, provided a suitable crystal can be grown.[21][22][23] It is considered the "gold standard" for structure proof and is invaluable for confirming novel or complex structures.[13]
Chiroptical Techniques and Chiral Chromatography
Isoflavanones possess a chiral center at C-3, meaning they can exist as enantiomers.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., polysaccharide-based columns) is used to separate enantiomers.[24][25][26] This is crucial for determining the enantiomeric excess (%ee) in a sample.[27]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the molecule's stereochemistry. Comparing experimental CD spectra with theoretical spectra calculated using quantum chemical methods can be used to assign the absolute configuration (R/S).[28][29][30]
Experimental Protocols
Protocol 1: Isolation and Purification from Plant Material
This protocol describes a general procedure for the extraction and initial purification of isoflavanones.
-
Extraction:
-
Obtain dried and powdered plant material (e.g., soybean flour, kudzu root).[31][32]
-
Perform extraction using a suitable solvent, typically methanol or ethanol, which can be done via maceration, Soxhlet extraction, or ultrasound-assisted extraction (UAE).[31][33] For UAE, a solid-to-liquid ratio of 1:20 (g/mL) is common. Sonicate for 30-60 minutes.[34]
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.[34]
-
-
Purification:
-
The crude extract is often fractionated using liquid-liquid partitioning (e.g., with ethyl acetate and water) to separate compounds based on polarity.
-
Further purification is achieved using column chromatography. Macroporous resins are effective for enriching isoflavones from aqueous solutions.[31]
-
For high-purity compounds, preparative HPLC or High-Speed Counter-Current Chromatography (HSCCC) is employed.[35] Fractions are collected and monitored by analytical HPLC-UV.
-
Protocol 2: LC-MS/MS Analysis
-
Sample Preparation:
-
Dissolve the purified this compound sample or fraction in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Separation (LC):
-
Column: Use a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient might run from 10% B to 95% B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Detection: UV-Vis detector set at a characteristic wavelength (e.g., 254 nm).[19]
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray Ionization (ESI), operated in both positive and negative modes.
-
MS1 Scan: Perform a full scan over a relevant m/z range (e.g., 100-1000) to identify the molecular ions [M+H]⁺ or [M-H]⁻.
-
MS/MS Scan: Use a data-dependent acquisition mode. The most intense ions from the MS1 scan are automatically selected as precursor ions, isolated, and fragmented by collision-induced dissociation (CID). Record the resulting product ion spectra.[5]
-
Protocol 3: NMR Analysis
-
Sample Preparation:
-
Dissolve 1-5 mg of the highly purified this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).[15][16] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like hydroxyls.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a standard 1D proton (¹H) spectrum.
-
Acquire a 1D carbon (¹³C) spectrum, often with proton decoupling. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.[10]
-
Acquire a suite of 2D spectra:
-
gCOSY (gradient-selected COSY)
-
gHSQC (gradient-selected HSQC)
-
gHMBC (gradient-selected HMBC)
-
-
If stereochemistry is of interest, a NOESY or ROESY experiment should be performed.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H spectrum and pick peaks for all spectra.
-
Use the 2D spectra to systematically assign all ¹H and ¹³C chemical shifts and establish the final structure.[10]
-
References
- 1. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 2. A fragmentation study of isoflavones by IT-TOF-MS using biosynthesized isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural elucidation of hydroxylated metabolites of the isoflavan equol by gas chromatography-mass spectrometry and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of characteristic fragmentation of isoflavonoids by using negative ion ESI-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation of this compound and its Derivatives using Mass Spectrometry [dea.lib.unideb.hu]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 13. Structure elucidation of a new isoflavone by exclusive use of ¹H NMR measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1H NMR Fingerprinting of Soybean Extracts, with Emphasis on Identification and Quantification of Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thieme-connect.com [thieme-connect.com]
- 16. NMR Chemical Shifts of Common Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A brief history and spectroscopic analysis of soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medwinpublishers.com [medwinpublishers.com]
- 19. researchgate.net [researchgate.net]
- 20. waters.com [waters.com]
- 21. Single Crystal X-Ray Structure for the Disordered Two Independent Molecules of Novel Isoflavone: Synthesis, Hirshfeld Surface Analysis, Inhibition and Docking Studies on IKKβ of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one | MDPI [mdpi.com]
- 22. Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment [mdpi.com]
- 23. Isolation and structure elucidation of an isoflavone and a sesterterpenoic acid from Henriettella fascicularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. uvadoc.uva.es [uvadoc.uva.es]
- 26. researchgate.net [researchgate.net]
- 27. Enantioselective Synthesis of Homoisoflavanones by Asymmetric Transfer Hydrogenation and Their Biological Evaluation for Antiangiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Chiroptical studies of flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 31. Extraction Methods for the Isolation of Isoflavonoids fro... [degruyterbrill.com]
- 32. Extraction and purification of isoflavones from soybeans and characterization of their estrogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. US5679806A - Process for the isolation and purification of isoflavones - Google Patents [patents.google.com]
- 34. benchchem.com [benchchem.com]
- 35. Preparative isolation and purification of seven isoflavones from Belamcanda chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Isoflavanone Bioactivity: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Isoflavanones, a subclass of isoflavonoids, are naturally occurring phenolic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2] The exploration of these compounds as potential therapeutic agents has been significantly accelerated by computational, or in silico, methodologies. These techniques offer a rapid, cost-effective, and resource-efficient approach to predict the bioactivity, pharmacokinetics, and toxicity of isoflavanone derivatives, thereby streamlining the drug discovery and development pipeline. This guide provides an in-depth overview of the core in silico strategies employed in the study of isoflavanones, complete with detailed experimental protocols, comparative data, and visual workflows to aid researchers in this field.
Introduction to In Silico Approaches in this compound Research
The drug discovery process is traditionally lengthy and expensive. In silico methods, which encompass a range of computational tools and techniques, have emerged as indispensable for modern drug development.[3] These approaches leverage computational power to model, simulate, and predict the interactions between small molecules like isoflavanones and biological targets. Key in silico methods applied to this compound research include molecular docking, molecular dynamics (MD) simulations, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.[4][5][6][7] By predicting a compound's potential efficacy and safety profile before synthesis, these methods allow researchers to prioritize the most promising candidates for further in vitro and in vivo testing.[8]
Core Methodologies and Experimental Protocols
A typical in silico workflow for assessing this compound bioactivity involves several sequential steps, starting from library preparation and culminating in the identification of lead compounds.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, e.g., an this compound) when bound to a second (a receptor, e.g., a protein target) to form a stable complex. It is widely used to estimate the binding affinity and understand the interaction patterns, such as hydrogen bonds and hydrophobic interactions, at the binding site.[9][10]
Detailed Protocol:
-
Ligand Preparation:
-
Obtain 2D structures of this compound derivatives (e.g., from PubChem or drawn using ChemDraw).
-
Convert 2D structures to 3D using software like Open Babel or Discovery Studio.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Save the structures in a suitable format (e.g., .mol2, .sdf, or .pdbqt for AutoDock).
-
-
Receptor Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein using software like AutoDock Tools, Schrödinger Maestro, or Discovery Studio. This involves removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning atomic charges.
-
-
Grid Generation:
-
Define the binding site (active site) on the receptor. This can be done by specifying the coordinates of the co-crystallized ligand or by identifying putative binding pockets using tools like Q-SiteFinder.
-
Generate a grid box that encompasses the defined active site. The docking algorithm will confine its search for binding poses within this box.
-
-
Docking Simulation:
-
Run the docking simulation using software like AutoDock Vina, Schrödinger's GLIDE, or ArgusLab.[3] The program will systematically sample different conformations and orientations of the this compound within the grid box.
-
A scoring function is used to calculate the binding energy (affinity) for each pose. Lower binding energy values typically indicate a more stable complex.
-
-
Analysis of Results:
Table 1: Representative Molecular Docking Results for Isoflavonoids
| Compound | Target Protein | Software/Method | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Genistin | HMGCR | AutoDock | -8.1 | [13] |
| Genistein | HMGCR | AutoDock | -7.9 | [13] |
| Glycitin | HMGCR | AutoDock | -8.2 | [13] |
| Daidzin | PRKACA | Molecular Docking | -8.5 | [5] |
| Genistin | PRKACA | Molecular Docking | -8.5 | [5] |
| 8-Hydroxydaidzein | Androgen Receptor (AR) | Molecular Docking | Comparable to Testosterone | [14] |
| Dihydrogenistein | Androgen Receptor (AR) | Molecular Docking | Comparable to Testosterone | [14] |
| Various Isoflavonoids | hACE2 | Molecular Docking | -24.02 to -39.33 | [15] |
| Various Isoflavonoids | Mpro (COVID-19) | Molecular Docking | -32.19 to -50.79 |[15] |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, MD simulations offer insights into the dynamic behavior of the complex over time.[16] These simulations model the atomic movements of the system, allowing researchers to assess the stability of the predicted binding pose and the flexibility of the protein-ligand complex.[9][17][18]
Detailed Protocol:
-
System Preparation:
-
Use the best-ranked docking pose of the this compound-protein complex as the starting structure.
-
Place the complex in a simulation box (e.g., triclinic or cubic) of a defined size.
-
Solvate the system by adding water molecules (e.g., using SPC or TIP3P water models).
-
Neutralize the system by adding counter-ions (e.g., Na+ or Cl-) to mimic physiological conditions.[17]
-
-
Force Field Selection:
-
Choose an appropriate force field (e.g., OPLS, AMBER, CHARMM) to describe the potential energy of the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization on the entire system to remove steric clashes and unfavorable geometries.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant temperature (NVT ensemble) and then constant pressure (NPT ensemble) to ensure the system reaches a stable state.[17]
-
-
Production Run:
-
Run the MD simulation for a specific duration (typically nanoseconds to microseconds). Trajectories (atomic coordinates over time) are saved at regular intervals.
-
-
Trajectory Analysis:
-
Analyze the saved trajectories to calculate various parameters:
-
Root Mean Square Deviation (RMSD): To assess the structural stability of the protein and the ligand's pose over time.[17]
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.[17]
-
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds throughout the simulation.
-
Binding Free Energy Calculation (e.g., MM/PBSA, MM/GBSA): To obtain a more accurate estimation of binding affinity.[9]
-
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that correlate the chemical structure of compounds with their biological activity.[4] By identifying key molecular descriptors (physicochemical, electronic, or topological properties) that influence activity, QSAR models can predict the bioactivity of novel, untested isoflavanones.[19][20][21]
Detailed Protocol:
-
Dataset Preparation:
-
Compile a dataset of this compound derivatives with experimentally determined biological activity values (e.g., IC50, EC50).
-
Randomly divide the dataset into a training set (for model building) and a test set (for external validation).[4]
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors using software like DRAGON, PaDEL-Descriptor, or Schrödinger's QikProp. Descriptors can include properties like molecular weight, logP, polar surface area, and quantum-chemical parameters like HOMO/LUMO energies.[4]
-
-
Model Building:
-
Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Artificial Neural Network, Support Vector Machine) to build a mathematical model that links the descriptors (independent variables) to the biological activity (dependent variable).[4][20]
-
-
Model Validation:
-
Internal Validation: Use techniques like leave-one-out cross-validation (q²) on the training set to assess the model's robustness and predictive power.
-
External Validation: Use the test set to evaluate the model's ability to predict the activity of compounds not used in its creation. The predictive correlation coefficient (R²pred) is a key metric.[4]
-
-
Interpretation and Prediction:
-
Interpret the final QSAR model to understand which molecular properties are most important for the desired bioactivity.
-
Use the validated model to predict the activity of new this compound structures.
-
Table 2: Example of QSAR Model Performance for Flavone/Isoflavone Cytotoxicity
| Statistical Parameter | Value | Description |
|---|---|---|
| R²A | 0.852 | Coefficient of determination for the training set, indicating goodness of fit. |
| q² | 0.818 | Cross-validated correlation coefficient, indicating internal predictive ability. |
| R²pred | 0.738 | Predictive correlation coefficient for the external test set. |
Data derived from a study on flavone and isoflavone derivatives against HeLa cells.[4]
Pharmacophore Modeling
A pharmacophore is an abstract 3D arrangement of essential molecular features that are necessary for a molecule to exert a specific biological activity.[22] Pharmacophore models are used for virtual screening of large compound libraries to identify new molecules that fit the required feature arrangement.[6][23][24]
Detailed Protocol:
-
Model Generation:
-
Ligand-Based: Align a set of known active molecules and extract the common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings).
-
Structure-Based: Analyze the interaction pattern of a ligand in the active site of a protein to directly generate a pharmacophore model based on key receptor-ligand interactions.[23]
-
-
Model Validation:
-
Validate the generated pharmacophore model by screening a database containing known active and inactive compounds. A good model should be able to selectively identify the active molecules.
-
-
Virtual Screening:
-
Use the validated pharmacophore model as a 3D query to search large chemical databases (e.g., ZINC, ChemBridge) for molecules that match the pharmacophoric features.
-
-
Hit Filtering:
-
Filter the retrieved hits based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and subject them to further analysis, such as molecular docking, to refine the selection.
-
ADMET Prediction
ADMET prediction involves evaluating the pharmacokinetic and toxicological properties of a compound.[7] These predictions are crucial for identifying candidates with favorable drug-like properties and avoiding costly failures in later stages of drug development.[25][26][27]
Detailed Protocol:
-
Property Prediction:
-
Use various online tools (e.g., SwissADME, pkCSM) or commercial software (e.g., Simulations Plus ADMET Predictor®, Discovery Studio) to predict a range of properties.[7][26]
-
Absorption: Predict parameters like human intestinal absorption (HIA), Caco-2 permeability, and P-glycoprotein substrate status.
-
Distribution: Predict blood-brain barrier (BBB) permeability and plasma protein binding.[28]
-
Metabolism: Predict which cytochrome P450 (CYP) enzymes are likely to metabolize or be inhibited by the compound (e.g., CYP1A2, CYP2C9, CYP3A4).[29]
-
Excretion: Predict properties like total clearance.
-
Toxicity: Predict potential toxicities such as AMES toxicity (mutagenicity), hepatotoxicity, and cardiotoxicity (hERG inhibition).[14][15]
-
-
Drug-Likeness Evaluation:
-
Assess the compound against established rules like Lipinski's Rule of Five (MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) and Veber's rule to evaluate its potential for oral bioavailability.
-
Table 3: Predicted ADMET Properties for Representative Flavanones/Isoflavanones
| Compound | GI Absorption | BBB Permeation | CYP Inhibition (Predicted) | Ames Toxicity | Hepatotoxicity | Reference |
|---|---|---|---|---|---|---|
| Flavanone Analogue (1c) | High | No | No (CYP1A2, 2C19, 2C9, 2D6, 3A4) | No | Yes | [29] |
| Flavanone Analogue (2c) | High | Yes | No (CYP1A2, 2C19, 2C9, 2D6, 3A4) | No | Yes | [29] |
| Indomethacin (Control) | High | No | Yes (CYP1A2, 2C9) | - | - | [29] |
| Various Isoflavonoids | Good to Moderate | Variable | Variable | Generally Low | Potential Nephrotoxicity |[14][15] |
This compound-Target Interaction: The Estrogen Receptor Pathway
A primary mechanism of action for many isoflavanones is their interaction with estrogen receptors (ERα and ERβ).[9] As phytoestrogens, they can bind to these receptors and modulate downstream gene expression, which is relevant in hormone-dependent cancers and other conditions.[10]
In this pathway, the this compound enters the cell and binds to estrogen receptors in the cytoplasm.[9] This binding induces a conformational change, leading to the dimerization of the receptor-ligand complex. The dimer then translocates into the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs). This binding recruits co-activator or co-repressor proteins, ultimately modulating the transcription of target genes involved in processes like cell proliferation and differentiation.[5]
Conclusion and Future Outlook
In silico prediction methods have fundamentally transformed the study of this compound bioactivity. Techniques ranging from molecular docking and MD simulations to QSAR and ADMET profiling provide a powerful, multi-faceted framework for rapidly evaluating large numbers of compounds, elucidating mechanisms of action, and prioritizing candidates for experimental validation. By integrating these computational strategies, researchers can significantly de-risk and accelerate the journey from natural product identification to clinical application. As computational power increases and algorithms become more sophisticated, the predictive accuracy and scope of these models will continue to improve, further solidifying their role as a cornerstone of modern drug discovery and development.
References
- 1. Screening Anti-Inflammatory Effects of Flavanones Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. QSAR, action mechanism and molecular design of flavone and isoflavone derivatives with cytotoxicity against HeLa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive analysis of the potential and mechanisms of soy isoflavones against breast cancer: An integrated study of network pharmacology, molecular docking, molecular dynamics simulation, Mendelian randomization, and experimental validation - Arabian Journal of Chemistry [arabjchem.org]
- 6. Use of a pharmacophore model for the design of EGFR tyrosine kinase inhibitors: isoflavones and 3-phenyl-4(1H)-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 8. Ethnomedicine Claim Directed in Silico Prediction of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Interaction of Isoflavone Phytoestrogens with ERα and ERβ by Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. In Silico Studies of Some Isoflavonoids as Potential Candidates against COVID-19 Targeting Human ACE2 (hACE2) and Viral Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | A dynamical view of protein-protein complexes: Studies by molecular dynamics simulations [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. chemicalpapers.com [chemicalpapers.com]
- 21. Improved Quantitative Structure-Activity Relationship Models to Predict Antioxidant Activity of Flavonoids in Chemical, Enzymatic, and Cellular Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. babrone.edu.in [babrone.edu.in]
- 23. Receptor-Based Pharmacophore Modeling in the Search for Natural Products for COVID-19 Mpro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. fiveable.me [fiveable.me]
- 25. phcogj.com [phcogj.com]
- 26. phcogj.com [phcogj.com]
- 27. japsonline.com [japsonline.com]
- 28. In vitro and in silico evaluation of Ononis isoflavonoids as molecules targeting the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones from E. platycarpa Leaves - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isoflavanone Metabolic Profiling in Leguminous Plants
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of isoflavanone metabolism in leguminous plants, detailing biosynthetic pathways, quantitative analysis, and key experimental protocols. It is designed to serve as a technical resource for professionals engaged in phytochemical analysis, plant science, and the development of novel therapeutic agents derived from natural products.
Introduction: The Significance of Isoflanones
Isoflavanones are a class of isoflavonoids, which are secondary metabolites predominantly found in leguminous plants (family Fabaceae).[1][2] These compounds are derived from the phenylpropanoid pathway and play crucial roles in plant physiology, including acting as phytoalexins in defense against pathogens and as signaling molecules in symbiotic relationships with nitrogen-fixing bacteria.[3][4] From a human health perspective, isoflavanones and their derivatives, such as genistein and daidzein, are recognized as phytoestrogens due to their structural similarity to human estrogen.[3][5] This has generated significant interest in their potential therapeutic applications for hormone-related conditions, cardiovascular diseases, and osteoporosis.[2][6] Accurate metabolic profiling and quantification of these compounds in plants are therefore critical for both agricultural and pharmaceutical research.
The this compound Biosynthetic Pathway
The synthesis of isoflavanones is an extension of the general phenylpropanoid pathway, which is conserved across most plants. However, the key steps that divert intermediates into the isoflavonoid pathway are largely specific to legumes.[1][7] The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core this compound structures.
The central branch point from the general flavonoid pathway occurs at the flavanone stage (e.g., naringenin and liquiritigenin).[7] The enzyme Isoflavone Synthase (IFS), a cytochrome P450-dependent enzyme, catalyzes the committed step in isoflavonoid biosynthesis.[1][7] IFS facilitates a 2,3-aryl migration of the B-ring on the flavanone nucleus to form a 2-hydroxythis compound intermediate.[4] This intermediate is then dehydrated by 2-hydroxythis compound dehydratase (HID) to yield the stable isoflavone.[4][7]
Key Enzymes in Biosynthesis
| Enzyme | Abbreviation | Function | Reference |
| Phenylalanine ammonia lyase | PAL | Catalyzes the deamination of Phenylalanine to Cinnamic acid. | [3] |
| Cinnamate-4-hydroxylase | C4H | Hydroxylates Cinnamic acid to p-Coumaric acid. | [3] |
| 4-coumarate-CoA ligase | 4CL | Activates p-Coumaric acid to its CoA ester, p-Coumaroyl-CoA. | [3] |
| Chalcone synthase | CHS | Catalyzes the condensation of p-Coumaroyl-CoA with malonyl-CoA to form naringenin chalcone. | [8] |
| Chalcone isomerase | CHI | Catalyzes the cyclization of chalcones into flavanones (e.g., naringenin). | [8] |
| Isoflavone synthase | IFS | The key enzyme that catalyzes the aryl migration to form 2-hydroxyisoflavanones. | [7] |
| 2-hydroxythis compound dehydratase | HID | Dehydrates 2-hydroxyisoflavanones to form isoflavones. | [7] |
Quantitative Profiling of Isoflavanones
The concentration and composition of isoflavanones vary significantly among different leguminous species and even between different tissues of the same plant.[9] Soybeans are famously rich sources, but other legumes like chickpeas and beans also contain notable amounts.[1][10] Analysis is typically performed using liquid chromatography coupled with mass spectrometry (LC-MS/MS).[10]
Table 1: this compound Content in Selected Legumes
| Legume Species | This compound | Form | Concentration (µg/kg) | Reference |
| Chickpea (Cicer arietinum) | Total Isoflavones | - | 3078 ± 372 | [10] |
| Biochanin A | Aglycone | High | [10] | |
| Sissotrin | Conjugate | High | [10] | |
| Genistein | Aglycone | 31,000 | [9] | |
| Red Kidney Bean (Phaseolus vulgaris) | Total Isoflavones | - | 1076 | [10] |
| Genistin | Conjugate | 946.4 ± 228.5 | [10] | |
| Lentils (Lens culinaris) | Total Isoflavones | - | < 200 | [10] |
| Soybean (Glycine max) | Total Isoflavones (Cotyledon) | - | ~400,000 | [9] |
| Total Isoflavones (Hypocotyl) | - | ~5,900,000 | [9] | |
| Red Clover (Trifolium pratense) | Daidzein | Aglycone | 859,800 | [11] |
| Genistein | Aglycone | 1,423,000 | [11] | |
| Formononetin | Aglycone | 9,165,800 | [11] |
Note: Concentrations are reported on a dry matter basis where specified. Values can vary based on cultivar, growing conditions, and analytical method.
Experimental Protocols for Metabolic Profiling
Accurate profiling of isoflavanones requires robust methodologies for extraction and analysis. The choice of method can significantly impact the quantification results.[12]
Extraction of Isoflavanones
A common and effective method for extracting isoflavanones from plant material is Ultrasound-Assisted Extraction (UAE), often combined with a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.[10][12]
Protocol: Ultrasound-Assisted Extraction
-
Sample Preparation: Lyophilize (freeze-dry) and grind the plant tissue (e.g., seeds, leaves) to a fine powder (e.g., <0.5 mm).
-
Extraction Solvent: Prepare an 80% methanol in water solution. Methanol is effective for extracting both aglycones and glycosides.[9]
-
Extraction Procedure:
-
Weigh approximately 0.5 g of the powdered sample into a centrifuge tube.
-
Add 10 mL of the 80% methanol solvent.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Place the tube in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 60°C).[11]
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.
-
-
Sample Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted 1-2 more times, and the supernatants pooled.
-
Filtration: Filter the final extract through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial for analysis.
Analysis by UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and specific quantification of isoflavanones.[13][14]
Protocol: UPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS T3, <2 µm particle size) is typically used.[13]
-
Mobile Phase: A gradient elution is employed using:
-
Solvent A: Water with 0.1% formic acid (for improved ionization).
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid.
-
-
Gradient Program: A typical linear gradient might run from 5% B to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray Ionization (ESI), often operated in both positive and negative ion modes to capture a wider range of compounds.[15]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for a target this compound and monitoring for a specific product ion after fragmentation. This provides high specificity and reduces matrix interference.
-
MRM Transitions: For each target analyte (e.g., daidzein, genistein) and internal standard, specific precursor → product ion transitions must be optimized.
-
-
Quantification:
-
A calibration curve is generated using certified reference standards of the target isoflavanones.
-
Concentrations in the plant extracts are calculated by comparing the peak areas of the analytes to the calibration curve. An internal standard is often used to correct for variations in extraction efficiency and instrument response.
-
References
- 1. Frontiers | Metabolic Engineering of Isoflavones: An Updated Overview [frontiersin.org]
- 2. Metabolic Engineering of Isoflavones: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoflavonoid metabolism in leguminous plants: an update and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Genetic and metabolic engineering of isoflavonoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Analysis of isoflavonoids from leguminous plant extracts by RPHPLC/DAD and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparative study of the methodology used in the extraction of isoflavones from legumes applying a modified QuEChERS approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Functional analysis of members of the isoflavone and this compound O-methyltransferase enzyme families from the model legume Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Diversity of Isoflavanones: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical diversity of isoflavanones, a significant subclass of isoflavonoids. Isoflavanones, characterized by a saturated heterocyclic C ring in their 3-phenylchroman-4-one skeleton, exhibit a wide range of biological activities, making them promising candidates for drug discovery and development. This document details their diverse structures, natural sources, biological activities with quantitative data, key signaling pathways they modulate, and comprehensive experimental protocols for their synthesis and isolation.
Chemical Diversity and Natural Sources of Isoflavanones
Isoflavanones display considerable structural diversity, arising from variations in the hydroxylation, methoxylation, and prenylation patterns on their A and B rings. This diversity contributes to their varied biological activities. While less common in the human diet than their isoflavone counterparts like genistein and daidzein, a rich variety of isoflavanones are found throughout the plant kingdom, particularly in the Fabaceae (legume) family.[1][2]
Table 1: Selected Isoflavanones, Their Structures, and Natural Sources
| Isoflavanone | Structure | Natural Source(s) |
| Dalbergioidin | 5,7,2',4'-Tetrahydroxythis compound | Dalbergia parviflora, Andira inermis |
| Ferrugone | 5,7-Dihydroxy-6-(3-methyl-2-butenyl)-2'-methoxythis compound | Erythrina mildbraedii |
| Sophorathis compound A | 5,7,4'-Trihydroxy-6-(3-methyl-2-butenyl)this compound | Sophora flavescens |
| Violanone | 7,3'-Dihydroxy-2',4'-dimethoxythis compound | Dalbergia violacea |
| (S)-Padmatin | 5,4'-Dihydroxy-7-methoxy-6-prenylthis compound | Prunus padus |
| Lespedezaflavanone A | 5,7,3',4'-Tetrahydroxy-6,8-di(3-methyl-2-butenyl)this compound | Lespedeza davidii |
| Erypoegin D | 5,7-Dihydroxy-4'-methoxy-3'-(gamma,gamma-dimethylallyl)this compound | Erythrina poeppigiana |
| Isosophoranone | 5,7,2',4'-Tetrahydroxy-8,5'-di(gamma,gamma-dimethylallyl)this compound | Sophora species |
| Secundifloran | 5,7,2'-Trihydroxy-4'-methoxy-5'-(alpha,alpha-dimethylallyl)this compound | Sophora secundiflora |
Biological Activities of Isoflavanones
Isoflavanones have been reported to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. Their structural similarity to estrogens allows them to interact with estrogen receptors, leading to both estrogenic and anti-estrogenic effects.[3][4][5]
Table 2: Quantitative Biological Activity Data for Selected Isoflavanones
| This compound | Biological Activity | Assay | Target/Cell Line | Result (IC₅₀/EC₅₀/Ki) |
| Erypoegin D | Cytotoxicity | MTS Assay | HeLa (cervical cancer) | 15.6 µg/mL |
| MCF-7 (breast cancer) | 22.4 µg/mL | |||
| SKOV-3 (ovarian cancer) | 18.2 µg/mL | |||
| Isosophoranone | Cytotoxicity | Not specified | HSC-2 (squamous cell carcinoma) | > 100 µM |
| Secundifloran | Cytotoxicity | Not specified | HSC-2 (squamous cell carcinoma) | 28 µM |
| Genistein (Isoflavone) | EGFR Inhibition | Kinase Assay | EGFR | 14.5 nM (for a derivative) |
| Antiproliferative | Cell Viability | MCF-7 (breast cancer) | 11.5 µM (for a derivative) | |
| MDA-MB-231 (breast cancer) | 5.44 µM (for a derivative) | |||
| Barbigerone (Isoflavone) | Cytotoxicity | Not specified | HepG2 (liver cancer) | 0.28 µM (for a derivative) |
| A375 (melanoma) | 1.58 µM (for a derivative) |
Signaling Pathways Modulated by Isoflavanones
Isoflavanones exert their biological effects by modulating various intracellular signaling pathways. Due to their structural similarity, the signaling pathways affected by isoflavones are often considered relevant for isoflavanones as well. Key pathways include those involved in cell proliferation, apoptosis, inflammation, and metabolic regulation.
Estrogen Receptor and Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
Isoflavanones, as phytoestrogens, can bind to estrogen receptors (ERα and ERβ), thereby modulating the expression of estrogen-responsive genes.[3][6] They also act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ, which are critical regulators of lipid and glucose metabolism and inflammation.[6][7] The interplay between ER and PPAR signaling is a key area of research in understanding the health effects of these compounds.
Caption: this compound modulation of Estrogen Receptor and PPAR signaling pathways.
PI3K/Akt and NF-κB Signaling in Cancer
In the context of cancer, isoflavones have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, and to suppress the pro-inflammatory and anti-apoptotic NF-κB pathway.[8] This dual inhibition can lead to the induction of apoptosis in cancer cells.
Caption: Inhibition of PI3K/Akt and NF-κB signaling pathways by isoflavonoids.
Experimental Protocols
Synthesis of Isoflavanones
The chemical synthesis of isoflavanones can be achieved through various methods. A common strategy involves the reduction of the corresponding isoflavone, which in turn can be synthesized via several routes, including the deoxybenzoin and chalcone pathways.[9]
This protocol describes a general method for the catalytic hydrogenation of the C2-C3 double bond of an isoflavone to yield the corresponding this compound.
Materials:
-
Isoflavone starting material
-
Palladium on carbon (Pd/C, 10%)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Dissolve the isoflavone (1 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate) in a reaction flask.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%) to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure this compound.
Isolation of Isoflavanones from Plant Material
The isolation of isoflavanones from plant sources typically involves extraction followed by chromatographic separation.[10][11]
Materials:
-
Dried and powdered plant material
-
Methanol or Ethanol
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, chloroform, methanol gradients)
-
Rotary evaporator
Procedure:
-
Extraction:
-
Macerate or Soxhlet extract the dried and powdered plant material with methanol or ethanol at room temperature for an extended period or with heating.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in a water-methanol mixture and partition successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to fractionate the components. Isoflavanones are typically found in the less polar fractions like chloroform and ethyl acetate.
-
-
Chromatographic Separation:
-
Subject the fraction containing the isoflavanones to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate or methanol).
-
Collect fractions and monitor by TLC to identify those containing the desired isoflavanones.
-
-
Purification:
-
Combine the fractions containing the pure compound and concentrate under reduced pressure.
-
Further purify the isolated this compound by recrystallization or preparative HPLC if necessary.
-
-
Structure Elucidation:
-
Confirm the structure of the purified this compound using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and UV-Vis spectroscopy.
-
Experimental Workflows
General Workflow for this compound Synthesis and Characterization
Caption: A typical workflow for the synthesis and characterization of isoflavanones.
Workflow for Isolation and Biological Evaluation of Isoflavanones
Caption: General workflow for the isolation and biological evaluation of isoflavanones.
This guide provides a foundational understanding of the chemical diversity and biological significance of isoflavanones. The detailed protocols and workflows are intended to serve as a practical resource for researchers engaged in the exploration and development of these promising natural products. Further investigation into the specific mechanisms of action and structure-activity relationships of a wider range of isoflavanones is warranted to fully unlock their therapeutic potential.
References
- 1. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoflavones: estrogenic activity, biological effect and bioavailability | springermedicine.com [springermedicine.com]
- 5. researchgate.net [researchgate.net]
- 6. Isoflavones and PPAR Signaling: A Critical Target in Cardiovascular, Metastatic, and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Extraction Methods for the Isolation of Isoflavonoids fro... [degruyterbrill.com]
- 11. US5679806A - Process for the isolation and purification of isoflavones - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Isolation and Identification of Isoflavanone Glycosides
For researchers, scientists, and professionals in drug development, the successful isolation and identification of bioactive compounds from natural sources is a critical foundation for innovation. Isoflavanone glycosides, a subclass of flavonoids, are of particular interest due to their potential therapeutic properties. This guide provides a comprehensive overview of the core methodologies for their extraction, purification, and structural elucidation.
Chapter 1: Preliminary Steps - Plant Material Preparation
The journey to isolating pure this compound glycosides begins with the meticulous preparation of the plant material. The quality and integrity of the starting material directly impact the yield and purity of the final compounds.
Experimental Protocol: Plant Material Collection and Preparation
-
Collection: The plant material (e.g., roots, stems, leaves) should be collected at a specific time of year and day to ensure the highest concentration of the target this compound glycosides.
-
Drying: To prevent the degradation of thermolabile compounds, the plant material should be air-dried in a well-ventilated area, shielded from direct sunlight. Alternatively, lyophilization (freeze-drying) can be employed.[1]
-
Grinding: The dried plant material is then ground into a fine powder using a mechanical grinder. This increases the surface area, facilitating more efficient extraction of the desired compounds.[1]
-
Defatting (Optional but Recommended): For plant materials with high lipid content, a defatting step is crucial. This is typically achieved by extraction with a non-polar solvent like diethyl ether or hexane in a Soxhlet apparatus for several hours. This preliminary step removes oils and fats that can interfere with subsequent extraction and purification processes.
Chapter 2: Extraction of this compound Glycosides
The selection of an appropriate extraction method is paramount to maximize the yield of this compound glycosides while minimizing the co-extraction of undesirable compounds. Isoflavonoids are present in plants as both aglycones and, more commonly, as glycosides.[2] The stability of these glycosides, particularly malonyl and acetyl derivatives, is a key consideration, as they can be sensitive to high temperatures.[2][3]
Conventional Extraction Methods
Traditional methods are still widely used due to their simplicity and accessibility.
-
Maceration: This involves soaking the plant material in a solvent at room temperature for an extended period (e.g., 48 hours) with occasional agitation.[1] It is a mild technique suitable for preserving the integrity of thermolabile glycosides.[2]
-
Soxhlet Extraction: This continuous extraction method offers higher efficiency than maceration but employs elevated temperatures, which can lead to the degradation of some this compound glycosides.[2][3]
-
Reflux Extraction: Similar to Soxhlet, this method involves boiling the solvent with the plant material, leading to efficient extraction but also carrying the risk of thermal degradation.
Modern Extraction Techniques
Modern methods often offer advantages in terms of efficiency, reduced solvent consumption, and shorter extraction times.[4]
-
Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency. It can often be performed at lower temperatures and for shorter durations compared to conventional methods.[2]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction. Careful control of temperature is necessary to avoid degradation of the target compounds.
Table 1: Comparison of Extraction Methods for this compound Glycosides
| Extraction Method | Principle | Advantages | Disadvantages | Typical Solvents |
| Maceration | Soaking in solvent at room temperature | Mild conditions, preserves thermolabile compounds | Time-consuming, lower efficiency | Methanol, Ethanol, Acetone, and their aqueous mixtures[2] |
| Soxhlet Extraction | Continuous extraction with hot solvent | High efficiency | Potential for thermal degradation of compounds[2][3] | Methanol, Ethanol |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances solvent penetration | Faster, can be done at lower temperatures, higher yields | Requires specialized equipment | 70% Methanol, Ethanol[2] |
| Microwave-Assisted Extraction (MAE) | Microwave energy for rapid heating | Very fast, reduced solvent consumption | Potential for localized overheating and degradation | 65% Ethanol |
Experimental Protocol: Ultrasound-Assisted Extraction of this compound Glycosides
-
Sample Preparation: Place 1.0 g of powdered and defatted plant material into a conical flask.
-
Solvent Addition: Add 20 mL of 70% aqueous methanol to the flask.
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 30-45 minutes at a controlled temperature (e.g., 45°C).[2]
-
Filtration and Collection: Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeated Extraction: Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C.[1]
Chapter 3: Purification and Isolation
The crude extract obtained contains a complex mixture of compounds. Therefore, a multi-step purification process is necessary to isolate the this compound glycosides of interest.
Preliminary Fractionation
-
Liquid-Liquid Partitioning: The crude extract is often subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound glycosides are typically found in the more polar fractions (ethyl acetate and n-butanol).
-
Solid-Phase Extraction (SPE): SPE with cartridges like C18 can be used for initial cleanup and fractionation of the crude extract.
Chromatographic Techniques
Chromatography is the cornerstone of purification, separating compounds based on their differential interactions with a stationary and a mobile phase.
-
Column Chromatography (CC): This is a fundamental technique for the initial separation of the fractionated extract. Common stationary phases include silica gel, polyamide, and Sephadex LH-20. Elution is performed with a solvent gradient of increasing polarity.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC with a C18 column, is a high-resolution technique used for the final purification of this compound glycosides.[5]
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus preventing irreversible adsorption of the sample.[6] It is particularly effective for the preparative separation of flavonoid glycosides.
Table 2: Yields of this compound Glycosides from Sophora japonica Fruit using HSCCC
| Compound | Amount from 200 mg Crude Extract | Purity |
| Sophorabioside | 11.5 mg | 99.2% |
| Sophoricoside | 10.1 mg | 98.3% |
Experimental Protocol: HPLC Separation of this compound Glycosides
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[5]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% acetic acid in water) and Mobile Phase B (acetonitrile).[5]
-
Gradient Elution: A typical gradient might be: 0-5 min, 15% B; 5-15 min, 20% B; 15-40 min, 25% B.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Sample Preparation: The partially purified fraction is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.
Chapter 4: Structural Identification and Characterization
Once a pure compound is isolated, its chemical structure must be elucidated. This is typically achieved through a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Tandem MS (MS/MS) is particularly useful for structural elucidation through fragmentation analysis.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for the analysis of polar and thermolabile molecules like glycosides.
-
Fragmentation Patterns: The glycosidic bond in this compound glycosides is readily cleaved during MS/MS analysis, resulting in a neutral loss of the sugar moiety (e.g., 162 Da for a hexose).[4][8] Further fragmentation of the aglycone provides information about the substitution pattern on the this compound core.[8] The Retro-Diels-Alder (RDA) reaction on the C-ring is a common fragmentation pathway for isoflavones.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules.
-
¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule. The anomeric proton of the sugar moiety typically appears as a doublet in a specific region of the spectrum, and its coupling constant can help determine the stereochemistry of the glycosidic linkage.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and the complete determination of the molecular structure, including the attachment point of the sugar moiety to the aglycone.
Table 3: Representative ¹H and ¹³C NMR Data for an Isoflavone Glycoside (Dalspinosin 7-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside) [9]
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 2 | 154.6 | 8.41 (s) |
| 3 | 123.5 | |
| 4 | 180.5 | |
| 5 | 162.2 | |
| 6 | 99.3 | 6.91 (s) |
| 7 | 163.1 | |
| 8 | 94.2 | |
| 9 | 157.5 | |
| 10 | 105.8 | |
| 1' | 122.9 | |
| 2' | 115.4 | 7.15 (d, 2.0) |
| 3' | 148.1 | |
| 4' | 147.9 | |
| 5' | 108.7 | 7.06 (dd, 8.0, 2.0) |
| 6' | 119.5 | 7.00 (d, 8.0) |
| 6-OMe | 55.8 | 3.77 (s) |
| Glc-1'' | 100.2 | 5.06 (d, 7.5) |
| Api-1''' | 109.8 | 4.81 (d, 3.0) |
Visualizing the Workflow
The entire process of isolating and identifying this compound glycosides can be visualized as a systematic workflow.
Caption: Workflow for the isolation and identification of this compound glycosides.
Conclusion
The isolation and identification of this compound glycosides is a multi-faceted process that requires a systematic and well-planned approach. By carefully selecting the appropriate extraction and purification techniques and employing powerful spectroscopic methods for structural elucidation, researchers can successfully isolate and characterize these promising bioactive compounds for further investigation in drug discovery and development. This guide provides a foundational framework of the core methodologies, which can be adapted and optimized for specific plant sources and target compounds.
References
- 1. Comparison of extraction methods for the quantification of selected phytochemicals in peanuts (Arachis hypogaea) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. sid.ir [sid.ir]
- 7. iosrjournals.org [iosrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary Anticancer Screening of Isoflavanone Extracts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the preliminary in vitro screening of isoflavanone extracts for anticancer activity. Isoflavanones, a class of polyphenolic compounds belonging to the isoflavonoid family, have garnered significant interest for their potential as cancer chemopreventive and therapeutic agents.[1][2][3] They are plant-derived secondary metabolites, with well-known examples including genistein and daidzein, which are extensively studied for their ability to induce apoptosis, generate reactive oxygen species (ROS), and cause cell cycle arrest in cancer cells.[1][4] This document outlines detailed experimental protocols for key assays, summarizes quantitative data, and illustrates the critical signaling pathways and experimental workflows involved in the initial evaluation of these promising compounds.
Extraction of Isoflavones from Plant Material
The initial and critical step in screening is the efficient extraction of isoflavanones from the source material, often from the Fabaceae family (legumes).[1][5] An optimized extraction method is crucial for obtaining a high yield of bioactive compounds for subsequent screening.
Experimental Protocol: Heat-Reflux Extraction
This protocol is based on an optimized method for extracting isoflavones.[5]
-
Preparation of Plant Material: Dry the plant material (e.g., leaves, roots) and grind it into a fine powder to increase the surface area for solvent interaction.
-
Solvent Selection: Prepare a 50% methanol-water solution. Methanol at various concentrations is a commonly used solvent for isoflavone extraction.[5]
-
Reflux Extraction:
-
Filtration and Concentration: After extraction, cool the mixture and filter it to remove solid plant debris. The resulting filtrate can be concentrated using a rotary evaporator to remove the methanol, yielding the crude this compound extract.
-
Quantification (Optional but Recommended): Use High-Performance Liquid Chromatography (HPLC) to identify and quantify specific isoflavanones like genistein and daidzein within the extract.[6][7]
In Vitro Anticancer Activity Screening
Once the extract is obtained, a tiered screening approach is employed, beginning with broad cytotoxicity assays to determine the extract's ability to inhibit cancer cell growth. Promising extracts are then subjected to more detailed mechanistic studies.
Cytotoxicity and Antiproliferative Assays
These assays are fundamental for assessing the efficacy of a potential anticancer agent by measuring its ability to reduce the viability or proliferation of cancer cells.[8]
Experimental Protocol: MTT Assay
The MTT assay measures the metabolic activity of cells as an indicator of cell viability.[8][9] Metabolically active cells convert the yellow tetrazolium salt MTT into purple formazan crystals.[8][9]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, A549) into a 96-well plate at a density of approximately 1 x 10⁵ cells/well and allow them to attach overnight.[10]
-
Compound Treatment: Treat the cells with various concentrations of the this compound extract. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.[10][11]
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9][10]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow formazan crystals to form.[9]
-
Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of extract that inhibits cell growth by 50%).
Experimental Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins.[9]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2).
-
Cell Fixation: After treatment, gently remove the medium and fix the cells by adding cold 10% trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry.
-
Staining: Add 100 µL of 0.4% SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.[9]
-
Remove Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye and air dry.[9]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the bound dye.[9]
-
Absorbance Measurement: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate cell viability and determine the IC50 value.
Data Presentation: Cytotoxicity of Isoflavones
The following table summarizes the cytotoxic activity of various isoflavone extracts and pure compounds against different human cancer cell lines.
| Isoflavone/Extract | Cancer Cell Line | Assay | IC50 Value | Citation |
| Solanum nigrum L. Extract | MCF-7 (Breast) | MTT | 40.77 µg/mL | [12] |
| Formononetin Derivative (19) | PC-3 (Prostate) | MTT | 1.97 µM | [2] |
| Formononetin Derivative (19) | MGC-803 (Gastric) | MTT | 6.07 µM | [2] |
| Formononetin Derivative (29) | SGC7901 (Gastric) | - | 1.07 µM | [2] |
| Genista tinctoria Extract | MCF-7 (Breast) | - | >500 µg/mL | [5] |
| Cytisus scoparius Extract | MDA-MB-231 (Breast) | - | >500 µg/mL | [5] |
| Tetraclinis articulata Extract | A549 (Lung) | MTT | 0.37 µg/mL | [13] |
Mechanistic Studies: Apoptosis and Cell Cycle Analysis
Compounds demonstrating significant cytotoxicity are further investigated to determine their mechanism of action, primarily focusing on the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction
Apoptosis is a key mechanism for eliminating cancerous cells.[1] Many isoflavones exert their anticancer effects by triggering apoptotic pathways.[1][14]
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
Cell Seeding and Treatment: Seed cancer cells in a 6-well plate and treat them with the this compound extract at its predetermined IC50 concentration for 24-48 hours.[9]
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[9]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Arrest
Isoflavones can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[3][11]
Experimental Protocol: Cell Cycle Analysis by PI Staining
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the this compound extract for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.[11][12]
Data Presentation: Effects on Apoptosis and Cell Cycle
The following table summarizes the known effects of isoflavones on key molecular markers of apoptosis and the cell cycle.
| Isoflavone/Extract | Effect | Target Protein/Process | Cell Line | Citation |
| Daidzein | Pro-apoptotic | Upregulation of BAX, Downregulation of BCL-2 | MCF-7 | [1] |
| Chickpea Sprout Extract | Pro-apoptotic | Increased Caspase 7 & 9, p53, p21 | SKBr3, MCF-7 | [15] |
| Chickpea Sprout Extract | Pro-apoptotic | Decreased Bcl-2, Increased BAX | SKBr3, MCF-7 | [15] |
| Chungkukjang Extract | Cell Cycle Arrest | G2/M Phase Arrest, Cyclin B1 & A decrease | MDA-MB-453 | [11] |
| Solanum nigrum L. Extract | Cell Cycle Arrest | S and G2/M Phase Arrest | MCF-7 | [12] |
| Genistein | Pro-apoptotic | Caspase activation | SK-OV-3 | [14] |
Visualizing Workflows and Signaling Pathways
Diagrams are essential for conceptualizing the screening process and understanding the molecular mechanisms of action.
Experimental and Screening Workflow
A systematic workflow ensures a logical progression from initial extraction to detailed mechanistic analysis.[8][16]
References
- 1. mdpi.com [mdpi.com]
- 2. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoflavones: Promising Natural Agent for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Quantitative Analysis of Isoflavones from Fabaceae Species and Their Chemopreventive Potential on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant Potential and Cytotoxic Effect of Isoflavones Extract from Thai Fermented Soybean (Thua-Nao) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Effects of the Isoflavone Extract from Chungkukjang via Cell Cycle Arrest and Apoptosis in MDA-MB-453 Cells -YAKHAK HOEJI [koreascience.kr]
- 12. The Cytotoxic, Apoptotic Induction, and Cell Cycle Arrest Activities of Solanum nigrum L. Ethanolic Extract on MCF-7 Human Breast Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential Anticancer Effects of Isoflavone Prunetin and Prunetin Glycoside on Apoptosis Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isoflavones extracted from chickpea Cicer arietinum L. sprouts induce mitochondria-dependent apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to Isoflavanone Interaction with Estrogen Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between isoflavanones and estrogen receptors (ERs). It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into binding affinities, receptor subtype selectivity, downstream signaling pathways, and the experimental methodologies used to elucidate these interactions.
Introduction: Isoflavanones as Modulators of Estrogen Receptors
Isoflavanones, a class of isoflavonoids, are phytoestrogens that bear a structural resemblance to 17-β-estradiol, the primary female sex hormone.[1] This structural similarity allows them to bind to estrogen receptors, ERα and ERβ, and modulate their activity.[1][2] As a result, isoflavanones can elicit a range of physiological responses, acting as either estrogen agonists or antagonists depending on the specific compound, its concentration, and the cellular context.[3][4] Their ability to preferentially bind to ERβ over ERα has garnered significant interest, as this selectivity may underpin some of their beneficial health effects.[2][5] This guide delves into the quantitative aspects of these interactions and the experimental frameworks used to characterize them.
Quantitative Analysis of Isoflavanone-Estrogen Receptor Binding
The binding affinity of isoflavanones and their metabolites for ERα and ERβ is a critical determinant of their biological activity. These affinities are typically quantified using competitive binding assays, which measure the concentration of a test compound required to displace a radiolabeled estradiol tracer from the receptor. The results are often expressed as the half-maximal inhibitory concentration (IC50) or as a Relative Binding Affinity (RBA) compared to 17-β-estradiol.
Table 1: Comparative Binding Affinities of Select Isoflavanones and Metabolites for Estrogen Receptors (ERα and ERβ)
| Compound | Target Receptor | IC50 (nM) | Relative Binding Affinity (RBA) (%)a | ERβ/ERα Selectivity Ratio | Reference |
| Genistein | ERα | - | 0.02-5 | 324 | [5][6] |
| ERβ | - | 6.8-36 | [5][7] | ||
| Daidzein | ERα | - | 0.01-1 | - | [5] |
| ERβ | - | 0.2-5 | [5] | ||
| Equol | ERα | - | Comparable to Genistein | - | [5][7] |
| ERβ | - | Comparable to Genistein | [7] | ||
| Glycitein | ERα | - | - | - | [1] |
| ERβ | - | - | - | ||
| Dihydrogenistein | ERα | - | Comparable to 17β-estradiol | - | [7] |
| ERβ | - | Comparable to 17β-estradiol | [7] | ||
| Synthetic Isoflavone 1 | ERα | >10000 | <0.01 | 0.2 | [6] |
| ERβ | >10000 | <0.01 | [6] | ||
| Synthetic Isoflavone 2 | ERα | >10000 | <0.01 | 0.2 | [6] |
| ERβ | >10000 | <0.01 | [6] | ||
| Synthetic Isoflavone 4 | ERα | 3400 | 0.03 | - | [6] |
| ERβ | >10000 | <0.01 | [6] | ||
| Synthetic Isoflavone 5 | ERα | 1200 | 0.08 | - | [6] |
| ERβ | >10000 | <0.01 | [6] | ||
| Synthetic Isoflavone 6 | ERα | 1400 | 0.07 | - | [6] |
| ERβ | >10000 | <0.01 | [6] |
aRBA is calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100. Data is compiled from multiple sources and experimental conditions may vary.
Signaling Pathways Modulated by this compound-ER Interaction
Upon binding to isoflavanones, estrogen receptors can initiate a cascade of molecular events that influence gene expression and cellular function. The primary mechanism involves the classical genomic pathway, where the ligand-receptor complex acts as a transcription factor. However, isoflavanones can also engage in non-genomic signaling and interact with other pathways.
Classical Genomic Estrogen Signaling Pathway
The canonical pathway begins with the binding of an this compound to ERα or ERβ in the cytoplasm or nucleus. This induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus if not already present. The dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding event recruits co-activator or co-repressor proteins, ultimately modulating the transcription of these genes.[8]
Non-Genomic and Alternative Signaling
Beyond the classical pathway, isoflavanones can also exert effects through non-genomic mechanisms and by cross-talking with other signaling cascades. Some isoflavanones are known to be potent dual agonists for Peroxisome Proliferator-Activated Receptors (PPARα/γ) and can also act as ligands for the Aryl Hydrocarbon Receptor (AhR).[9] These interactions can lead to anti-inflammatory effects, cell cycle arrest, and modulation of xenobiotic metabolism, contributing to the diverse biological activities of isoflavanones.[9]
Detailed Experimental Protocols
The characterization of this compound-ER interactions relies on a suite of in vitro assays. The following sections provide detailed methodologies for key experiments.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.[10]
Objective: To determine the IC50 and RBA of an this compound for ERα and ERβ.
Materials:
-
Rat uterine cytosol (source of ER)[10]
-
Radiolabeled estradiol ([³H]-E2)[10]
-
Assay buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[10]
-
Hydroxyapatite (HAP) slurry[6]
-
Test this compound and unlabeled 17β-estradiol (E2)
-
Scintillation fluid and counter
Procedure:
-
Preparation of Rat Uterine Cytosol: Uteri from ovariectomized female rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged to remove the nuclear fraction, and the resulting supernatant is ultracentrifuged to obtain the cytosol containing the ER.[10]
-
Assay Setup: In assay tubes, combine the uterine cytosol, a fixed concentration of [³H]-E2 (e.g., 0.5-1.0 nM), and increasing concentrations of the test this compound or unlabeled E2.[10]
-
Incubation: Incubate the mixture overnight at 4°C to allow for competitive binding to reach equilibrium.[6]
-
Separation of Bound and Free Ligand: Add cold HAP slurry to each tube and incubate on ice to adsorb the protein-bound radioactivity. Centrifuge the samples to pellet the HAP.[6]
-
Quantification: Aspirate the supernatant containing the free radioligand. Wash the HAP pellet, then resuspend it in ethanol and add scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]-E2 against the logarithm of the competitor concentration. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the maximum [³H]-E2 binding.[10] Calculate the RBA relative to E2.
Reporter Gene Assay
This cell-based assay measures the transcriptional activity of ER in response to a ligand.[11]
Objective: To determine if an this compound acts as an agonist or antagonist of ER-mediated gene transcription.
Materials:
-
A mammalian cell line engineered to express ER (e.g., MCF-7, HEK293) and a reporter gene (e.g., luciferase, β-lactamase) under the control of an ERE.[8][11]
-
Cell culture medium and reagents.
-
Test this compound.
-
Lysis buffer and substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Luminometer or appropriate plate reader.
Procedure:
-
Cell Culture and Plating: Culture the reporter cell line under appropriate conditions. Seed the cells into 96-well or 384-well plates and allow them to attach.[11]
-
Treatment: Treat the cells with various concentrations of the test this compound. To test for antagonistic activity, co-treat cells with the this compound and a known ER agonist like 17β-estradiol.[12]
-
Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for receptor activation, gene transcription, and reporter protein expression.
-
Cell Lysis: Remove the treatment medium and lyse the cells to release the reporter protein.
-
Signal Detection: Add the appropriate substrate for the reporter enzyme and measure the resulting signal (e.g., luminescence for luciferase) using a plate reader.[8]
-
Data Analysis: Normalize the reporter signal to a measure of cell viability if necessary. Plot the reporter activity against the this compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Cell Proliferation Assay (E-Screen)
This assay assesses the estrogenic or anti-estrogenic effect of a compound by measuring its impact on the proliferation of estrogen-sensitive cells, such as the MCF-7 breast cancer cell line.[6]
Objective: To evaluate the effect of an this compound on the proliferation of ER-positive cells.
Materials:
-
MCF-7 human breast cancer cells.[6]
-
Cell culture medium (phenol red-free for estrogen studies).
-
Test this compound.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo).
-
Microplate reader.
Procedure:
-
Cell Seeding: Plate MCF-7 cells in a 96-well plate and allow them to attach and enter a logarithmic growth phase.[6]
-
Treatment: Replace the medium with medium containing various concentrations of the test this compound. To assess anti-estrogenic effects, co-treat with 17β-estradiol.[6]
-
Incubation: Incubate the cells for a period of several days (e.g., 6 days), replenishing the treatment medium as needed.[6]
-
Quantification of Proliferation: At the end of the incubation period, add a cell viability reagent according to the manufacturer's instructions. This typically involves a colorimetric or luminescent readout that is proportional to the number of viable cells.
-
Data Analysis: Measure the absorbance or luminescence using a microplate reader. Plot the signal against the this compound concentration to determine its effect on cell proliferation.
Conclusion and Future Directions
Isoflavanones represent a diverse group of phytoestrogens with complex and multifaceted interactions with estrogen receptors. Their preferential binding to ERβ and their ability to act as selective estrogen receptor modulators (SERMs) make them compelling candidates for further investigation in the context of hormone-dependent conditions. The quantitative data and experimental protocols outlined in this guide provide a foundational framework for researchers and drug development professionals. Future research should focus on elucidating the precise structural determinants of ER subtype selectivity, exploring the interplay between genomic and non-genomic signaling pathways, and translating the in vitro findings presented here into in vivo models to better understand the physiological and therapeutic potential of isoflavanones.
References
- 1. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Soy Isoflavones | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. Isoflavone metabolites and their in vitro dual functions: they can act as an estrogenic agonist or antagonist depending on the estrogen concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of isoflavones and other plant derived estrogens with estrogen receptors for prevention and treatment of breast cancer-considerations concerning related efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Synthetic Isoflavones on Cell Proliferation, Estrogen Receptor Binding Affinity, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of Phytoestrogens with Estrogen Receptors α and β [jstage.jst.go.jp]
- 8. caymanchem.com [caymanchem.com]
- 9. Potential Health-modulating Effects of Isoflavones and Metabolites via Activation of PPAR and AhR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
A Technical Guide to the Antioxidant Properties of Newly Isolated Isoflavanones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antioxidant properties of recently discovered isoflavanones. The information presented herein is curated for researchers, scientists, and professionals in drug development, offering a comprehensive resource on the isolation, characterization, and antioxidant evaluation of these promising compounds. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to facilitate a deeper understanding and further investigation into the therapeutic potential of novel isoflavanones.
Introduction to Isoflavanones and their Antioxidant Potential
Isoflavonoids, a subclass of flavonoids, are polyphenolic compounds widely distributed in the plant kingdom, particularly in legumes like soybeans.[1] These compounds are recognized for a wide array of biological activities, including antioxidant, anticarcinogenic, and antiproliferative properties.[1] Their basic structure consists of a 3-phenylchroman skeleton, which can be modified by various functional groups, influencing their biological effects.[1] The antioxidant capacity of isoflavonoids is a key area of research, as oxidative stress is implicated in numerous chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.[2][3]
Newly isolated isoflavanones are of particular interest due to their potential for enhanced bioavailability and unique structure-activity relationships. The antioxidant mechanism of isoflavonoids primarily involves the donation of a hydrogen atom from their hydroxyl groups to neutralize free radicals.[3] The number and position of these hydroxyl groups, along with other structural features, significantly impact their antioxidant potency.[4][5]
Quantitative Antioxidant Activity of Newly Isolated Isoflavanones
The antioxidant activities of isoflavanones and their derivatives are commonly evaluated using various in vitro assays. These assays measure the capacity of a compound to scavenge different types of free radicals or to reduce oxidized species. The following tables summarize the quantitative data from recent studies on newly isolated or structurally modified isoflavanones.
Table 1: DPPH Radical Scavenging Activity of Novel Isoflavonoids
| Compound | Source/Modification | IC50 (µM) | Reference |
| 3-(2-hydroxyphenyl)-5,7-dimethoxy-6-(methoxymethyl)-4H-1-benzopyran-4-one | Cornulaca monacantha | Not specified, but showed activity | [6][7] |
| 7-hydroxy-3-(4-hydroxyphenyl)-5-methoxy-6-(methoxymethyl)-4H-1-benzopyran-4-one | Cornulaca monacantha | Not specified, but showed activity | [6][7] |
| 8-prenyldaidzein | Erythrina orientalis | 174.2 | [8] |
| 3′-Hydroxyglycitin | Enzymatic hydroxylation of glycitin | 134.7 ± 8.7 | [9][10] |
| Glycitin | >> 8000 | [9][10] | |
| Ascorbic Acid (Positive Control) | 111.0 ± 5.6 | [9][10] |
Table 2: ABTS Radical Scavenging Activity of a Novel Flavanone
| Compound | Source | IC50 (µM) | Reference |
| Odoratenin (5,3'-dihydroxy-7,6'-dimethoxyflavanone) | Chromolaena odorata | 23.74 | [11] |
| Trolox (Positive Control) | 31.32 | [11] |
Table 3: Antioxidant Activity of Isoflavones and their Metabolites in Various Assays
| Compound | FRAP Assay (TEAC) | TEAC Assay | Hydroxyl Radical Scavenging | Superoxide Anion Scavenging | Reference |
| Genistein | High | High | Moderate | Moderate | [12][13] |
| Daidzein | Moderate | Moderate | Low | Low | [12][13] |
| Equol | High | High | High | High | [12][13] |
| 8-hydroxydaidzein | High | High | Very High | Very High | [12][13] |
| O-desmethylangiolensin | Moderate | Moderate | Not specified | Not specified | [12][13] |
Note: "High," "Moderate," and "Low" are qualitative summaries from the source and indicate relative potency.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of the antioxidant properties of newly isolated isoflavanones.
A general workflow for the isolation and purification of novel isoflavanones from a plant source is outlined below. The specific solvents and chromatographic conditions may vary depending on the target compounds and the plant matrix.
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[14][15]
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol. The final concentration in the reaction mixture is typically around 0.1 mM.
-
Sample Preparation: Dissolve the isolated this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Create a series of dilutions from the stock solution.
-
Assay Procedure:
-
Add a specific volume of the DPPH solution to each well of a 96-well microplate.
-
Add a small volume of the this compound dilutions or a standard antioxidant (e.g., ascorbic acid, Trolox) to the wells.
-
For the control, add the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.[14]
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[14]
-
Reagent Preparation: The ABTS•+ solution is generated by reacting an aqueous solution of ABTS with potassium persulfate. This mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution and serial dilutions of the isolated this compound.
-
Assay Procedure:
-
Add a large volume of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add a small volume of the this compound dilutions or a standard (e.g., Trolox) to the wells.
-
Incubate at room temperature for a short period (e.g., 6 minutes).[14]
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of scavenging activity and the IC50 value are calculated similarly to the DPPH assay.[14]
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[14]
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O.
-
Sample and Standard Preparation: Prepare dilutions of the this compound sample. A standard curve is prepared using different concentrations of a known antioxidant, such as ferrous sulfate or Trolox.
-
Assay Procedure:
-
Add the FRAP reagent to each well of a 96-well plate.
-
Add the this compound sample, standard, or blank to the wells.
-
Incubate at 37°C for a specified time (e.g., 4 minutes).[14]
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve and is typically expressed as µM Fe(II) equivalents or Trolox equivalents.[14]
Signaling Pathways in this compound Antioxidant Action
Beyond direct radical scavenging, isoflavones can exert their antioxidant effects by modulating intracellular signaling pathways that control the expression of antioxidant enzymes.[16] One of the most critical pathways is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1 - Nuclear factor erythroid 2-related factor 2) pathway.[17]
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like certain isoflavones, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[17]
Conclusion and Future Directions
Newly isolated isoflavanones continue to emerge as promising candidates for the development of novel antioxidant therapies. Their diverse structures and potent free-radical scavenging abilities, coupled with their capacity to modulate endogenous antioxidant defense mechanisms, underscore their therapeutic potential. This guide provides a foundational understanding of the current landscape of this compound antioxidant research.
Future research should focus on:
-
Comprehensive Structure-Activity Relationship (SAR) Studies: To elucidate the precise structural requirements for optimal antioxidant activity.
-
In Vivo Efficacy and Safety: To translate the promising in vitro findings into preclinical and clinical models.
-
Bioavailability and Metabolism: To understand how these new compounds are absorbed, distributed, metabolized, and excreted, which is crucial for their development as therapeutic agents.[12][13]
-
Synergistic Effects: To investigate the potential for synergistic antioxidant effects when combined with other natural compounds or existing drugs.
By addressing these key areas, the scientific community can unlock the full potential of novel isoflavanones in the prevention and treatment of oxidative stress-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant activities of isoflavones and their biological metabolites in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Isoflavones with Antioxidant Activity Isolated from Cornulaca monacantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Antioxidant Activity of Prenylflavonoids | MDPI [mdpi.com]
- 9. A Novel Soy Isoflavone Derivative, 3′-Hydroxyglycitin, with Potent Antioxidant and Anti-α-Glucosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Soy Isoflavone Derivative, 3′-Hydroxyglycitin, with Potent Antioxidant and Anti-α-Glucosidase Activity [mdpi.com]
- 11. A New Flavanone as a Potent Antioxidant Isolated from Chromolaena odorata L. Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antioxidant action of soy isoflavones on oxidative stress and antioxidant enzyme activities in exercised rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Efficient Extraction of Isoflavones from Soy Germ
Introduction
Soy germ is a rich source of isoflavones, a class of phytoestrogens with potential health benefits, including the alleviation of menopausal symptoms and reduction of risk for several chronic diseases. The primary isoflavones in soy germ are present as glycosides (daidzin, genistin, glycitin) and their respective aglycone forms (daidzein, genistein, glycitein). Accurate and efficient extraction of these compounds is crucial for research, development of functional foods, and pharmaceutical applications. This document provides a detailed protocol for the solvent extraction of isoflavones from soy germ, summarizing various effective methods and the expected yields.
Data Presentation: Comparison of Extraction Methods for Soy Isoflavones
The following table summarizes quantitative data from various studies on isoflavone extraction from soy materials, highlighting the impact of different solvents and methods on extraction efficiency.
| Extraction Method | Solvent System | Temperature (°C) | Time (h) | Solid-to-Liquid Ratio | Key Findings & Yields |
| Solvent Extraction | 60% Ethanol | 50 | 3 | 1:25 | Resulted in a 3.18-fold increase in total isoflavones compared to germinated seed powder (6.61 mg/g).[1] |
| Ethanol-Alkaline Extraction | 65% Ethanol (pH 9.0) | 70 | 1 | 1:15 | Achieved a high extraction yield of 94.34% for total isoflavones. |
| Pressurized Liquid Extraction (PLE) | 70% Ethanol | 100 | 0.35 (3 x 7 min cycles) | Not Specified | Optimized for quantitative recoveries without degradation of malonyl glucoside forms. |
| Solvent Extraction | Acetonitrile (53% in water) | Not Specified | Not Specified | Not Specified | Superior to acetone, ethanol, and methanol for extracting all 12 isoflavone forms from soy germ.[1][2] |
| Solvent Extraction | Ternary mixture: Water, Acetone, Ethanol | Not Specified | Not Specified | Not Specified | Found to be the best solvent combination for extracting total isoflavones.[3] |
| Solvent Extraction | 70% Ethanol | Room Temp. | 1 | Not Specified | Efficient recovery of isoflavones can be achieved in one hour with agitation.[4] |
| Ultrasonic-Assisted Extraction | 60% Ethanol | 50 | 3 | 1:25 | Showed a 2.84-fold increase in total isoflavones.[1] |
Experimental Workflow
The overall process for the extraction and purification of isoflavones from soy germ is depicted in the following workflow diagram.
Detailed Experimental Protocol: Solvent Extraction of Isoflavones from Soy Germ
This protocol details a standard laboratory procedure for the extraction of isoflavones from soy germ using an ethanol-based solvent system.
1. Materials and Reagents
-
Soy germ
-
Hexane (analytical grade)
-
Ethanol (95-100%, analytical grade)
-
Deionized water
-
Whatman No. 1 filter paper or equivalent
-
Amberlite XAD-7 or C18 column packing material (for purification)
2. Equipment
-
Grinder or mill
-
Soxhlet apparatus (for defatting)
-
Shaking incubator or magnetic stirrer with hot plate
-
Centrifuge
-
Rotary evaporator
-
Chromatography columns
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
3. Sample Preparation
-
Defatting: Weigh the desired amount of soy germ. To remove lipids that can interfere with extraction, perform a Soxhlet extraction with hexane for 4-6 hours. Alternatively, soak the soy germ in hexane (1:5 w/v) and stir for 4 hours at room temperature, then filter and repeat twice. Air-dry the defatted soy germ in a fume hood to remove residual hexane.
-
Grinding: Grind the defatted soy germ into a fine powder (e.g., to pass through a 40-60 mesh sieve) to increase the surface area for efficient extraction.
4. Isoflavone Extraction
-
Solvent Preparation: Prepare a 60% (v/v) ethanol solution by mixing 600 mL of absolute ethanol with 400 mL of deionized water.
-
Extraction Procedure:
-
Weigh the powdered, defatted soy germ and place it in an Erlenmeyer flask.
-
Add the 60% ethanol solvent at a solid-to-liquid ratio of 1:25 (w/v). For example, use 250 mL of solvent for 10 g of soy germ powder.
-
Place the flask in a shaking incubator or on a heated magnetic stirrer at 50°C.
-
Agitate the mixture for 3 hours.
-
-
Separation:
-
After extraction, separate the solid residue from the liquid extract by vacuum filtration through Whatman No. 1 filter paper.
-
Alternatively, centrifuge the mixture at 4000 x g for 15 minutes and decant the supernatant.
-
Wash the residue with a small volume of the extraction solvent and combine the washing with the initial extract to maximize recovery.
-
-
Concentration: Concentrate the crude extract using a rotary evaporator at a temperature below 50°C to remove the ethanol. The resulting aqueous solution contains the crude isoflavones.
5. Optional: Hydrolysis of Glycosides to Aglycones
For applications requiring the aglycone forms of isoflavones, an acid or enzymatic hydrolysis step can be introduced. For instance, acid hydrolysis can be performed by adjusting the pH of the extract and heating. Enzymatic hydrolysis using β-glucosidase is another effective method.
6. Purification (Column Chromatography)
-
Column Preparation: Pack a chromatography column with a suitable resin, such as Amberlite XAD-7 or a C18 stationary phase. Equilibrate the column with deionized water.
-
Loading: Load the concentrated crude extract onto the column.
-
Washing: Wash the column with deionized water to remove sugars and other polar impurities.
-
Elution: Elute the isoflavones from the column using a stepwise or gradient elution with increasing concentrations of ethanol (e.g., 20%, 50%, 80% ethanol in water). Collect the fractions.
-
Analysis of Fractions: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing isoflavones.
-
Final Concentration: Pool the isoflavone-rich fractions and evaporate the solvent to obtain the purified isoflavone extract.
7. Analysis
Quantify the individual isoflavones (daidzin, genistin, glycitin, daidzein, genistein, glycitein) in the purified extract using a validated HPLC method with a C18 column and a UV detector (typically at 260 nm), comparing the results to known standards.[5]
Signaling Pathway Visualization
While this document focuses on the chemical extraction process, the biological activity of isoflavones often involves interaction with cellular signaling pathways. For instance, isoflavones like genistein are known to act as phytoestrogens and can modulate estrogen receptor (ER) signaling. The diagram below provides a simplified representation of this interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent extraction selection in the determination of isoflavones in soy foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of soy isoflavone extraction with different solvents using the simplex-centroid mixture design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. globalresearchonline.net [globalresearchonline.net]
Application Note: A Sensitive and Robust HPLC-MS/MS Method for the Quantification of Isoflavones
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoflavones are a class of phytoestrogens, naturally occurring compounds found predominantly in soybeans and other legumes.[1] Due to their structural similarity to human estrogen, they can exert estrogenic or anti-estrogenic effects and are subjects of extensive research for their potential health benefits, including alleviating menopausal symptoms, preventing osteoporosis, and reducing risks of certain cancers and cardiovascular diseases.[2][3] Common isoflavones include genistein, daidzein, and their glycoside forms, genistin and daidzin. Accurate quantification of these compounds in complex matrices such as food, dietary supplements, and biological fluids is crucial for both research and clinical applications.
This application note details a highly sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the simultaneous quantification of several key isoflavones. The methodology provides a robust workflow from sample preparation to data analysis, suitable for high-throughput applications. While this note focuses on isoflavones, the principles and protocols can be readily adapted for isoflavanones (e.g., equol), their metabolic derivatives.
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol is critical and depends on the matrix. Two common protocols are provided below.
A. Protocol for Solid Matrices (e.g., Soybean Powder, Plant Material)
-
Homogenization: Grind the solid sample into a fine, homogenous powder.[4]
-
Extraction:
-
Accurately weigh approximately 2.0 g of the powdered sample into a centrifuge tube.[1]
-
Add 10 mL of an extraction solvent (e.g., methanol or a mixture of 74.5:20:5.5 v/v/v methanol:water:DMSO).[1][5] Acidification with 0.1 M HCl (2 mL) can improve extraction efficiency for some matrices.[1]
-
Vortex the mixture thoroughly.
-
-
Sonication: Place the sample in an ultrasonic bath for 20-30 minutes to facilitate cell lysis and extraction.[1][4]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.[4]
-
Collection & Filtration:
-
Concentration (Optional): The filtrate can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase to increase concentration.[4][6]
B. Protocol for Biological Fluids (e.g., Urine, Plasma)
-
Pre-treatment (for conjugated isoflavones): For analysis of total isoflavones, enzymatic hydrolysis using β-glucuronidase/sulfatase is required to convert conjugated forms to aglycones.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) as per the manufacturer's instructions.
-
Load the pre-treated sample (e.g., 500 µL of urine) onto the cartridge.[7]
-
Wash the cartridge to remove interferences, for example, with 1 mL of 50% acetonitrile solution.[7]
-
Elute the isoflavones with an appropriate solvent, such as 50:50 acetonitrile:methanol.[7]
-
-
Evaporation & Reconstitution:
-
Dry the eluent completely under a gentle stream of nitrogen gas at approximately 40°C.[6][7]
-
Reconstitute the dried residue in a known volume (e.g., 200 µL) of a solvent compatible with the HPLC mobile phase (e.g., 80% acetonitrile).[7]
-
Vortex and centrifuge the reconstituted sample before transferring to an HPLC vial.[7]
-
Instrumentation and Conditions
A. HPLC System and Parameters
A standard HPLC or UPLC system equipped with a binary pump, autosampler, and column oven is suitable.[4]
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 Column (e.g., 2.1 mm x 100 mm, 1.8 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[8][9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[8][9] |
| Flow Rate | 0.2 - 0.6 mL/min[2][8] |
| Injection Volume | 2 - 10 µL[7][10] |
| Column Temperature | 40 °C |
| Gradient Elution | A linear gradient is typically used. For example: Start at 5-10% B, ramp to 95% B over 6-8 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.[1][8] |
B. Mass Spectrometer System and Parameters
A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).[3][11]
| Parameter | Recommended Condition |
| Ionization Source | Electrospray Ionization (ESI)[3][11] |
| Polarity | Positive or Negative. Negative mode often provides good sensitivity for isoflavones.[7][12] |
| MRM Mode | Used for quantification, monitoring specific precursor-to-product ion transitions.[1][11] |
| Gas Temperature | ~300-350 °C |
| Gas Flow | Instrument dependent |
| Nebulizer Pressure | Instrument dependent |
Quantitative Data
Table 1: HPLC-MS/MS MRM Parameters for Key Isoflavones
The following table summarizes the retention times (RT) and optimized MRM transitions for several common isoflavones, operated in positive ESI mode. The most intense transition is typically used for quantification and the second for confirmation.[1]
| Compound | RT (min) | Precursor Ion (Q1) | Product Ion (Q3) | Fragmentor (V) | Collision Energy (eV) |
| Daidzin | 4.8 | 417.1 | 255.1 | 145 | 17 |
| 417.1 | 133.1 | 145 | 37 | ||
| Glycitin | 5.2 | 447.1 | 285.1 | 145 | 17 |
| 447.1 | 255.1 | 145 | 29 | ||
| Genistin | 5.5 | 433.1 | 271.1 | 145 | 21 |
| 433.1 | 243.1 | 145 | 29 | ||
| Daidzein | 6.2 | 255.1 | 199.1 | 135 | 25 |
| 255.1 | 133.1 | 135 | 33 | ||
| Glycitein | 6.6 | 285.1 | 270.1 | 135 | 21 |
| 285.1 | 242.1 | 135 | 29 | ||
| Genistein | 7.0 | 271.1 | 153.1 | 135 | 33 |
| 271.1 | 215.1 | 135 | 25 |
Data adapted from a validated method for soybean analysis.[1] Parameters such as collision energy and fragmentor voltage should be optimized for the specific instrument in use.
Table 2: Typical Method Performance
Calibration curves for each analyte should be constructed using a series of working standard solutions, typically ranging from 1 µg/mL to 50 µg/mL.[4]
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.998 | [1][8] |
| LOD | 0.7 - 7 ppb | [1] |
| LOQ | 2.3 - 22.5 ppb | [1] |
| Precision (RSD%) | < 10.2% | [1] |
Visualizations
Caption: General workflow for isoflavone quantification by HPLC-MS/MS.
Caption: Isoflavone interaction with the estrogen receptor signaling pathway.
References
- 1. agilent.com [agilent.com]
- 2. jfda-online.com [jfda-online.com]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Determination of Isoflavone Content in SRM 3238 Using Liquid Chromatography-Particle Beam/Electron Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organomation.com [organomation.com]
- 7. mdpi.com [mdpi.com]
- 8. azom.com [azom.com]
- 9. LC–ESI–MS based characterisation of isoflavones in soybean (Glycine max (L.) Merr.) from India - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification of isoflavones in the extract of supplements for menopause symptoms by direct infusion electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Isoflavanone Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of isoflavanone derivatives, highlighting their potential in drug discovery, particularly in the field of oncology. This document includes detailed experimental protocols, quantitative biological data, and visual representations of a key signaling pathway and experimental workflow to guide researchers in this promising area of medicinal chemistry.
Introduction
Isoflavanones are a class of naturally occurring phenolic compounds that form the core structure of many biologically active molecules.[1][2][3] Their structural similarity to estrogens allows them to interact with various biological targets, leading to a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antioxidant activities.[4][5] However, natural isoflavanones often suffer from poor bioavailability and metabolic instability, limiting their therapeutic potential.[1] To overcome these limitations, medicinal chemists have focused on the synthesis of novel this compound derivatives with improved pharmacological profiles. These synthetic analogues often exhibit enhanced potency, selectivity, and drug-like properties, making them promising candidates for drug development.[1][2]
Data Presentation: Anticancer Activity of Formononetin Derivatives
The following table summarizes the in vitro anticancer activity of a series of synthesized formononetin derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| Formononetin | A549 (Lung Carcinoma) | 53.66 ± 1.4 | [6] |
| B16F10 (Melanoma) | 62.93 ± 2.3 | [6] | |
| 4T1 (Breast Cancer) | 67.66 ± 2.5 | [6] | |
| FMN-4Morpho (3b) | A549 (Lung Carcinoma) | 45.60 ± 1.7 | [6] |
| B16F10 (Melanoma) | 46.10 ± 1.3 | [6] | |
| 4T1 (Breast Cancer) | 59.94 ± 2.1 | [6] | |
| Derivative 2c | A549 (Lung Carcinoma) | 12.19 ± 1.52 | [6] |
| Derivative 59 | H460 (Large Cell Lung Cancer) | 0.46 ± 0.14 | [1] |
| Ramos (Burkitt's Lymphoma) | 0.62 ± 0.09 | [1] | |
| HeLa (Cervical Cancer) | 0.17 ± 0.11 | [1] | |
| HCT116 (Colon Cancer) | 0.12 ± 0.07 | [1] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of isoflavone derivatives via a Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method for forming carbon-carbon bonds.[7][8]
Protocol: Synthesis of a Genistein Analogue via Suzuki-Miyaura Coupling
This protocol describes the synthesis of 3-(Pyridin-4-yl)-4H-chromen-4-one, an analogue of the natural isoflavone genistein.
Materials:
-
3-Iodochromone
-
Pyridine-4-boronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine 3-iodochromone (1.0 mmol), pyridine-4-boronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).
-
Solvent Addition: Add 1,4-dioxane (15 mL) and water (5 mL) to the flask.
-
Degassing: De-gas the reaction mixture by bubbling argon or nitrogen gas through the solution for 15 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 100 °C) and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 3-(Pyridin-4-yl)-4H-chromen-4-one.
-
Characterization: Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
Signaling Pathway and Experimental Workflow
Signaling Pathway: PI3K/Akt/mTOR Inhibition by this compound Derivatives
Many this compound derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.[9] One of the most critical pathways is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway, which is often dysregulated in cancer.[9][10][11]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound derivatives.
Experimental Workflow: Synthesis and Biological Evaluation
The following diagram illustrates the general workflow for the synthesis of this compound derivatives and their subsequent biological evaluation.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
References
- 1. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formononetin: A Review of Its Anticancer Potentials and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Evaluation of Genistein Analogues as Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - The SuzukiâMiyaura Cross-CouplingâClaisen RearrangementâCross-Metathesis Approach to Prenylated Isoflavones - American Chemical Society - Figshare [acs.figshare.com]
- 9. Deregulation of PI3K/Akt/mTOR signaling pathways by isoflavones and its implication in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Isoflavanone as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoflavanones are a class of flavonoids characterized by a 3-phenylchroman-4-one core. The stereocenter at the C3 position makes them valuable chiral building blocks in organic synthesis. Enantiomerically enriched isoflavanones serve as crucial intermediates in the synthesis of a wide array of biologically active compounds, including natural products and pharmaceutical agents. Their applications span from the development of anticancer and anti-inflammatory drugs to agrochemicals. This document provides detailed application notes and experimental protocols for the synthesis and utilization of chiral isoflavanones.
Applications of Chiral Isoflavanones
Chiral isoflavanones are versatile synthons for a variety of stereoselective transformations. Their primary applications include:
-
Synthesis of Isoflavans: Diastereoselective reduction of the C4-carbonyl group followed by deoxygenation provides access to chiral isoflavans, a class of compounds with significant biological activities, including estrogenic and antioxidant properties.
-
Synthesis of Pterocarpans: Chiral isoflavanones are key precursors for the synthesis of pterocarpans, which are known for their antifungal and phytoalexin activities. This transformation typically involves reduction of the isoflavanone to an isoflavanol, followed by acid-catalyzed cyclization.
-
Access to Homoisoflavanones: Asymmetric alkylation at the C3 position of isoflavanones can lead to the formation of homoisoflavanones, which have demonstrated interesting biological profiles, including anti-HIV activity.[1]
-
Precursors for Complex Natural Products: The this compound scaffold is a central feature in numerous complex natural products. Enantioselective synthesis of substituted isoflavanones provides a strategic approach to the total synthesis of these molecules.[1]
Enantioselective Synthesis of Isoflavanones
Several robust methods have been developed for the asymmetric synthesis of isoflavanones, affording high levels of enantioselectivity. Key strategies include asymmetric transfer hydrogenation with dynamic kinetic resolution, and the use of chiral auxiliaries.
Asymmetric Transfer Hydrogenation (ATH) and Dynamic Kinetic Resolution (DKR)
A highly efficient method for obtaining enantiopure isoflavanones involves the ruthenium-catalyzed asymmetric transfer hydrogenation of racemic isoflavanones.[2][3] This process operates under dynamic kinetic resolution, where the slower-reacting enantiomer is racemized in situ, allowing for a theoretical yield of 100% of a single enantiomer of the corresponding isoflavanol. Subsequent oxidation affords the desired enantiopure this compound.
Logical Workflow for ATH-DKR of Isoflavanones
Caption: Workflow for enantioselective this compound synthesis via ATH-DKR.
Quantitative Data for Asymmetric Transfer Hydrogenation of Isoflavanones
| Entry | Substrate (Racemic this compound) | Catalyst | H-Source | Product (Isoflavanol) | Yield (%) | ee (%) | Reference |
| 1 | 7-Methoxythis compound | (S,S)-RuCl[(p-cymene)(Ts-DPEN)] | HCOOH/Et₃N | (3R,4S)-7-Methoxyisoflavan-4-ol | 95 | >99 | [4] |
| 2 | 5,7-Dimethoxythis compound | (S,S)-RuCl[(p-cymene)(Ts-DPEN)] | HCOOH/Et₃N | (3R,4S)-5,7-Dimethoxyisoflavan-4-ol | 92 | 98 | [4] |
| 3 | This compound | (S,S)-RuCl[(p-cymene)(Ts-DPEN)] | HCOOH/Et₃N | (3R,4S)-Isoflavan-4-ol | 93 | >95 | [5] |
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries, such as Evans oxazolidinones, provides a reliable method for introducing chirality at the C3 position. The general strategy involves attaching the chiral auxiliary to a suitable precursor, performing a diastereoselective reaction to set the stereocenter, and then cleaving the auxiliary to yield the enantiopure this compound.
General Workflow for Chiral Auxiliary Approach
Caption: Workflow for asymmetric synthesis using a chiral auxiliary.
Experimental Protocols
Protocol 1: Synthesis of Racemic this compound (General Procedure)
This protocol describes the synthesis of a racemic this compound starting from a 2'-hydroxyacetophenone and a benzaldehyde derivative, via a 2'-hydroxychalcone intermediate.
Step 1: Synthesis of 2'-Hydroxychalcone
-
Reaction Setup: To a solution of 2'-hydroxyacetophenone (1.0 equiv.) and the corresponding benzaldehyde (1.1 equiv.) in ethanol, add a 40% aqueous solution of sodium hydroxide (2.0 equiv.) dropwise at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl until the pH is acidic.
-
Isolation: Collect the precipitated 2'-hydroxychalcone by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol.
Step 2: Cyclization to Racemic this compound
-
Reaction Setup: Dissolve the 2'-hydroxychalcone (1.0 equiv.) in methanol.
-
Reaction: Add sodium acetate (3.0 equiv.) and stir the mixture at reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the racemic this compound.
Protocol 2: Enantioselective Synthesis of (S)-Equol via ATH/Deoxygenation of a Racemic this compound
This protocol is adapted from the work of Metz and coworkers and describes a one-pot conversion of a racemic this compound to an enantiopure isoflavan.[4]
Materials:
-
Racemic 7-(methoxymethoxy)-2'-(methoxymethoxy)this compound
-
[RuCl₂(p-cymene)]₂
-
(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous)
Procedure:
-
Catalyst Preparation: In a Schlenk tube under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.01 equiv.) and (S,S)-TsDPEN (0.02 equiv.) in anhydrous acetonitrile. Stir the mixture at 80 °C for 20 minutes to form the active catalyst.
-
Reaction Mixture: In a separate Schlenk tube, dissolve the racemic this compound (1.0 equiv.) in a 5:2 mixture of formic acid and triethylamine.
-
Reaction: Add the catalyst solution to the solution of the this compound. Stir the reaction mixture at 40 °C for 24 hours.
-
Work-up: After completion of the reaction (monitored by TLC), dilute the mixture with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the enantiopure isoflavan.
Quantitative Data for Synthesis of (S)-Equol Precursor
| Substrate | Product | Yield (%) | ee (%) |
| rac-7-(MOMO)-2'-(MOMO)-isoflavanone | (S)-7-(MOMO)-2'-(MOMO)-isoflavan | 90 | 98 |
Protocol 3: Asymmetric Alkylation of this compound using a Phase-Transfer Catalyst
This protocol is based on the work of Scheidt and coworkers for the enantioselective installation of a quaternary stereocenter at the C3 position.[4]
Materials:
-
This compound
-
Alkyl halide (e.g., allyl bromide, benzyl bromide)
-
Cinchonidine-derived phase-transfer catalyst
-
Cesium hydroxide monohydrate (CsOH·H₂O)
-
Toluene/Dichloromethane (9:1)
Procedure:
-
Reaction Setup: To a cooled (-40 °C) solution of this compound (1.0 equiv.) and the phase-transfer catalyst (0.1 equiv.) in a 9:1 mixture of toluene and dichloromethane, add solid cesium hydroxide monohydrate (5.0 equiv.).
-
Addition of Electrophile: Add the alkyl halide (1.5 equiv.) to the stirred suspension.
-
Reaction: Stir the reaction at -40 °C for the time specified in the table below, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Quantitative Data for Asymmetric Alkylation of this compound [4]
| Entry | Alkyl Halide | Product | Time (h) | Yield (%) | ee (%) |
| 1 | Allyl bromide | 3-allyl-3-phenylchroman-4-one | 24 | 85 | 88 |
| 2 | Benzyl bromide | 3-benzyl-3-phenylchroman-4-one | 48 | 90 | 94 |
| 3 | Cinnamyl chloride | 3-cinnamyl-3-phenylchroman-4-one | 36 | 82 | 92 |
Derivatization of Chiral Isoflavanones
Synthesis of a Pterocarpan from a Chiral Isoflavanol
Chiral isoflavanols, obtained from the asymmetric reduction of isoflavanones, can be converted to pterocarpans.
Reaction Pathway for Pterocarpan Synthesis
Caption: Synthetic route from a chiral this compound to a pterocarpan.
Conclusion
Isoflavanones are invaluable chiral building blocks in modern organic synthesis. The methodologies outlined in these application notes, particularly asymmetric transfer hydrogenation with dynamic kinetic resolution, provide efficient and highly stereoselective routes to enantiopure isoflavanones. These chiral intermediates open avenues for the synthesis of a diverse range of complex and biologically significant molecules, making them a continued focus of research in synthetic and medicinal chemistry.
References
- 1. websites.nku.edu [websites.nku.edu]
- 2. A Rapid Method for the Cyclization of 2′-Hydroxychalcones into Flavones (2000) | Mukta Gupta | 8 Citations [scispace.com]
- 3. A Rapid One-step Synthesis of this compound Compounds Under Microwave Irradiation | Bentham Science [eurekaselect.com]
- 4. Catalytic Asymmetric Alkylation of Substituted Isoflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
Application of Isoflavanones in Functional Food Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoflavanones, a subclass of isoflavonoids, are phytoestrogens found predominantly in leguminous plants such as soy.[1][2][3] They are closely related to the more widely studied isoflavones (e.g., genistein, daidzein), existing as metabolic derivatives. The interest in isoflavanones for functional food development stems from their potential health benefits, which include roles in preventing and managing chronic diseases like cardiovascular disease, osteoporosis, certain cancers, and age-related cognitive decline.[1][4][5][6] Their biological activity is often attributed to their structural similarity to estrogen, allowing them to interact with estrogen receptors, as well as their antioxidant properties.[1][6]
The development of functional foods enriched with isoflavanones requires a comprehensive understanding of their extraction, stability within food matrices, bioavailability, and mechanisms of action. These application notes provide detailed protocols and data to support researchers and professionals in this field.
Data Presentation
Table 1: Health Benefits and Investigated Dosages of Isoflavones in Human Studies
| Health Outcome | Subject Population | Isoflavone Dosage | Study Duration | Key Findings | Reference |
| Cardiovascular Health | Medicated postmenopausal women with Type 2 Diabetes | 100 mg/day (aglycone equivalents) with 850 mg flavan-3-ols | 1 year | Significant reduction in estimated peripheral insulin resistance and improvement in insulin sensitivity. | [7] |
| Cardiovascular Health | Hypercholesterolemic adults | 93-99 mg/day (aglycone equivalents) | 3 weeks (crossover) | Significant reductions in triglycerides, LDL cholesterol, and apolipoprotein A-I. | [8] |
| Menopausal Symptoms | Menopausal women | Combination supplement with isoflavones from kudzu and red clover | 12 weeks | 46% decrease in reported hot flushes. | [9] |
| Cancer Mortality | General population (meta-analysis of prospective studies) | Increase of 10 mg/day | N/A | 7% lower risk of cancer mortality. | [10] |
| Bone Health | Postmenopausal women | Varied | Varied | Evidence suggests a beneficial effect on bone health, but results are not entirely conclusive. | [10] |
Table 2: Isoflavone Content in Soy-Based Foods
| Food Product | Isoflavone Content (mg/100g) | Reference |
| Soybeans | 1-30 (up to 155) | [3] |
| Soy Milk | Varies based on processing | [11][12] |
| Tofu | Approx. 50 ppm in a lab-prepared sample | [13] |
| Isoflavone Supplements | 10-60 mg per capsule | [3] |
Table 3: Stability of Isoflavones in Food Matrices
| Food Matrix | Condition | Key Findings | Reference |
| Soy Milk | Storage at 15-37°C | Genistin loss follows first-order kinetics with rate constants of 0.437-3.871 days⁻¹. Activation energy of 7.2 kcal/mol. | [11] |
| Soy Milk | Storage at 70-90°C | Genistin loss follows first-order kinetics with rate constants of 61-109 days⁻¹. Activation energy of 17.6 kcal/mol. | [11] |
| General (Aglycones) | Heating at 150°C, pH 3.1 | Degradation is most prominent at acidic pH. Daidzein is the most labile compound. | [14] |
| General (Aglycones) | Heating at 150°C, pH 5.6 and 7.0 | Virtually no decay observed. | [14] |
Experimental Protocols
Protocol 1: Extraction and Purification of Isoflavones from Soybeans
This protocol is based on methods described for extracting isoflavones for use in functional foods and research.[13][15][16][17]
1. Extraction: a. Sample Preparation: Grind dried soybeans into a fine powder. b. Solvent Extraction: i. Suspend the soybean powder in 80% food-grade ethanol at a ratio of 1:10 (w/v).[13] ii. Heat the mixture to 80°C and maintain for 6 hours with continuous stirring.[13] iii. Cool the mixture and filter to separate the liquid extract from the solid residue. iv. Concentrate the liquid extract under vacuum to remove the ethanol. v. Dehydrate the concentrated extract (e.g., by freeze-drying) to obtain the crude isoflavone extract.[13]
2. Purification using Macroporous Resin: a. Resin Selection and Preparation: i. Select a suitable macroporous resin (e.g., D101).[15][16] ii. Pre-treat the resin by washing with ethanol followed by deionized water to remove any impurities. b. Adsorption: i. Dissolve the crude extract in distilled water. ii. Load the aqueous extract onto a column packed with the prepared D101 resin at a flow rate of 1.5 bed volumes (BV)/h.[15] c. Washing: Wash the column with distilled water to remove sugars, proteins, and other polar impurities. d. Desorption (Elution): i. Elute the adsorbed isoflavones from the resin using 70% (v/v) ethanol at a flow rate of 1 BV/h.[15] ii. Collect the eluate. The total isoflavone content in the purified extract can be increased by over 8-fold with a recovery yield of nearly 80%.[15] e. Final Processing: Concentrate the purified eluate under vacuum and then freeze-dry to obtain a purified isoflavone powder.
Protocol 2: In Vitro Bioavailability Assessment using Caco-2 Cell Monolayers
This protocol provides a method to assess the intestinal permeability of isoflavanones, a key aspect of their bioavailability.[18]
1. Caco-2 Cell Culture: a. Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin. b. Seed the cells onto Transwell inserts at a suitable density. c. Culture for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium. d. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
2. Transport Assay: a. Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4. b. Wash the Caco-2 monolayers with the transport buffer. c. Add the isoflavanone test solution (dissolved in transport buffer) to the apical (AP) side of the Transwell insert. d. Add fresh transport buffer to the basolateral (BL) side. e. Incubate at 37°C with gentle shaking. f. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL side and replace with fresh buffer. g. At the end of the experiment, collect the final samples from both the AP and BL sides.
3. Analysis: a. Quantify the concentration of the this compound in the collected samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). b. Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where:
- dQ/dt is the rate of appearance of the compound on the BL side.
- A is the surface area of the Transwell membrane.
- C₀ is the initial concentration of the compound on the AP side.
Protocol 3: In Vivo Antioxidant Activity Assessment in a Rat Model
This protocol is adapted from studies evaluating the in vivo antioxidant effects of isoflavones.[13]
1. Animal Model and Diet: a. Use Sprague-Dawley rats. b. Acclimatize the rats for one week with a standard diet. c. Divide the rats into a control group and experimental groups. d. The control group receives a diet containing partially oxidized oil. e. The experimental groups receive the same diet supplemented with different concentrations of the this compound extract (e.g., 50, 150, 250 ppm).[13] f. The feeding trial should last for a specified period (e.g., 8 to 24 weeks).[13]
2. Sample Collection and Preparation: a. At the end of the trial, euthanize the rats. b. Collect organs such as the liver, heart, and kidneys. c. Homogenize the tissues in a suitable buffer to prepare tissue lysates.
3. Antioxidant Enzyme Assays: a. Superoxide Dismutase (SOD) Activity: Measure SOD activity in the tissue lysates using a commercially available kit based on the inhibition of a colorimetric reaction. b. Catalase (CAT) Activity: Measure CAT activity in the tissue lysates by monitoring the decomposition of hydrogen peroxide (H₂O₂) spectrophotometrically.
4. Data Analysis: a. Compare the SOD and CAT activities in the organs of the experimental groups to the control group. b. An increase in the activities of these enzymes indicates an enhanced in vivo antioxidant capacity.[13]
Mandatory Visualizations
Caption: Workflow for this compound functional food development.
Caption: Estrogen receptor signaling pathway for isoflavanones.
Caption: Bioavailability pathway of ingested isoflavanones.
References
- 1. researchgate.net [researchgate.net]
- 2. researchportal.lih.lu [researchportal.lih.lu]
- 3. publicationslist.org [publicationslist.org]
- 4. Health benefits of isoflavones in functional foods? Proteomic and metabonomic advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Chronic Ingestion of Flavan-3-ols and Isoflavones Improves Insulin Sensitivity and Lipoprotein Status and Attenuates Estimated 10-Year CVD Risk in Medicated Postmenopausal Women With Type 2 Diabetes: A 1-year, double-blind, randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Food Matrix on Isoflavone Metabolism and Cardiovascular Biomarkers in Adults with Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Scientific Evidence Supporting the Beneficial Effects of Isoflavones on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of isoflavones in soy milk stored at elevated and ambient temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of isoflavones in soy milk stored at elevated and ambient temperatures. | Semantic Scholar [semanticscholar.org]
- 13. Antioxidant properties of soybean isoflavone extract and tofu in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Adsorption and Desorption Characteristics and Purification of Isoflavones from Crude Soybean Extract Using Macroporous Resins [journal.pan.olsztyn.pl]
- 16. Enrichment of soy isoflavone extracts through macroporous resin for characterization of toxicity and estrogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Extraction Methods for the Isolation of Isoflavonoids fro... [degruyterbrill.com]
- 18. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Isoflavanone Encapsulation for Enhanced Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoflavonoids, a class of polyphenolic compounds abundant in soybeans and other legumes, have garnered significant attention for their potential health benefits, including roles in mitigating cardiovascular disease, certain cancers, and postmenopausal symptoms.[1] However, their therapeutic efficacy is often limited by poor water solubility, low stability, and consequently, suboptimal bioavailability.[2][3] Encapsulation technologies offer a promising strategy to overcome these limitations by protecting the isoflavone core from degradation, improving its solubility, and facilitating controlled release, thereby enhancing its absorption and bioavailability.[2][4]
These application notes provide an overview of common isoflavanone encapsulation techniques, supported by quantitative data and detailed experimental protocols. Additionally, we visualize key signaling pathways modulated by isoflavones and provide workflows for encapsulation processes.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies on isoflavone encapsulation, providing a comparative overview of the efficiency and outcomes of different techniques.
Table 1: Encapsulation Efficiency and Physicochemical Properties
| Encapsulation Technique | Core Material | Wall Material(s) | Core-to-Wall Ratio | Encapsulation Efficiency (%) | Particle Size | Reference(s) |
| Spray Drying | Soy Isoflavone Extract | Maltodextrin (DE 18), Gum Acacia | 1:10 | 92-94% | Not Specified | [5] |
| Spray Drying | Soy Isoflavone Extract | Maltodextrin | 1:5 | 48% | Not Specified | [6] |
| Freeze Drying | Soy Isoflavone Extract | Maltodextrin | 1:3 | >90% (qualitative) | Not Specified | [6] |
| Complexation | Genistein, Daidzein | β-Cyclodextrin | Not Specified | Not Specified | Not Specified | [7] |
| Ionic Gelation | Mangosteen Rind Extract | Chitosan, Sodium Tripolyphosphate (STPP) | Varied | Not Specified | Nanometer range | [8] |
Table 2: Bioavailability and Stability of Encapsulated Isoflavones
| Encapsulation Technique | Isoflavone Form | Key Finding(s) | Reference(s) |
| Microencapsulation | Daidzin and Genistin | Bioavailability of 0.02%-0.07% in an isotonic drink.[9][10] | [9][10] |
| Microencapsulation (Slow-Release) | Genistein and Daidzein | 2-fold increase in mean residence time in plasma.[11] | [11] |
| Spray Drying | Soy Isoflavone Extract | Inulin as a carrier increased stability during storage of isotonic beverages.[9] | [9] |
| Freeze Drying | Soy Isoflavone Extract | Refrigerated storage in amber glass vials maintained higher isoflavone content over 6 months.[6][10] | [6][10] |
| Spray Drying with Milk Proteins | Soy Isoflavone Extract | Sample with 6% gum acacia and 10% maltodextrin showed the lowest degradation rate at 4, 25, and 37°C.[5][10] | [5][10] |
Signaling Pathways Modulated by Isoflavones
Isoflavones exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.
Experimental Protocols
The following are detailed protocols for common this compound encapsulation techniques. These protocols are generalized and may require optimization for specific isoflavone extracts and wall materials.
Protocol 1: Spray Drying Encapsulation of Isoflavone Extract
This method is widely used for its scalability and ability to produce a stable powder.[12]
Materials:
-
Soy isoflavone extract
-
Maltodextrin (DE 18)
-
Gum acacia
-
Deionized water
-
Spray dryer
Procedure:
-
Preparation of the Wall Solution:
-
Dissolve 10% (w/v) maltodextrin and a desired concentration of gum acacia (e.g., 4%, 6%, or 8% w/v) in deionized water with continuous stirring until a homogenous solution is formed.[5]
-
-
Preparation of the Emulsion:
-
Disperse the soy isoflavone extract into the wall material solution to achieve a core-to-coating material ratio of 1:10.[5]
-
Homogenize the mixture using a high-shear mixer or sonicator to form a stable emulsion.
-
-
Spray Drying:
-
Feed the emulsion into a spray dryer.
-
Set the inlet air temperature to 150°C and the raw material feed flow to 615 ml/hr.[12] Note: These parameters may need optimization depending on the equipment and formulation.
-
-
Collection and Storage:
-
Collect the resulting powder from the cyclone.
-
Store the microencapsulated isoflavones in an airtight, light-protected container at 4°C.[5]
-
Protocol 2: Freeze Drying (Lyophilization) Encapsulation
Freeze drying is a gentle method that is suitable for heat-sensitive compounds.
Materials:
-
Isoflavone extract
-
Carrier material (e.g., maltodextrin, β-cyclodextrin)[6]
-
Deionized water
-
Freeze dryer
Procedure:
-
Solution Preparation:
-
Dissolve the carrier material (e.g., maltodextrin) in deionized water.
-
Add the isoflavone extract to the carrier solution at a specific ratio (e.g., 1:3 isoflavone to carrier).[6]
-
Stir until the extract is fully dissolved or homogenously dispersed.
-
-
Freezing:
-
Pour the solution into trays and freeze at a low temperature (e.g., -20°C to -80°C) until completely solid.
-
-
Lyophilization:
-
Place the frozen samples in the freeze dryer.
-
Apply a vacuum and gradually increase the temperature to sublimate the water.
-
-
Collection:
-
Once the drying process is complete, collect the porous, encapsulated powder.
-
Store in a desiccator or a tightly sealed container to prevent moisture absorption.
-
Protocol 3: Ionic Gelation for Chitosan-Based Nanoencapsulation
This technique is used to form nanoparticles at room temperature, based on the electrostatic interaction between charged polymers.
Materials:
-
Isoflavone extract
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (STPP)
-
Deionized water
Procedure:
-
Chitosan Solution Preparation:
-
Prepare a 0.3% (w/v) chitosan solution in 1% (v/v) acetic acid. Stir overnight to ensure complete dissolution.[13]
-
-
Incorporation of Isoflavone:
-
Dissolve the isoflavone extract in the chitosan solution and stir until homogenous.
-
-
Cross-linking:
-
Prepare an aqueous solution of STPP.
-
Add the STPP solution dropwise to the chitosan-isoflavone solution under constant magnetic stirring.
-
-
Nanoparticle Formation and Separation:
-
Nanoparticles will form spontaneously upon the addition of the STPP solution.
-
Continue stirring for a defined period (e.g., 30 minutes) to allow for stabilization.
-
Separate the nanoparticles by centrifugation, discard the supernatant, and wash the pellet with deionized water.
-
-
Drying (Optional):
-
The nanoparticle suspension can be used directly, or the nanoparticles can be freeze-dried to obtain a powder.
-
Conclusion
Encapsulation presents a viable and effective strategy for enhancing the bioavailability and stability of isoflavanones. The choice of encapsulation technique and wall material is critical and should be tailored to the specific application and desired release profile. The protocols provided herein serve as a foundation for researchers to develop and optimize encapsulated this compound formulations for applications in functional foods, dietary supplements, and pharmaceuticals. Further research is warranted to explore novel encapsulation systems and to conduct in vivo studies to fully elucidate the impact of these formulations on isoflavone bioavailability and health outcomes.
References
- 1. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Delivery Systems and Flavonoids: Current Knowledge in Melanoma Treatment and Future Perspectives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Encapsulation of isoflavone with milk, maltodextrin and gum acacia improves its stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Encapsulation of soy isoflavone extract by freeze drying, its stability during storage and development of isoflavone enriched yoghurt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publicationslist.org [publicationslist.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of microencapsulation on concentration of isoflavones during simulated in vitro digestion of isotonic drink - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. solgenisoflavones.com [solgenisoflavones.com]
- 12. Effect of microencapsulation on concentration of isoflavones during simulated in vitro digestion of isotonic drink - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoencapsulation of Maqui (Aristotelia chilensis) Extract in Chitosan–Tripolyphosphate and Chenopodin-Based Systems [mdpi.com]
Application Notes and Protocols for the Enzymatic Synthesis of Isoflavanone Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoflavanone glycosides are a class of flavonoids exhibiting a range of biological activities that are of significant interest in the fields of pharmaceuticals and nutraceuticals. Glycosylation, the attachment of sugar moieties to the this compound core, can significantly enhance their solubility, stability, and bioavailability, thereby improving their therapeutic potential.[1][2] Enzymatic synthesis offers a highly specific, efficient, and environmentally friendly alternative to chemical glycosylation methods.[2] This document provides detailed application notes and experimental protocols for the enzymatic synthesis of this compound glycosides using various enzyme systems.
I. Enzymatic Glycosylation Methods
Several classes of enzymes can be employed for the synthesis of this compound glycosides, each with distinct donor and acceptor specificities, as well as reaction mechanisms.
UDP-Glycosyltransferases (UGTs)
UGTs are a large family of enzymes that catalyze the transfer of a glycosyl group from a nucleotide-activated sugar donor, typically UDP-glucose, to an acceptor molecule, such as an this compound.[2][3] This method is highly specific and results in the formation of a β-glycosidic linkage.[3]
Amylosucrase and Glucansucrase
These enzymes belong to the glycoside hydrolase family and utilize sucrose as a cost-effective donor substrate to transfer glucose units to acceptor molecules, forming α-glycosidic linkages.[4][5] They can catalyze the addition of single or multiple glucose units.
Cyclodextrin Glucanotransferase (CGTase)
CGTases are versatile enzymes that can catalyze the transfer of glucose units from starch or cyclodextrins to acceptor molecules.[6][7][8] This method is advantageous due to the low cost of the glycosyl donor.
Lipase-Catalyzed Acylation
While not a glycosylation method, lipase-catalyzed acylation is a crucial subsequent step to modify the properties of this compound glycosides. Lipases can regioselectively acylate the sugar moiety of a glycoside, enhancing its lipophilicity.[9][10]
Whole-Cell Biocatalysis
This approach utilizes engineered microorganisms that overexpress a desired glycosyltransferase. It offers a cost-effective one-pot synthesis system by eliminating the need for enzyme purification and expensive sugar donors, as the host cells can generate the necessary precursors.[11][12]
II. Quantitative Data Summary
The following tables summarize key quantitative data for the enzymatic synthesis of this compound glycosides based on published literature.
Table 1: UDP-Glycosyltransferase (UGT) Catalyzed Glycosylation
| Enzyme | This compound Substrate | Glycosyl Donor | Product(s) | Reaction Conditions | Conversion/Yield | Reference |
| BsGT110 from Bacillus subtilis | 8-Hydroxydaidzein (8-OHDe) | UDP-glucose | 8-OHDe-7-O-β-glucoside, 8-OHDe-8-O-β-glucoside | pH 8.0, 40°C, 30 min | >90% conversion of 8-OHDe | |
| YjiC from Bacillus licheniformis | Genistein, Daidzein | UDP-glucose | 4'-O-β-D-glucoside, 7-O-β-D-glucoside, 4',7-O-β-D-diglucoside | Not specified | >60% conversion (in vivo) | [1] |
Table 2: Amylosucrase and Glucansucrase Catalyzed Glycosylation
| Enzyme | This compound Substrate | Glycosyl Donor | Product(s) | Reaction Conditions | Conversion/Yield | Reference |
| Deinococcus geothermalis Amylosucrase (DgAS) | 8-Hydroxydaidzein (8-OHDe) | Sucrose | 8-OHDe-7-O-α-glucoside and diglucosides | pH 5.0, 45°C, 24 h | Not specified | [4][13] |
| Amylosucrase | Isoflavone Aglycones (Genistein, Daidzein, Glycitein) | Sucrose | α-1,4 glucosides | pH 5.0, 45°C | Average 95.7% conversion | [13] |
Table 3: Lipase-Catalyzed Acylation of Flavonoid Glycosides
| Enzyme | Flavonoid Glycoside Substrate | Acyl Donor | Product | Reaction Conditions | Conversion/Yield | Reference |
| Immobilized Thermomyces lanuginosus lipase (Fe3O4-PDA-TLL) | Polydatin | Vinyl decanoate | Decanoylated polydatin | 55°C, 200 rpm in anhydrous MeTHF | High conversion | [9] |
| Candida antarctica lipase B (Novozym 435®) | Naringin, Isoquercetin | Palmitic, cinnamic, phenylpropionic acids | Mono- and di-acylated products | 60°C in 2-methyl-2-propanol | ~25% to ~95% conversion | [14] |
III. Experimental Protocols
Protocol 1: In Vitro Glycosylation of 8-Hydroxydaidzein using Purified BsGT110 (UGT)
This protocol is adapted from a study on the glycosylation of 8-hydroxydaidzein by a UGT from Bacillus subtilis.[3]
1. Materials:
-
Purified BsGT110 enzyme
-
8-Hydroxydaidzein (8-OHDe)
-
Uridine diphosphate-glucose (UDP-glucose)
-
Magnesium chloride (MgCl₂)
-
Tris buffer (50 mM, pH 8.0)
-
Methanol
-
Microcentrifuge tubes
-
Water bath or incubator at 40°C
-
HPLC system for analysis
2. Procedure:
-
Prepare a 1 mL reaction mixture in a microcentrifuge tube containing:
-
2 µg of purified BsGT110 enzyme
-
0.02 mg/mL of 8-OHDe (dissolved in a suitable solvent like DMSO and then diluted)
-
0.4 mM UDP-glucose
-
10 mM MgCl₂
-
50 mM Tris buffer (pH 8.0)
-
-
Incubate the reaction mixture at 40°C for 30 minutes.
-
Stop the reaction by adding an equal volume of methanol.
-
Centrifuge the mixture to pellet any precipitate.
-
Analyze the supernatant by HPLC to determine the conversion of 8-OHDe and the formation of glycosylated products.
Protocol 2: Whole-Cell Biotransformation for Isoflavone Glucoside Production
This protocol is a general guide based on principles of whole-cell biocatalysis for isoflavonoid glycosylation.[11][15]
1. Materials:
-
Engineered E. coli strain overexpressing the desired glycosyltransferase (e.g., YjiC).
-
Terrific Broth (TB) medium with appropriate antibiotics.
-
Inducer (e.g., IPTG).
-
This compound substrate (e.g., daidzein).
-
Potassium phosphate buffer (200 mM, pH 8.0).
-
Glucose.
-
Shaking incubator.
-
Centrifuge.
-
HPLC system for analysis.
2. Procedure:
-
Inoculate 50 mL of TB medium containing the appropriate antibiotics with an overnight culture of the engineered E. coli strain.
-
Incubate at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches mid-log phase (e.g., 0.6-0.8).
-
Induce protein expression by adding the appropriate concentration of the inducer (e.g., IPTG) and continue to incubate at a lower temperature (e.g., 18-25°C) for several hours to overnight.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 min).
-
Wash the cell pellet with 200 mM potassium phosphate buffer (pH 8.0).
-
Resuspend the cell pellet in the same buffer to a desired OD₆₀₀ (e.g., 20).
-
Set up the biotransformation reaction in a suitable volume (e.g., 10 mL) containing the resuspended cells, the this compound substrate (e.g., 1 mM daidzein), and a carbon source (e.g., 4% w/v glucose).
-
Incubate the reaction mixture at an optimized temperature (e.g., 32°C) with shaking for a specified time (e.g., 3-24 hours).
-
Monitor the reaction progress by taking samples at different time points, quenching the reaction with an equal volume of methanol, and analyzing by HPLC.
Protocol 3: Lipase-Catalyzed Acylation of an this compound Glycoside
This protocol describes a general procedure for the regioselective acylation of a flavonoid glycoside using an immobilized lipase.[9][16]
1. Materials:
-
Immobilized lipase (e.g., Novozym 435® or Fe₃O₄-PDA-TLL).
-
This compound glycoside.
-
Acyl donor (e.g., vinyl acetate or vinyl decanoate).
-
Anhydrous organic solvent (e.g., 2-methyl-2-propanol or methyl tert-butyl ether).
-
Molecular sieves (4Å).
-
Shaking incubator.
-
HPLC system for analysis.
2. Procedure:
-
To a flask, add the this compound glycoside, the acyl donor (in molar excess, e.g., 1:40 substrate to donor ratio), and the anhydrous organic solvent.
-
Add molecular sieves to remove any residual water.
-
Add the immobilized lipase (e.g., 60 mg/mL).
-
Incubate the reaction mixture at a suitable temperature (e.g., 50-60°C) with shaking.
-
Monitor the reaction progress by taking aliquots at different time intervals, diluting them with the mobile phase, and analyzing by HPLC.
-
Upon completion, the immobilized enzyme can be removed by filtration or magnetic separation for reuse.
IV. Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for monitoring reaction progress and quantifying the concentration of substrates and products.[17][18]
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detection: A UV-Vis or photodiode array (PDA) detector is used to monitor the absorbance at the characteristic wavelength of the isoflavanones (typically around 254-280 nm).[9]
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
These techniques are essential for the structural elucidation and confirmation of the synthesized this compound glycosides.[3][4]
-
MS: Provides information on the molecular weight of the products, confirming the addition of glycosyl or acyl groups.
-
NMR (¹H, ¹³C, COSY, HSQC, HMBC): Allows for the unambiguous determination of the structure, including the position and stereochemistry of the glycosidic linkage.[19][20]
V. Visualizations
References
- 1. Glucosylation of isoflavonoids in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoflavones, their Glycosides and Glycoconjugates. Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Fisetin glycosides synthesized by cyclodextrin glycosyltransferase from Paenibacillus sp. RB01: characterization, molecular docking, and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lidsen.com [lidsen.com]
- 8. Synthesis of glycosyl glycerol by cyclodextrin glucanotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immobilized Fe3O4-Polydopamine-Thermomyces lanuginosus Lipase-Catalyzed Acylation of Flavonoid Glycosides and Their Analogs: An Improved Insight Into Enzymic Substrate Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoid - Wikipedia [en.wikipedia.org]
- 11. Glucosylation of Isoflavonoids in Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole-cell bioconversion using non-Leloir transglycosylation reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enrichment of Polyglucosylated Isoflavones from Soybean Isoflavone Aglycones Using Optimized Amylosucrase Transglycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An improved whole‐cell biotransformation system for (S)‐equol production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. lume.ufrgs.br [lume.ufrgs.br]
- 19. books.rsc.org [books.rsc.org]
- 20. researchgate.net [researchgate.net]
Isoflavanones as a Potential Phytomedicine for Osteoporosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoporosis is a progressive skeletal disorder characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Current therapeutic strategies often involve long-term treatments with potential side effects. Isoflavanones, a class of phytoestrogens found abundantly in soy and other legumes, have emerged as a promising area of research for the development of alternative or complementary therapies for osteoporosis. Their structural similarity to estrogen allows them to exert beneficial effects on bone metabolism, primarily by modulating the balance between bone formation by osteoblasts and bone resorption by osteoclasts.
These application notes provide a comprehensive overview of the current understanding of isoflavanones as a potential phytomedicine for osteoporosis. We present quantitative data from preclinical and clinical studies, detailed experimental protocols for in vitro and in vivo evaluation, and visualizations of the key signaling pathways involved in their mechanism of action.
Data Presentation
The following tables summarize the quantitative data from various studies investigating the effects of isoflavanone interventions on bone health.
Table 1: Effects of this compound Interventions on Bone Mineral Density (BMD)
| This compound/Source | Study Population | Dosage | Duration | Site of Measurement | Change in BMD | Reference |
| Soy Isoflavones | Postmenopausal Women | >90 mg/day | 6 months | Lumbar Spine | Significant increase of 28.5 mg/cm² | [1] |
| Soy Isoflavones | Postmenopausal Women | 80 or 120 mg/day | 2 years | Whole Body | 120 mg/day group showed a significantly smaller reduction compared to placebo | [2] |
| Red Clover Isoflavones | Women (49-65 years) | 26 mg Biochanin A, 16 mg Formononetin, 1 mg Genistein, 0.5 mg Daidzein/day | 1 year | Lumbar Spine | Significantly lower loss in bone mineral content and density compared to placebo | [3] |
| Soy Isoflavones | Menopausal Women | Varied | Meta-analysis | Lumbar Spine | Significant increase of 20.6 mg/cm² | [1] |
| Isoflavone Supplementation | Postmenopausal Women | 4.5–600 mg/day | 1.5 to 36 months | Lumbar spine, femoral neck, Ward's triangle, and distal radius | Increased BMD at all four sites compared to placebo | [4] |
| Genistein | Postmenopausal Women | 54 mg/day | 2 years | Not specified | Beneficial effects in women with osteopenia and osteoporosis | [5] |
Table 2: Effects of this compound Interventions on Bone Turnover Markers
| This compound/Source | Study Population | Dosage | Duration | Bone Formation Markers | Bone Resorption Markers | Reference |
| Soy Isoflavones | Postmenopausal Women | 70 mg/day | 12 weeks | Increased serum bone-specific alkaline phosphatase (BALP) and osteocalcin | - | [5] |
| Soy Isoflavones | Postmenopausal Women | Meta-analysis | Varied | Increased serum bALP by 1.48 µg/L | Decreased urinary deoxypyridinoline (DPD) by 2.08 nmol/mmol | [6] |
| Red Clover Isoflavones | Postmenopausal Women | See Table 1 | 1 year | Significantly increased BALP and N-propeptide of collagen type I | No significant effect | [3] |
| Soy Isoflavones | Postmenopausal Women | Meta-analysis | Varied | - | Significantly reduced β-CrossLaps and Pyridinoline (PYD) | [7] |
| Soy Isoflavones | - | - | - | Increases levels of osteocalcin and bone alkaline phosphatase | Reduce levels of deoxypyridinoline (DPD), pyridinoline, and urinary N-telopeptide | [8] |
Signaling Pathways
Isoflavanones exert their effects on bone metabolism through multiple signaling pathways. The two primary pathways are the RANKL/RANK/OPG pathway, which is central to osteoclast regulation, and the Wnt/β-catenin pathway, which is crucial for osteoblast differentiation and function.
RANKL/RANK/OPG Signaling Pathway
The balance between Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and its decoy receptor, Osteoprotegerin (OPG), is critical for maintaining bone homeostasis.[9] Isoflavones can modulate this pathway to suppress bone resorption.[10]
Caption: this compound modulation of the RANKL/OPG pathway in bone.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a key regulator of bone formation.[11] Isoflavones can activate this pathway, promoting the differentiation and proliferation of osteoblasts.[12]
Caption: this compound activation of the Wnt/β-catenin pathway.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of isoflavanones on bone cells.
Protocol 1: In Vitro Osteoblast Differentiation and Mineralization Assay
This protocol assesses the potential of an this compound to promote the differentiation and mineralization of osteoblast precursor cells.
1. Materials:
-
Osteoblast precursor cell line (e.g., MC3T3-E1)
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Osteogenic induction medium: Alpha-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate
-
This compound of interest (e.g., Genistein, Daidzein) dissolved in a suitable solvent (e.g., DMSO)
-
Alkaline Phosphatase (ALP) activity assay kit
-
Alizarin Red S staining solution (2% w/v, pH 4.2)
-
Phosphate Buffered Saline (PBS)
-
96-well and 24-well cell culture plates
2. Procedure:
-
Cell Seeding: Seed MC3T3-E1 cells into 96-well plates (for ALP activity) and 24-well plates (for mineralization) at a density of 2 x 10⁴ cells/cm². Allow cells to adhere for 24 hours.
-
Treatment: Replace the medium with osteogenic induction medium containing various concentrations of the this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).
-
ALP Activity Assay (Day 7):
-
Wash cells with PBS.
-
Lyse the cells according to the ALP activity assay kit manufacturer's instructions.
-
Measure ALP activity using a microplate reader. Normalize the activity to total protein content.
-
-
Mineralization Assay (Day 21):
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Wash again with deionized water.
-
Stain with Alizarin Red S solution for 20 minutes at room temperature.
-
Wash thoroughly with deionized water to remove excess stain.
-
Visualize and photograph the stained mineralized nodules.
-
For quantification, destain with 10% cetylpyridinium chloride and measure the absorbance at 562 nm.
-
Protocol 2: In Vitro Osteoclastogenesis Assay
This protocol evaluates the inhibitory effect of an this compound on the differentiation of osteoclast precursors.
1. Materials:
-
RAW 264.7 macrophage cell line (osteoclast precursors)
-
Alpha-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant mouse RANKL
-
This compound of interest dissolved in a suitable solvent
-
Tartrate-resistant acid phosphatase (TRAP) staining kit
-
48-well cell culture plates
2. Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 48-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours.
-
Treatment: Replace the medium with alpha-MEM containing 50 ng/mL RANKL and various concentrations of the this compound (e.g., 1, 10, 25 µM) or vehicle control.
-
Culture: Incubate the cells for 5-7 days, replacing the medium every 2-3 days.
-
TRAP Staining:
-
Wash cells with PBS and fix with 4% paraformaldehyde.
-
Stain for TRAP activity according to the kit manufacturer's instructions.
-
TRAP-positive multinucleated cells (≥3 nuclei) are identified as osteoclasts.
-
-
Quantification: Count the number of TRAP-positive multinucleated cells per well under a microscope.
Protocol 3: Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis
This in vivo protocol is a standard model to assess the efficacy of isoflavanones in preventing estrogen-deficiency-induced bone loss.[13]
1. Animals and Housing:
-
Female Sprague-Dawley rats (12-16 weeks old)
-
Standard laboratory chow (casein-based diet to minimize phytoestrogen exposure) and water ad libitum
-
12-hour light/dark cycle
2. Experimental Design:
-
Acclimatization: Acclimatize rats for one week.
-
Surgical Procedure:
-
SHAM group: Rats undergo a sham surgery where the ovaries are exposed but not removed.
-
OVX group: Rats are bilaterally ovariectomized to induce estrogen deficiency.
-
-
Post-Surgical Recovery: Allow a 2-week recovery period to establish bone loss.
-
Treatment Groups (n=10-12 per group):
-
SHAM + Vehicle
-
OVX + Vehicle
-
OVX + this compound (low dose, e.g., 10 mg/kg/day)
-
OVX + this compound (high dose, e.g., 50 mg/kg/day)
-
OVX + 17β-Estradiol (positive control, e.g., 10 µg/kg/day)
-
-
Administration: Administer treatments daily via oral gavage for 12 weeks.
-
Outcome Measures:
-
Bone Mineral Density (BMD): Measure BMD of the femur and lumbar spine using dual-energy X-ray absorptiometry (DXA) at baseline and at the end of the study.
-
Micro-computed Tomography (µCT): Analyze the trabecular microarchitecture of the femur or tibia.
-
Biomechanical Testing: Perform three-point bending tests on the femur to assess bone strength.
-
Serum Biomarkers: Collect blood at sacrifice to measure serum levels of bone turnover markers (e.g., osteocalcin, P1NP, CTX-I).
-
Uterine Weight: Record uterine weight at sacrifice to assess estrogenic effects.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the potential of an this compound as a phytomedicine for osteoporosis.
Caption: A generalized workflow for this compound drug discovery for osteoporosis.
Conclusion
The accumulated evidence strongly suggests that isoflavanones hold significant potential as a phytomedicine for the prevention and treatment of osteoporosis. Their ability to favorably modulate key signaling pathways in bone metabolism, coupled with promising results from preclinical and clinical studies, warrants further investigation. The protocols and data presented here provide a framework for researchers and drug development professionals to systematically evaluate and advance this compound-based therapies for improved bone health. Continued research is essential to optimize dosage, understand long-term safety, and fully elucidate the synergistic effects of different isoflavanones.
References
- 1. Soy isoflavone intake increases bone mineral density in the spine of menopausal women: meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Soy isoflavone supplementation and bone mineral density in menopausal women: a 2-y multicenter clinical trial1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of phytoestrogen isoflavones on bone density in women: a double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. examine.com [examine.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Effects of isoflavone interventions on bone turnover markers and factors regulating bone metabolism in postmenopausal women: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Soy Isoflavones and Bone Health: Focus on the RANKL/RANK/OPG Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Soy Isoflavones and Bone Health: Focus on the RANKL/RANK/OPG Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of Sost in Wnt signal pathway in osteoporosis rats and regulating effect of soybean isoflavones on Wnt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Soybean isoflavone treatment induces osteoblast differentiation and proliferation by regulating analysis of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rovedar.com [rovedar.com]
Application Notes and Protocols for Cell-Based Bioactivity Testing of Isoflavanones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for evaluating the bioactivity of isoflavanones, a class of polyphenolic compounds found in various plants, notably soybeans.[1][2] The protocols detailed below are foundational for screening and characterizing the therapeutic potential of isoflavanones in areas such as oncology, inflammation, and hormonal modulation.
Assessment of Cytotoxicity and Cell Viability
A primary step in evaluating the bioactivity of any compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[3][4]
Protocol 1: MTT Cell Viability Assay
This protocol assesses the metabolic activity of cells as an indicator of cell viability.[3] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of viable cells.
Materials:
-
Complete cell culture medium
-
Isoflavanone stock solution (dissolved in a suitable solvent like DMSO)[3]
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)[4]
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Treatment: Prepare serial dilutions of the this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent).[3]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[3]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.[3]
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.[3]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Express the results as a percentage of the vehicle control.
Data Presentation:
| This compound | Cell Line | Concentration | Incubation Time | Result (% Viability) | Reference |
| Genistein | HT-29 | 50 µM | 48 hours | ~90% | [7][8] |
| Genistein | SW620 | 50 µM | 48 hours | ~37% | [7][8] |
| Genistein | HT29 | 30 µM | 48 hours | Significant inhibition of proliferation | [6] |
| Genistein | HT29 | 50 µM | 48 hours | Significant inhibition of proliferation | [6] |
| Daidzein | RAW 264.7 | 10-100 µM | 24 hours | No significant cytotoxicity | [9] |
Experimental Workflow:
MTT Assay Workflow for Cell Viability
Anti-Inflammatory Activity Assessment
Isoflavanones are known to possess anti-inflammatory properties.[10] A common method to assess this is by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol 2: Nitric Oxide (NO) Inhibition Assay
This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.[11] RAW 264.7 murine macrophage cells are a suitable model for this assay.[11][12]
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
96-well cell culture plates
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the this compound for a specified period (e.g., 1-2 hours).
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.[13]
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B.
-
Incubation: Incubate at room temperature for 10 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
Data Presentation:
| This compound | Cell Line | Concentration | Result (NO Inhibition) | Reference |
| Genistein | RAW 264.7 | 50 µM (IC50) | Dose-dependent suppression of NO production | [11] |
| Daidzein | RAW 264.7 | 50 µM (IC50) | Dose-dependent suppression of NO production | [11] |
| Glycitein | RAW 264.7 | 50 µM (IC50) | Dose-dependent suppression of NO production | [11] |
| Daidzin | RAW 264.7 | 25, 50, 100 µM | Inhibition of IL-6 and TNF-α release | [14] |
Signaling Pathway:
Inhibition of Inflammatory Signaling
Antioxidant Activity Assessment
The antioxidant potential of isoflavanones can be evaluated by measuring their ability to scavenge reactive oxygen species (ROS) in cells subjected to oxidative stress.[15]
Protocol 3: Cellular ROS Scavenging Assay
This protocol uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
Materials:
-
Cells of interest (e.g., fibroblasts, keratinocytes)[15]
-
Complete cell culture medium
-
This compound stock solution
-
DCFH-DA solution
-
Oxidative stress inducer (e.g., H₂O₂)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Probe Loading: Wash the cells with PBS and incubate with DCFH-DA solution in serum-free medium.
-
Treatment: Remove the DCFH-DA solution, wash the cells, and add medium containing various concentrations of the this compound.
-
Oxidative Stress Induction: After a pre-incubation period, add the oxidative stress inducer (e.g., H₂O₂) to the wells.
-
Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) over time.
-
Data Analysis: Calculate the percentage of ROS scavenging activity compared to the control (cells treated with the oxidative stress inducer but not the this compound).
Data Presentation:
| This compound | Cell Line | Oxidative Stressor | Result | Reference |
| Coumestrol | Human Skin Fibroblasts | H₂O₂ | Significant decrease in ROS | [15] |
| Biochanin A | Human Skin Fibroblasts | H₂O₂ | Significant decrease in ROS | [15] |
| Genistein | Human Skin Fibroblasts | H₂O₂ | Low antioxidant capacity | [15] |
| Daidzein | Human Skin Fibroblasts | H₂O₂ | Low antioxidant capacity | [15] |
Logical Relationship:
ROS Scavenging by Isoflavanones
Estrogenic/Anti-Estrogenic Activity Assessment
Isoflavanones are structurally similar to estrogen and can exert estrogenic or anti-estrogenic effects by interacting with estrogen receptors (ERα and ERβ). A reporter gene assay is a common method to evaluate this activity.[16][17]
Protocol 4: Estrogen Receptor (ER) Reporter Gene Assay
This assay utilizes a cell line (e.g., MCF-7 or HEK293) that is stably transfected with an estrogen response element (ERE) linked to a reporter gene, such as luciferase.[16][18] Binding of an estrogenic compound to the ER activates the transcription of the luciferase gene, leading to light emission.
Materials:
-
ER-responsive reporter cell line (e.g., MCF-7-ERE-Luc, T47D-KBluc)
-
Complete cell culture medium (phenol red-free)
-
Charcoal-stripped fetal bovine serum
-
This compound stock solution
-
17β-estradiol (positive control)
-
Tamoxifen (antagonist control)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well white, clear-bottom plate in phenol red-free medium supplemented with charcoal-stripped serum.
-
Treatment: After 24 hours, treat the cells with various concentrations of the this compound. Include controls with 17β-estradiol and co-treatment with tamoxifen to confirm ER-mediated effects.[16]
-
Incubation: Incubate for 24-48 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Measurement: Read the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) and express the results as a fold induction over the vehicle control.
Data Presentation:
| This compound | Cell Line | Result | EC50 | Reference |
| Genistein | MCF-7-ERE-Luc | Enhanced reporter gene expression | 4.15 µM | [16] |
| Biochanin A | MCF-7-ERE-Luc | Enhanced reporter gene expression | 0.89 µM | [16] |
| Daidzein | MCF-7-ERE-Luc | Enhanced reporter gene expression | 0.18 µM | [16] |
Experimental Workflow:
Estrogen Reporter Gene Assay Workflow
References
- 1. Flavonoid - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. activeconceptsllc.com [activeconceptsllc.com]
- 5. The Impact of Soy Isoflavones on MCF-7 and MDA-MB-231 Breast Cancer Cells Using a Global Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genistein Induces Apoptosis and Inhibits Proliferation of HT29 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High Concentrations of Genistein Decrease Cell Viability Depending on Oxidative Stress and Inflammation in Colon Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of isoflavone derivatives on the production of inflammatory cytokines by synovial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppression effect of soy isoflavones on nitric oxide production in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tmrjournals.com [tmrjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of the estrogenicity of isoflavonoids, using MCF-7-ERE-Luc cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of the isoflavone composition and estrogenic activity of commercial dietary supplements based on soy or red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Isoflavanones as Natural Colorants in the Food Industry
Introduction
The global food industry is experiencing a significant shift towards natural ingredients, driven by consumer demand for "clean-label" products. Natural colorants are at the forefront of this trend, offering an alternative to synthetic dyes that have faced scrutiny over health concerns.[1] Flavonoids, a diverse group of plant secondary metabolites, are well-known for providing a wide spectrum of colors in nature, from yellow to red and blue.[2] Isoflavanones, a subclass of isoflavonoids, represent an underexplored but potentially valuable source of natural colorants. This document provides detailed application notes and protocols for researchers and scientists interested in exploring the use of isoflavanones as stable and effective colorants in food systems. While isoflavonoids are primarily recognized for their potential health benefits, their inherent chemical structures suggest a capacity to impart color, particularly in the yellow and beige spectrum.[3]
Application Note 1: Properties and Potential of Isoflavanones as Food Colorants
Chemical Structure and Color Properties
Isoflavanones belong to the isoflavonoid class of polyphenolic compounds, characterized by a 3-phenylchroman-4-one backbone. Unlike their more unsaturated relatives, isoflavones, the saturation at the C2-C3 bond in the heterocyclic C-ring affects their chromophoric properties. Generally, flavonoids and isoflavones are known to contribute yellow, yellow-brown, and beige hues to plant materials and extracts.[3] The specific color and intensity of an isoflavanone extract depend on the hydroxylation and methoxylation patterns of the A and B rings, as well as the concentration and purity of the extract.
Biosynthesis of Isoflavanones
Isoflavanones are key intermediates in the biosynthesis of all isoflavonoids in plants, primarily legumes like soybeans.[4] The pathway begins with the general phenylpropanoid pathway, leading to the formation of a flavanone precursor (e.g., naringenin). The key enzymatic step is catalyzed by isoflavone synthase (IFS), which hydroxylates the flavanone and induces the migration of the B-ring from position 2 to position 3, forming a 2-hydroxythis compound. This unstable intermediate is then dehydrated to form the corresponding isoflavone (e.g., genistein or daidzein).[4] The this compound structure exists transiently during this conversion.
Potential Applications and Regulatory Status
This compound-based colorants could be suitable for a range of food products, particularly those with neutral to slightly acidic pH where flavonoid stability is often higher. Potential applications include beverages, dairy products, confectionery, and baked goods.[1] In addition to providing color, isoflavonoids are known for their antioxidant properties, which could offer the dual benefit of extending product shelf life by inhibiting fat oxidation.[5]
Regulatory Note: As of late 2025, isoflavanones are not explicitly listed as approved color additives under the U.S. Food and Drug Administration (FDA) regulations (21 CFR Parts 73 and 74).[6] Any new natural colorant must undergo a rigorous safety assessment and petition process before it can be legally used in food products.[7][8] Neither the FDA nor the European Food Safety Authority (EFSA) has approved general health claims for flavonoids.[2] Researchers should consult the latest regulatory guidelines for their specific region.
Quantitative Color Data
The color of a food product is quantified using the CIELAB color space, which defines color using three coordinates: L* (lightness), a* (redness/greenness), and b* (yellowness/blueness). The following table is a template for presenting quantitative data on this compound-based colorants.
Table 1: Illustrative CIELAB Color Values for an this compound Extract in a Model Beverage System (pH 4.5)
| Concentration (% w/v) | L* (Lightness) | a* (+Red / -Green) | b* (+Yellow / -Blue) |
|---|---|---|---|
| 0.01 | 95.2 ± 0.5 | -0.8 ± 0.1 | +15.4 ± 0.3 |
| 0.05 | 90.1 ± 0.4 | -0.5 ± 0.1 | +35.8 ± 0.6 |
| 0.10 | 85.6 ± 0.6 | +0.2 ± 0.2 | +55.2 ± 0.8 |
| 0.20 | 80.3 ± 0.7 | +1.1 ± 0.2 | +70.5 ± 1.1 |
(Note: Data are hypothetical and for illustrative purposes only.)
Application Note 2: Protocol for Extraction and Purification of Isoflavanones
Principle
This protocol describes a laboratory-scale method for obtaining an this compound-rich extract from plant material (e.g., soybean leaves, red clover) using Ultrasound-Assisted Extraction (UAE). UAE is a modern, "green" technique that enhances extraction efficiency, reduces solvent consumption, and operates at lower temperatures, thereby minimizing the degradation of thermolabile compounds like isoflavonoid glycosides.[9] The choice of solvent is critical; aqueous ethanol is effective for extracting moderately polar flavonoids.
Materials and Reagents
-
Dried, powdered plant material (e.g., soybean leaves)
-
Ethanol (95%, food grade)
-
Deionized water
-
Ultrasonic bath or probe sonicator
-
Rotary evaporator
-
Centrifuge and/or vacuum filtration apparatus
-
Whatman No. 1 filter paper or equivalent
-
Solid Phase Extraction (SPE) cartridges (e.g., C18), if further purification is needed
-
Methanol (for SPE)
Experimental Protocol
-
Sample Preparation: Grind the dried plant material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
Solvent Preparation: Prepare a 70% (v/v) ethanol-water solution.
-
Extraction:
-
Combine the powdered plant material with the 70% ethanol solvent in a flask at a solid-to-liquid ratio of 1:20 (e.g., 10 g powder in 200 mL solvent).
-
Place the flask in an ultrasonic bath set to 50°C.
-
Sonicate for 30 minutes.
-
-
Separation:
-
After extraction, separate the solid residue from the liquid extract. This can be done by vacuum filtering the mixture through Whatman No. 1 paper or by centrifuging at 4000 rpm for 15 minutes and decanting the supernatant.
-
-
Concentration:
-
Concentrate the liquid extract using a rotary evaporator. Maintain the water bath temperature below 50°C to prevent thermal degradation.
-
Evaporate until all ethanol is removed and a concentrated aqueous extract remains. This is the crude extract.
-
-
Purification (Optional):
-
For a cleaner color, the crude extract can be purified using Solid Phase Extraction (SPE).
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the aqueous crude extract onto the cartridge.
-
Wash with water to remove highly polar impurities (sugars, salts).
-
Elute the this compound fraction with a higher concentration of methanol or ethanol.
-
-
Final Product: The resulting purified extract can be freeze-dried to yield a stable powder or used as a concentrated liquid colorant.
Application Note 3: Protocol for Stability Assessment of this compound Colorants
Principle
The stability of a natural colorant is crucial for its commercial viability.[10] The color of flavonoids is particularly sensitive to environmental factors such as pH, temperature, and light.[10] This protocol outlines methods to assess the stability of an this compound colorant in a model beverage system. Color degradation is quantified by measuring changes in CIELAB values over time using a colorimeter or spectrophotometer. The total color difference (ΔE*) is calculated to represent the overall change in color perception.
Materials and Equipment
-
This compound extract (liquid concentrate or powder)
-
Citrate-phosphate buffer solutions (pH 3.0, 5.0, 7.0)
-
Sucrose
-
Colorimeter or spectrophotometer with CIELAB capabilities
-
Thermostatically controlled water bath or oven
-
Photostability chamber with controlled light source (e.g., simulating supermarket conditions)
-
Cuvettes or clear glass vials
Experimental Protocol
-
Preparation of Model System:
-
Prepare a model beverage base, for example, a 10% sucrose solution in citrate-phosphate buffer.
-
Divide the base into three batches and adjust the pH of each to 3.0, 5.0, and 7.0, respectively.
-
-
Sample Preparation:
-
Add the this compound extract to each pH-adjusted beverage base to achieve a target concentration (e.g., 0.1% w/v).
-
Take an initial color measurement (L₀, a₀, b₀*) for each sample at time zero (T=0).
-
-
pH Stability Test:
-
Store aliquots of the colored beverages (pH 3, 5, and 7) in sealed, dark containers at room temperature (25°C).
-
Measure the CIELAB values at regular intervals (e.g., every 24 hours for 7 days).
-
-
Heat Stability Test:
-
Using the beverage prepared at a fixed pH (e.g., pH 5.0), place aliquots in sealed containers.
-
Incubate the samples in water baths or ovens at different temperatures (e.g., 60°C and 80°C) to simulate pasteurization conditions.
-
Measure CIELAB values at intervals (e.g., every 30 minutes for 4 hours).
-
-
Light Stability Test:
-
Place aliquots of the colored beverage (at a fixed pH) in clear glass vials.
-
Expose the vials to a controlled light source in a photostability chamber.
-
Keep a control sample wrapped in aluminum foil in the same chamber to isolate the effect of light from temperature.
-
Measure CIELAB values at intervals (e.g., every 2 hours for 24 hours).
-
Data Analysis
The total color difference (ΔE) is calculated using the following formula, where ΔL, Δa, and Δb are the differences between the initial and subsequent readings. A ΔE* value > 3 is generally considered a noticeable color change.
ΔE* = √[(ΔL)² + (Δa)² + (Δb*)²]
Table 2: Template for Presenting Heat Stability Data (ΔE) for this compound Colorant at 80°C*
| Time (minutes) | ΔL* | Δa* | Δb* | ΔE* (Total Color Difference) |
|---|---|---|---|---|
| 0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 30 | -1.2 | +0.5 | -2.5 | 2.8 |
| 60 | -2.5 | +0.9 | -4.8 | 5.4 |
| 120 | -4.8 | +1.5 | -8.9 | 10.1 |
| 240 | -8.9 | +2.1 | -15.6 | 17.9 |
(Note: Data are hypothetical and for illustrative purposes only.)
References
- 1. Extraction and application of natural food colorants | PPTX [slideshare.net]
- 2. Flavonoid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Biochemistry, Chemistry and Physiology of the Isoflavones in Soybeans and their Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. foodresearchlab.com [foodresearchlab.com]
- 7. fda.gov [fda.gov]
- 8. fooddive.com [fooddive.com]
- 9. afst.valahia.ro [afst.valahia.ro]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isoflavanone Extraction Yield Variability
Welcome to the technical support center for isoflavanone extraction. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting for variability in this compound extraction yields. Below you will find a comprehensive guide in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is consistently low. What are the most likely causes?
A1: Consistently low this compound yields can often be traced back to several key factors in the extraction process. The most common culprits include suboptimal solvent selection, inadequate sample preparation, and inappropriate extraction temperature or time. The chemical form of the isoflavones in the plant material (glycosides vs. aglycones) and their varying solubility in different solvents also plays a crucial role.[1][2][3]
Q2: I am observing significant batch-to-batch variability in my extraction yield. What could be causing this inconsistency?
A2: Batch-to-batch variability is a common challenge and can stem from inconsistencies in your raw material or extraction protocol. Factors to investigate include variations in the this compound content of the plant material itself, inconsistent particle size of the ground material, and slight deviations in solvent concentration, temperature, or extraction time between batches.[1][4]
Q3: Can the pH of my extraction solvent affect the yield?
A3: Yes, the pH of the extraction solvent can significantly impact the this compound yield and profile.[5][6] Acidic conditions can favor the extraction of certain isoflavone forms, while alkaline conditions may enhance the extraction of others. For instance, the highest contents of isoflavone glucosides have been extracted at a solvent pH of 10.0, while malonyl derivatives are better extracted at pH 1.0.[7][8] However, extreme pH levels, especially when combined with high temperatures, can lead to the degradation of isoflavones.[6]
Q4: Does the temperature of the extraction process matter?
A4: Temperature is a critical parameter in this compound extraction.[1] Generally, higher temperatures can increase the solubility of isoflavones and improve extraction efficiency. However, excessive heat can lead to the degradation of thermolabile isoflavones, such as the conversion of malonyl glucosides to other forms or even to free aglycones.[2][9] The optimal temperature will depend on the specific solvent system and the stability of the target isoflavanones.
Q5: How does the choice of solvent affect my extraction efficiency?
A5: Solvent choice is arguably one of the most critical factors influencing this compound extraction yield.[10][11] The polarity of the solvent must be matched to the polarity of the target isoflavanones. Aqueous mixtures of organic solvents like ethanol, methanol, and acetonitrile are commonly used.[2] For example, a study found that 58% aqueous acetonitrile was optimal for extracting a broad range of isoflavones from soybeans.[10] Pure solvents are often less effective than their aqueous mixtures.[12]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to this compound extraction yield variability.
Problem: Low this compound Yield
Caption: Troubleshooting workflow for low this compound yield.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inappropriate Solvent System | Action: Review and optimize your solvent system. Recommendation: The polarity of the solvent is crucial. For glycosylated isoflavones, which are more polar, aqueous mixtures of alcohols (e.g., ethanol, methanol) are often effective.[2] Less polar aglycones may require solvents with lower polarity. Conduct small-scale trials with different solvent systems and concentrations to find the optimal conditions for your specific plant material. A study on soybean isoflavones found 58% aqueous acetonitrile to be highly effective.[10] |
| Suboptimal Sample Preparation | Action: Evaluate your sample preparation protocol. Recommendation: Ensure the plant material is ground to a fine, uniform particle size to maximize the surface area for solvent penetration. The optimal particle size will depend on the specific plant material and extraction method. |
| Incorrect Extraction Parameters | Action: Verify and optimize your extraction temperature, time, and solvent-to-solid ratio. Recommendation: While higher temperatures can increase solubility, they can also cause degradation.[2] Perform a temperature optimization study (e.g., 40°C, 60°C, 80°C) to find the best balance. Ensure the extraction time is sufficient for the solvent to penetrate the plant matrix and solubilize the isoflavanones. The solvent-to-solid ratio should be high enough to ensure complete extraction. |
| This compound Degradation | Action: Investigate potential degradation of isoflavanones during extraction. Recommendation: High temperatures and extreme pH values can lead to the conversion of isoflavone glycosides to their aglycone forms or other degradation products.[2][6] Analyze your crude extract using HPLC to check for the presence of degradation products. If degradation is suspected, consider using milder extraction conditions (lower temperature, neutral pH). |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound extraction to provide a comparative overview of optimal parameters.
Table 1: Optimal Solvent Conditions for this compound Extraction
| Plant Source | Optimal Solvent System | Total Isoflavone Yield |
| Soybean | 58% aqueous acetonitrile | Significantly higher than other tested solvents[10] |
| Soybean | 65% aqueous methanol | 345 mg/100 g[13] |
| Soybean | 80% ethanol | 1,932.44 µg/g dry matter[1] |
| Soybean | Ethanol:Water:Propanediol (32.8% : 39.2% : 27.8%) | Maximized yield in a three-component system[14] |
Table 2: Influence of Temperature on this compound Extraction
| Plant Source | Extraction Method | Optimal Temperature | Observations |
| Soybean | Aqueous ethanol extraction | 72.5°C | Part of an optimized protocol also involving specific time and solvent ratio[1] |
| Soybean | Supercritical Fluid Extraction (SFE) | 60°C - 80°C | 60°C favored malonylglucosides and glucosides, while 80°C favored acetylglucosides and aglycones.[15] |
| Soybean | Pressurized Liquid Extraction (PLE) | 125°C | Optimal for aglycone forms using methanol-water (75:25, v/v)[2] |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to troubleshooting and optimizing this compound extraction.
Protocol 1: Solvent System Optimization
This protocol outlines a general procedure for screening different solvent systems to determine the optimal conditions for this compound extraction from a given plant material.
Caption: Experimental workflow for solvent system optimization.
-
Sample Preparation: Dry the plant material to a constant weight and grind it into a fine, uniform powder (e.g., passing through a 40-mesh sieve).
-
Solvent Selection: Prepare a range of aqueous solvent systems. For example:
-
50%, 70%, and 90% (v/v) methanol in water
-
50%, 70%, and 90% (v/v) ethanol in water
-
50%, 70%, and 90% (v/v) acetonitrile in water
-
-
Extraction:
-
Accurately weigh 1 g of the powdered plant material into separate extraction vessels for each solvent system.
-
Add 20 mL of the respective solvent to each vessel (1:20 solid-to-solvent ratio).
-
Perform the extraction using a consistent method (e.g., sonication for 30 minutes at 40°C or stirring for 2 hours at room temperature).
-
-
Sample Processing:
-
Centrifuge the mixture to pellet the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
Analysis:
-
Analyze the filtered extracts by High-Performance Liquid Chromatography (HPLC) with a suitable standard to quantify the concentration of target isoflavanones.
-
-
Evaluation: Compare the this compound yields obtained with each solvent system to identify the most efficient one.
Protocol 2: Temperature Optimization
This protocol describes how to determine the optimal extraction temperature for maximizing this compound yield while minimizing degradation.
-
Sample and Solvent Preparation: Prepare a uniform powder of the plant material as described in Protocol 1. Use the optimal solvent system identified in the previous experiment.
-
Temperature Settings: Set up parallel extractions at a range of different temperatures, for example, 30°C, 50°C, and 70°C.
-
Extraction:
-
For each temperature, weigh 1 g of the powdered plant material into an extraction vessel.
-
Add 20 mL of the optimal solvent.
-
Conduct the extraction for a fixed duration (e.g., 60 minutes) at the designated temperatures, ensuring constant agitation.
-
-
Sample Processing and Analysis: Process and analyze the samples as described in Protocol 1.
-
Evaluation: Compare the this compound yields at each temperature. A decrease in yield at higher temperatures may indicate thermal degradation. The optimal temperature is the one that provides the highest yield of the target isoflavanones without significant degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction Methods for the Isolation of Isoflavonoids fro... [degruyterbrill.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of extraction pH and temperature on isoflavone and saponin partitioning and profile during soy protein isolate production [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pH-adjusted solvent extraction and reversed-phase HPLC quantification of isoflavones from soybean (Glycine max (L.) Merr.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of solvent polarity and acidity on the extraction efficiency of isoflavones from soybeans (Glycine max) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Isolation of individual isoflavone species from soybean by solvent extraction followed by the combination of macroporous resin and aluminium oxide separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mobile Phase for Isoflavanone HPLC Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) mobile phases for isoflavanone separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common mobile phases for reversed-phase HPLC separation of isoflavanones?
The most common mobile phase for reversed-phase HPLC analysis of isoflavanones consists of a polar aqueous solvent and a less polar organic solvent.[1] Typically, this is a mixture of water and an organic modifier like acetonitrile or methanol.[1][2][3] To improve peak shape and control the ionization of the phenolic hydroxyl groups on isoflavanones, a small amount of acid is frequently added to the aqueous phase.[2]
Q2: Why is adding an acid to the mobile phase recommended for this compound analysis?
Adding a small amount of acid, such as 0.1% formic acid, acetic acid, or trifluoroacetic acid (TFA), to the aqueous mobile phase is a common practice.[2][4][5] This helps to suppress the ionization of the phenolic hydroxyl groups on the this compound structures.[2] By maintaining a low pH (e.g., pH 2.5-4.0), the isoflavanones remain in their neutral, protonated form, leading to more consistent retention, improved peak symmetry, and reduced peak tailing.[5][6][7]
Q3: Should I use isocratic or gradient elution for separating isoflavanones?
The choice between isocratic and gradient elution depends on the complexity of the sample.[8][9]
-
Isocratic elution , which uses a constant mobile phase composition, is suitable for simple mixtures or for the analysis of a few well-separated compounds.[9][10]
-
Gradient elution , where the mobile phase composition is changed during the run (typically by increasing the concentration of the organic solvent), is generally preferred for complex samples like plant extracts containing multiple isoflavanones with a wide range of polarities.[8] Gradient elution enhances separation efficiency, leads to sharper peaks, improves resolution, and reduces analysis time for strongly retained compounds.[8][11]
For method development, it's often recommended to start with a broad "scouting" gradient to determine the approximate elution conditions and then refine the gradient to optimize the separation of the target analytes.[2]
Q4: What is the difference between using acetonitrile and methanol as the organic modifier?
Acetonitrile and methanol are the most common organic solvents for the reversed-phase HPLC of isoflavanones.[2]
-
Acetonitrile generally has a higher elution strength and lower viscosity. This can lead to sharper peaks, lower backpressure, and faster analysis times.[2] It also offers excellent UV transparency.[12]
-
Methanol is a more cost-effective option and can offer different selectivity, which might be advantageous for separating closely eluting peaks.[12][13]
If you are experiencing co-elution issues, switching from one solvent to the other can alter the peak elution order and may resolve the problem.[2][14]
Q5: How does column temperature affect the separation?
Column temperature influences the mobile phase viscosity and the kinetics of mass transfer.[2]
-
Increasing temperature can decrease the mobile phase viscosity, allowing for higher flow rates without a proportional increase in backpressure.[13][15] This can also improve peak efficiency and sharpness.[16]
-
Optimizing temperature (e.g., testing at 25°C, 30°C, and 40°C) can be a useful tool to improve the resolution of challenging separations.[13][15] For isoflavanones, optimal separation is often achieved at slightly elevated temperatures, such as 30°C.[5]
Troubleshooting Guides
Problem: My this compound peaks are tailing.
Peak tailing is a common issue where peaks appear asymmetrical with a "tail" extending from the peak maximum, which can compromise quantification and resolution.[5]
Q: What are the first steps to diagnose peak tailing?
It's important to determine if the issue is chemical (related to interactions between the analyte and the column) or physical/mechanical (related to the HPLC system).[17]
-
Diagnostic Test: Inject a neutral, non-polar compound (e.g., toluene) dissolved in the mobile phase.[17]
-
If all peaks tail (including the neutral standard): The problem is likely physical, such as a column void, a blocked frit, or excessive extra-column volume in the tubing or fittings.[17]
-
If only the this compound peaks tail: The issue is likely chemical, stemming from secondary interactions between your analytes and the stationary phase.[17]
-
Q: How can I solve chemical-related peak tailing for isoflavanones?
Chemical-related tailing for phenolic compounds like isoflavanones often arises from interactions with residual silanol groups on the silica-based stationary phase.[5][17]
-
Adjust Mobile Phase pH: Ensure the mobile phase is sufficiently acidic (pH 2.5-4.0) by adding 0.1% formic or acetic acid. This suppresses the ionization of both the isoflavanones and the silanol groups, minimizing unwanted interactions.[2][5] The mobile phase pH should be at least 1.5 to 2 pH units away from the analyte's pKa.[17]
-
Use an End-Capped Column: Modern, high-quality end-capped C18 or C8 columns have fewer accessible silanol groups and are recommended to reduce tailing.[17]
-
Consider Mobile Phase Additives: In some cases, adding a competing base in small concentrations can help to saturate the active silanol sites. Alternatively, novel additives like deep eutectic solvents (DESs) have been shown to reduce peak tailing and improve peak shape.[18]
-
Reduce Sample Concentration: Injecting a sample that is too concentrated can overload the column and cause peak distortion. Try diluting your sample to see if the peak shape improves.[5][19]
Problem: I have poor resolution or co-elution of my this compound peaks.
Poor resolution means that two adjacent peaks are not fully separated, making accurate quantification difficult.[14]
Q: How can I improve the separation of closely eluting this compound peaks?
Improving resolution often requires a systematic optimization of the mobile phase and other chromatographic parameters.[2][14]
-
Optimize the Gradient Slope: If using a gradient, the rate of change in mobile phase composition may be too fast.[2]
-
Run a broad "scouting" gradient (e.g., 5-95% organic solvent) to determine the approximate elution time of your target peaks.[2]
-
Create a segmented gradient with a much shallower slope in the region where the target peaks elute. For example, if the peaks elute around 40% acetonitrile, you could design a new gradient segment that changes from 35% to 45% acetonitrile over 15 minutes.[2]
-
-
Change the Organic Solvent: Switching between acetonitrile and methanol can alter selectivity (the relative retention of two compounds) and may resolve the co-eluting peaks.[2][14]
-
Adjust the Mobile Phase pH: Fine-tuning the pH can change the ionization state of isoflavanones, which can alter their retention times and potentially improve separation.[6][14]
-
Lower the Flow Rate: Reducing the flow rate increases the interaction time of the analytes with the stationary phase, which can lead to better resolution, although it will also increase the run time.[16]
-
Optimize Temperature: Varying the column temperature can affect selectivity and may improve resolution.[13]
Data Presentation
Table 1: Typical Mobile Phase Compositions for this compound HPLC
| Aqueous Phase (Solvent A) | Organic Phase (Solvent B) | Common Use Case | Reference(s) |
| Water with 0.1% Formic Acid | Acetonitrile | General purpose, good peak shape, and UV transparency. | [2] |
| Water with 0.1% Acetic Acid | Acetonitrile | Alternative to formic acid, commonly used. | [4][20] |
| Water with 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile | Strong ion-pairing agent, can significantly improve peak shape for basic compounds. | [5] |
| Water with 0.1% Formic Acid | Methanol | Alternative selectivity to acetonitrile, can resolve co-eluting peaks. | [2] |
| Deep Eutectic Solvent (DES) Additive (e.g., Choline chloride:citric acid) in Water | Acetonitrile | Advanced additive shown to reduce peak tailing and improve peak shape. | [18] |
Table 2: Example Gradient Elution Programs for this compound Separation
| Program Type | Time (minutes) | % Solvent A (Aqueous) | % Solvent B (Organic) | Purpose | Reference(s) |
| Scouting Gradient | 0 - 30 | 95 → 5 | 5 → 95 | To quickly determine the elution profile of all compounds in a complex mixture. | [2] |
| 30 - 35 | 5 | 95 | Column wash. | ||
| 35.1 - 40 | 95 | 5 | Re-equilibration. | ||
| Optimized Segmented Gradient | 0 - 5 | 90 → 60 | 10 → 40 | Rapidly elute early, highly polar compounds. | [2] |
| 5 - 20 | 60 → 45 | 40 → 55 | Shallow gradient for separating target isoflavanones. | [2] | |
| 20 - 22 | 45 → 5 | 55 → 95 | Rapidly elute strongly retained compounds and clean the column. | [2] | |
| 22 - 30 | 5 | 95 | Hold for column wash. | [2] | |
| 30.1 - 35 | 90 | 10 | Re-equilibration for the next injection. | [2] |
Experimental Protocols
Protocol 1: Preparation of Standard Mobile Phase (0.1% Formic Acid)
-
Prepare Aqueous Phase (Solvent A):
-
Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.
-
Carefully add 1 mL of formic acid to the water.
-
Cap the bottle and mix thoroughly.
-
-
Prepare Organic Phase (Solvent B):
-
Pour 1 L of HPLC-grade acetonitrile into a separate 1 L solvent bottle.
-
-
Degassing:
-
System Setup:
-
Place the corresponding solvent lines into the correct bottles and prime the HPLC pump to ensure all lines are filled with the new mobile phase.
-
Protocol 2: Diagnostic Test for Differentiating Chemical vs. Physical Peak Tailing
-
Prepare a Neutral Standard:
-
Dissolve a small amount of a neutral, non-polar compound (e.g., toluene) in the mobile phase to create a low-concentration standard solution.
-
-
Set Up HPLC Method:
-
Use the exact same HPLC method conditions (mobile phase, gradient, flow rate, temperature) that are causing the peak tailing with your this compound samples.
-
-
Injection and Analysis:
-
Interpretation:
-
Symmetrical Peak: If the neutral standard produces a sharp, symmetrical peak while your this compound peaks tail, the problem is chemical in nature (e.g., secondary silanol interactions).[17]
-
Tailing Peak: If the neutral standard peak also tails, the problem is likely physical or mechanical (e.g., column void, blocked frit, extra-column dead volume).[17]
-
Visualizations
Caption: Workflow for HPLC mobile phase optimization.
Caption: Troubleshooting decision tree for peak tailing.
Caption: Key HPLC parameters affecting peak resolution.
References
- 1. moravek.com [moravek.com]
- 2. benchchem.com [benchchem.com]
- 3. phenomenex.com [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. moravek.com [moravek.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 10. uhplcs.com [uhplcs.com]
- 11. biotage.com [biotage.com]
- 12. mastelf.com [mastelf.com]
- 13. benchchem.com [benchchem.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 16. mastelf.com [mastelf.com]
- 17. benchchem.com [benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 20. researchgate.net [researchgate.net]
- 21. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
improving the regioselectivity of isoflavanone synthesis
Welcome to the technical support center for isoflavanone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the regioselectivity of their synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound synthesis is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?
Low regioselectivity is a common challenge in this compound synthesis, often leading to difficult purification steps and reduced overall yield. The formation of undesired isomers can typically be attributed to reaction conditions, the choice of catalyst, or the inherent electronic and steric properties of the substrates.
Troubleshooting Steps:
-
Reaction Condition Optimization: Systematically evaluate the impact of solvent and temperature. Solvent polarity can significantly influence the reaction pathway.[1][2] Lowering the reaction temperature may favor the kinetically controlled product, potentially enhancing selectivity.[3]
-
Catalyst and Ligand Screening: The choice of transition metal catalyst and its associated ligands is paramount for controlling regioselectivity.[3] Different catalyst systems can exhibit preferences for specific C-H bond activations. For instance, in palladium-catalyzed reactions, the ligand can influence the steric environment around the metal center, favoring the activation of a less hindered C-H bond.[3]
-
Modification of Directing Groups: If your synthesis employs a directing group, its structure can be modified to enhance steric hindrance around undesired reaction sites, thereby guiding the catalyst to the intended position.[3]
-
Protecting Group Strategy: The use of appropriate protecting groups can prevent unwanted side reactions and direct the reaction towards the desired regioisomer.[4][5]
Q2: I am observing poor yields in my this compound synthesis. What are the potential causes and how can I address them?
Low yields can result from several factors, including incomplete conversion of starting materials, degradation of products, or the formation of multiple side products.
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Insufficient time can lead to incomplete conversion, while prolonged reaction times, especially at elevated temperatures, can cause product degradation.
-
Re-evaluate Reagent Stoichiometry: Ensure that the stoichiometry of all reactants, catalysts, and additives is correct. An excess or deficit of a key reagent can lead to the formation of byproducts.
-
Inert Atmosphere: Many organometallic catalysts used in this compound synthesis are sensitive to air and moisture. Ensure that the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen).[3]
-
Purification Method: Isoflavanones can sometimes be challenging to purify.[6] Evaluate your purification strategy (e.g., column chromatography, recrystallization) to minimize product loss.
Q3: How do I choose the right synthetic strategy to maximize regioselectivity from the start?
The choice of synthetic route is critical for achieving high regioselectivity. The most common pathways to isoflavanones involve the cyclization of deoxybenzoins or the rearrangement of chalcones.[7][8]
-
Deoxybenzoin Route: This is a traditional and widely used method.[7][8] Regioselectivity is largely determined by the substitution pattern of the starting 2-hydroxydeoxybenzoin.
-
Chalcone Rearrangement: This biomimetic approach involves the oxidative rearrangement of a chalcone precursor.[7][8] The regioselectivity of this rearrangement can be influenced by the oxidizing agent and reaction conditions.
-
Metal-Catalyzed Cross-Coupling: Modern methods utilizing palladium- or other transition metal-catalyzed cross-coupling reactions of functionalized chromones offer excellent control over regioselectivity.[7][9] For example, the Suzuki-Miyaura cross-coupling provides a reliable way to introduce the B-ring at the C3 position.[7][8][10]
Below is a workflow to guide your decision-making process for selecting a synthetic strategy.
Caption: Decision workflow for selecting an this compound synthesis strategy.
Data on Reaction Condition Optimization
The following table summarizes the effect of different solvents on the regioselectivity of a palladium-catalyzed C-H activation/annulation reaction for the synthesis of a model isoquinolinone, which shares mechanistic similarities with some this compound syntheses.
| Entry | Solvent | Temperature (°C) | Yield (%) | Regioisomeric Ratio |
| 1 | Toluene | 85 | 87 | >99:1 |
| 2 | DMF | 85 | 75 | 95:5 |
| 3 | DCE | 85 | 82 | 98:2 |
| 4 | Acetonitrile | 85 | 60 | 90:10 |
Data synthesized from literature reports for analogous systems.[3][11]
Key Experimental Protocols
Protocol 1: Palladium-Catalyzed C-H Activation/Annulation
This protocol describes a general procedure for the synthesis of 3,4-disubstituted-3,4-dihydroisoquinolin-1(2H)-ones, which is analogous to modern this compound synthesis strategies.[3][11]
Materials:
-
N-methoxybenzamide derivative (0.50 mmol)
-
Pd(CH₃CN)₂Cl₂ (10 mol%)
-
Ag₂CO₃ (2 equivalents)
-
2,3-allenoic acid ester (3 equivalents)
-
DIPEA (2 equivalents)
-
Toluene (10 mL)
-
Dry Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the N-methoxybenzamide derivative, Pd(CH₃CN)₂Cl₂, and Ag₂CO₃.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add toluene, the 2,3-allenoic acid ester, and DIPEA via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 85 °C.
-
Stir the reaction mixture for 4 hours.
-
Monitor the reaction completion by TLC.
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. backend.kab.ac.ug [backend.kab.ac.ug]
- 5. Protective Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Total synthesis of isoflavonoids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00060A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselective Synthesis of Flavonoids: A Brief Overview [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Isoflavanone Solubility Issues in Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the solubility challenges of isoflavanones in bioassays, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why are isoflavanones so difficult to dissolve in aqueous buffers?
Isoflavonones, a subclass of isoflavones, possess a chemical structure that is largely non-polar and hydrophobic, meaning they do not readily dissolve in water-based solutions like phosphate-buffered saline (PBS) or cell culture media.[1] When the concentration of an isoflavanone in an aqueous solution exceeds its solubility limit, it will precipitate, appearing as a solid, cloudiness, or a thin film.[1] This inherent low aqueous solubility is a primary challenge in experimental biology.[2]
Q2: I've dissolved my this compound in DMSO, but it precipitates when I add it to my cell culture medium. What is happening?
This common issue is known as "solvent-shifting" precipitation.[1] Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving isoflavanones at high concentrations. However, when this concentrated DMSO stock is diluted into an aqueous buffer or medium, the overall solvent environment becomes predominantly aqueous. The this compound is no longer soluble in this new environment and crashes out of solution.[1] The key is to ensure the final concentrations of both the this compound and DMSO are low enough to maintain solubility.[1]
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
To avoid solvent-induced cytotoxicity or other artifacts, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%.[1][3][4] However, sensitivity to DMSO is highly dependent on the specific cell line and the duration of the assay.[5][6] It is crucial to perform a preliminary experiment to determine the DMSO tolerance of your particular cells.[6]
Q4: Can I use heating or sonication to help dissolve my this compound?
Gentle heating (e.g., in a 37°C water bath) and sonication can temporarily aid in dissolving isoflavanones in stock solutions or final dilutions.[1][7][8] However, if the compound precipitates after cooling to room temperature, the solution is supersaturated and unstable. This can lead to unexpected precipitation during your experiment, compromising the results.[1]
Q5: Are there alternatives to DMSO for improving this compound solubility?
Yes, several alternative strategies can be employed:
-
Co-solvents: Using other water-miscible solvents like ethanol or polyethylene glycol (PEG) may be an option, but their compatibility with the specific assay must be verified.[9][10]
-
Cyclodextrins: These are macrocyclic molecules with a hydrophobic inner cavity and a hydrophilic exterior.[11] They can encapsulate hydrophobic molecules like isoflavanones, forming "inclusion complexes" that significantly increase their aqueous solubility.[11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[11][14]
-
pH Adjustment: The solubility of some isoflavonoids can be pH-dependent.[1][7] If your experimental parameters allow, slight adjustments to the buffer pH may improve solubility.
Q6: How does poor solubility affect my bioassay results?
Poor solubility is a significant source of experimental error and can lead to:
-
Underestimated Potency: The actual concentration of the compound in solution is lower than the nominal concentration, leading to an inaccurate assessment of its biological activity (e.g., incorrect IC50 values).[15][16]
-
Poor Reproducibility: Variable amounts of precipitation between experiments result in inconsistent and unreliable data.[15]
-
Assay Interference: Precipitated particles can interfere with optical measurements in plate-based assays and can be toxic to cells.[17]
Troubleshooting Guides
This section provides solutions to common issues encountered when working with isoflavanones.
Issue 1: Immediate Precipitation Upon Dilution
-
Symptom: The solution becomes cloudy or a visible precipitate forms immediately after adding the DMSO stock solution to the aqueous buffer or medium.
-
Cause: The final concentration of the this compound is above its solubility limit in the final solvent mixture. This is a classic case of solvent-shifting.[1]
-
Solutions:
-
Decrease Final Concentration: This is the most direct solution. Test a lower final concentration of the this compound in your assay.[1][7]
-
Optimize Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to your aqueous buffer, keeping the final DMSO percentage low while achieving the desired this compound concentration.[1]
-
Use Stepwise Dilution: Instead of adding the concentrated stock directly into the final volume, add the stock to a smaller volume of the medium first, mix thoroughly, and then add this intermediate dilution to the remaining medium. This avoids localized high concentrations that can trigger precipitation.[3][7]
-
Issue 2: Precipitation During Incubation
-
Symptom: The solution is initially clear but becomes cloudy or forms a precipitate over the course of a long incubation period.
-
Cause: The compound may be slowly coming out of a supersaturated state, or its stability may be affected by temperature changes or interactions with media components over time.[7]
-
Solutions:
-
Verify Solution Stability: Prepare the final dilution and let it stand at the experimental temperature (e.g., 37°C) for the duration of your assay. Visually inspect for precipitation at various time points.
-
Reduce Concentration: If instability is observed, the most reliable solution is to work at a lower, more stable final concentration.
-
Consider Cyclodextrins: For long-term stability in solution, formulating the this compound with a cyclodextrin can be a highly effective strategy.[11][14]
-
Issue 3: High Variability in Results
-
Symptom: You observe inconsistent results between replicate wells or across different experiments.
-
Cause: This is often a direct consequence of inconsistent precipitation. Even minor differences in pipetting, mixing, or temperature can lead to varying amounts of dissolved compound.[15]
-
Solutions:
-
Address Solubility First: High variability is a strong indicator of a solubility problem. Implement the solutions from Issues 1 and 2.
-
Ensure Homogeneous Mixing: When preparing working solutions, add the stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform mixing.[1]
-
Prepare Fresh Dilutions: Always prepare fresh working solutions for each experiment from a frozen, concentrated stock. Avoid storing dilute aqueous solutions.[7]
-
Visual Troubleshooting Workflow
Data Presentation
Table 1: General Guidelines for Final DMSO Concentration in Cell-Based Assays
| Final DMSO Conc. | Potential Effect on Cells | Recommendation |
| > 2% | Often cytotoxic, can cause protein denaturation.[5] | Avoid for nearly all applications. |
| 0.5% - 2% | May be tolerated for short-term assays (<4 hours), but can still cause cellular stress.[5] | Use with caution. Requires rigorous validation of DMSO tolerance for the specific cell line and assay.[18] |
| 0.1% - 0.5% | Generally considered acceptable for many cell lines, but may still induce subtle effects.[1][4] | A common working range, but a vehicle control is essential. Aim for the lower end of this range.[19] |
| ≤ 0.1% | Considered the safest range with minimal impact on most cell lines.[4][5][6] | Ideal target for all cell-based experiments. |
Table 2: Aqueous Solubility of Representative Isoflavones
| Isoflavone | Water Solubility (approx.) | Primary Challenge in Bioassays | Reference |
| Genistein | ~3 x 10⁻⁶ M (~0.8 mg/L) | Very low solubility necessitates organic solvent stock solutions and careful dilution. | [11] |
| Daidzein | ~10 x 10⁻⁶ M (~2.5 mg/L) | Although slightly higher than Genistein, it still poses significant precipitation risk. | [11] |
| Isoderrone | Very low (data limited) | Hydrophobic nature leads to poor solubility in aqueous solutions like PBS and media. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of an this compound in DMSO.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette and sterile tips
-
Vortex mixer and/or sonicator
Procedure:
-
In a sterile vial, weigh out the desired amount of this compound powder.
-
Calculate the volume of DMSO required to achieve the target stock concentration (e.g., 10-50 mM).
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution thoroughly for 2-3 minutes until the solid is completely dissolved.[7]
-
If dissolution is difficult, gently warm the solution in a 37°C water bath for 5-10 minutes or use a bath sonicator.[7][20] Visually inspect to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[7][21]
-
Store the aliquots at -20°C or -80°C, protected from light.[7]
Protocol 2: Stepwise Dilution for Cell-Based Assays
Objective: To prepare a final working solution of an this compound in cell culture medium while minimizing precipitation.
Materials:
-
Concentrated this compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Determine the final concentration and volume needed for your experiment. Ensure the final DMSO concentration will be ≤0.1%.
-
Perform an intermediate dilution (if necessary). For high dilutions (e.g., preparing a nM solution from a mM stock), a serial dilution is required.[20]
-
Example: To make a 10 µM working solution from a 10 mM stock, first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed medium. Mix gently but thoroughly.
-
-
Prepare the final dilution. Add the required volume of the stock (or intermediate) solution to the final volume of pre-warmed medium. Crucially, add the stock solution to the medium while gently swirling or vortexing the tube to ensure rapid dispersal. [1]
-
Visually inspect the final solution for any signs of cloudiness or precipitation. If the solution is not perfectly clear, the concentration is likely too high and needs to be reduced.[1]
-
Use the freshly prepared medium to treat your cells immediately. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiment.[3]
Visual Workflow for Cell Treatment
Signaling Pathways Modulated by Isoflavones
Isoflavones are known to interact with multiple cellular signaling pathways, which is the basis for their investigation in various disease models. Understanding these pathways is crucial for experimental design and data interpretation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 19. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Refining Purification Protocols for High-Purity Isoflavanones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their isoflavanone purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying isoflavanones?
A1: The most prevalent methods for this compound purification include extraction (solid-liquid and liquid-liquid), column chromatography (e.g., silica gel, reversed-phase), high-performance liquid chromatography (HPLC), high-speed counter-current chromatography (HSCCC), and crystallization.[1][2][3] The choice of method depends on the starting material, the specific isoflavanones being targeted, and the desired final purity.
Q2: How can I assess the purity of my this compound sample?
A2: High-performance liquid chromatography (HPLC) is a standard and effective method for determining the purity of isoflavanones.[4][5] A reversed-phase C18 column is often used. Purity is typically determined by the relative peak area of the target compound. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to identify impurities by detecting signals that do not correspond to the this compound of interest.[4]
Q3: What factors can lead to low yields during this compound purification?
A3: Low recovery can stem from several factors, including the use of a suboptimal solvent for extraction, inefficient extraction time or temperature, and degradation of the compound during the process.[6] In crystallization, using too much solvent can result in the product remaining in the mother liquor.[4] Premature crystallization during hot filtration can also lead to product loss.[4]
Q4: My this compound peaks are tailing in my HPLC chromatogram. What should I do?
A4: Peak tailing in HPLC can be due to chemical or physical issues.[7] A common chemical cause for phenolic compounds like isoflavanones is the interaction with residual silanol groups on the silica packing of the column.[7] To address this, you can adjust the mobile phase pH, use an end-capped column, or add a competing base to the mobile phase.[7] Physical issues could relate to problems with the column packing or blockages in the system.[7]
Troubleshooting Guides
Guide 1: Column Chromatography Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Isoflavanones | Inappropriate mobile phase polarity. | Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A hexane/ethyl acetate or dichloromethane/methanol gradient is a good starting point for flavonoids.[4] |
| Improperly packed column (channeling). | Ensure the column is packed uniformly, avoiding air bubbles or cracks.[4] | |
| Sample loaded in too large a volume of solvent. | Dissolve the crude sample in the minimum amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel before loading (dry loading).[4][8] | |
| Compound Does Not Elute from the Column | The compound has a very high affinity for the stationary phase. | This can happen if the compound is highly polar and silica gel is used. Consider using a more polar mobile phase or switching to a different stationary phase like alumina.[9] |
| The compound may have decomposed on the column. | Test the stability of your compound on silica gel using a 2D TLC analysis.[9] | |
| Low Recovery of Product | The compound is highly soluble in the elution solvent. | Concentrate the collected fractions by evaporation.[4] |
| Fractions are too dilute to detect the compound. | Try concentrating a range of fractions where you expect your compound to elute and re-analyze.[9] |
Guide 2: Crystallization Problems
| Issue | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Compound separates as an oil) | The solute's solubility is too high in the chosen solvent. | Re-heat the solution to dissolve the oil and add more of the "good" solvent to decrease saturation.[4] |
| The solution is cooling too quickly. | Allow the solution to cool more slowly.[4] Using a larger flask than necessary can lead to rapid cooling due to a high surface area.[10] | |
| The melting point of the solute is lower than the boiling point of the solvent. | Consider a different solvent system with a lower boiling point.[4] | |
| Failure to Crystallize | The solution is not supersaturated. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[4] |
| Presence of significant impurities inhibiting crystal formation. | Further purify the crude product by column chromatography before attempting recrystallization.[4] | |
| Poor Crystal Recovery | Too much solvent was used, leaving the compound in the mother liquor. | Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.[4] |
| The compound is significantly soluble even in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration.[4] | |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and a minimal amount of extra hot solvent for rinsing.[4] |
Experimental Protocols
Protocol 1: General Extraction of Isoflavones from Soy Flour
-
Extraction:
-
Mix defatted soy flour with 80% (v/v) methanol.
-
Alternatively, use ethanol for extraction. The yield of total isoflavones can be significantly increased by raising the extraction temperature (e.g., to 80°C).[11]
-
-
Centrifugation:
-
Centrifuge the mixture to separate the solid material from the supernatant containing the isoflavones.
-
-
Hydrolysis (Optional, for aglycones):
-
Purification:
-
The crude extract can be further purified using techniques like column chromatography or crystallization.[2]
-
Protocol 2: Purification by Column Chromatography
-
Stationary Phase and Mobile Phase Selection:
-
For normal-phase chromatography, silica gel is commonly used.
-
Select an appropriate solvent system based on the polarity of the target isoflavanones. A good starting point is a gradient of hexane and ethyl acetate.[4]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase and pour it into the column.
-
Allow the silica to settle, ensuring a uniform and crack-free packed bed.
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Begin elution with the selected mobile phase, gradually increasing the polarity if a gradient is used.
-
Collect fractions and monitor the separation using TLC or HPLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound and evaporate the solvent.
-
Protocol 3: Recrystallization
-
Solvent Selection:
-
Choose a solvent in which the this compound is soluble at high temperatures but poorly soluble at low temperatures.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask and add a small amount of the selected solvent.
-
Heat the mixture to boiling while stirring to dissolve the compound completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
-
Cooling and Crystallization:
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in an oven at an appropriate temperature.[12]
-
Quantitative Data Summary
Table 1: Purity of Isoflavones Achieved with Different Purification Methods
| Purification Method | Isoflavone(s) | Purity Achieved | Reference |
| High-Speed Counter-Current Chromatography | Daidzin, Glycitin, Genistin, etc. | 98-99% | [1] |
| High-Speed Counter-Current Chromatography | Daidzin, Genistin, Malonyldaidzin, etc. | >90% | [14] |
| Column Chromatography & Recrystallization | Isoflavone Aglycones | 85-95% | [12] |
Table 2: Yield of Isoflavones from Extraction Protocols
| Source Material | Extraction Method | Yield | Reference |
| Soybean Flour | Optimized Ethanol Extraction | ~0.62 mg of aglycones/g of flour | [5] |
Visualizations
Caption: A general workflow for the extraction and purification of isoflavanones.
Caption: A logical diagram for troubleshooting common crystallization problems.
References
- 1. Separation and purification of isoflavones from a crude soybean extract by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5679806A - Process for the isolation and purification of isoflavones - Google Patents [patents.google.com]
- 3. Advanced separation methods of food anthocyanins, isoflavones and flavanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Extraction and purification of isoflavones from soybeans and characterization of their estrogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Purification [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN1069903C - Method for extracting isoflavone from soybean - Google Patents [patents.google.com]
- 13. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparative separation of isoflavone components in soybeans using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing degradation of isoflavanones during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of isoflavanones during storage. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause isoflavanone degradation during storage?
A1: Isoflavones are susceptible to degradation from several environmental factors, including:
-
Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation.[1][2][3]
-
Light: Exposure to light, particularly UV light, can induce photodegradation.[1][2][4]
-
pH: Isoflavones can be unstable in alkaline or highly acidic conditions, leading to hydrolysis and other degradation reactions.[1][3]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the isoflavone structure.[1][2]
-
Moisture: Water can facilitate hydrolytic degradation, especially for isoflavone glycosides.[2]
Q2: What are the optimal storage conditions for solid isoflavanones?
A2: For optimal stability, solid this compound compounds should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] These conditions are crucial for minimizing degradation and ensuring the long-term integrity of the compound.
Q3: How should I store isoflavanones that are dissolved in a solvent?
A3: Stock solutions of isoflavanones are more susceptible to degradation than the solid form. For long-term storage (up to 6 months), it is recommended to store solutions at -80°C.[1][5] For short-term storage (up to 1 month), -20°C is acceptable.[1][5] Always use airtight containers to prevent solvent evaporation and exposure to moisture. It is also advisable to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]
Q4: How can I determine if my this compound sample has degraded?
A4: The most reliable method for assessing the stability of an this compound sample is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1][6] This technique can separate the intact this compound from its degradation products, allowing for quantification of the parent compound and detection of any impurities. A decrease in the peak area of the this compound and the appearance of new peaks are indicative of degradation.[5]
Q5: Are different forms of isoflavones (aglycones vs. glycosides) equally stable?
A5: No, the stability of isoflavones can differ based on their chemical form. Malonyl glycosides are generally the most unstable and can be easily converted to their corresponding β-glucosides during storage and processing.[7][8] Aglycones are generally more stable than their glycoside counterparts under dry heating conditions.[9] The specific degradation kinetics can vary depending on the isoflavone and the storage conditions.
Troubleshooting Guide
This guide provides insights into potential causes of this compound degradation and recommended actions to mitigate these issues.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of Potency or Inconsistent Experimental Results | Degradation of the this compound stock or working solutions. | - Verify that storage conditions (temperature, protection from light) are optimal. - Prepare fresh working solutions daily from a properly stored stock. - Perform a stability check of the stock solution using HPLC to quantify the active compound.[5] |
| Appearance of Unexpected Peaks in HPLC/UPLC Analysis | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation products and their retention times. - Optimize your chromatographic method to ensure baseline separation of the parent isoflavone from all degradants. - If the identity of the degradation products is critical, consider characterization using mass spectrometry (LC-MS/MS).[5] |
| Precipitation of Compound in Solution | Poor solubility or degradation leading to the formation of less soluble products. | - Ensure that the chosen solvent and concentration are appropriate for the specific isoflavone. - If precipitation occurs after a period of storage, it may be an indication of degradation. Analyze the supernatant and the precipitate separately by HPLC to investigate.[1] |
| Color Change of Solution | Oxidation or other chemical transformations of the isoflavone. | - Store solutions protected from light by using amber vials or by wrapping containers in aluminum foil. - To minimize oxidation, consider purging solutions with an inert gas like nitrogen or argon before sealing.[5] |
Experimental Protocols
Protocol for a Forced Degradation Study of an Isoflavone
A forced degradation study is essential for understanding the stability of an isoflavone and for developing a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of the isoflavone in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).[2]
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature for 2 hours. Note that isoflavones are often highly unstable in alkaline conditions.[1]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep it at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation: Incubate the solid this compound powder at 70°C for 48 hours.[1]
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.[1][2]
-
-
Sample Analysis:
-
At predetermined time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a suitable HPLC method with a photodiode array (PDA) or UV detector to monitor for the appearance of degradation products and the decrease in the parent isoflavone peak.
-
Data Presentation
The following table summarizes the general effects of various conditions on the stability of isoflavones.
| Condition | Effect on Stability | General Observations |
| Elevated Temperature | Accelerates degradation. | Degradation often follows first-order kinetics.[3][10] Aglycones tend to be more stable than glycosides under dry heat.[9] |
| Alkaline pH (pH > 7) | Rapid degradation. | Can lead to significant degradation in a short period.[2] |
| Acidic pH (pH < 7) | Generally more stable than in alkaline conditions. | Some hydrolysis of glycosidic bonds can occur in strongly acidic environments.[3] |
| Light Exposure | Can lead to significant photodegradation. | The extent of degradation depends on the light intensity and wavelength.[2][4] |
| Oxidizing Agents (e.g., H₂O₂) | Can cause rapid degradation. | The rate of degradation is dependent on the concentration of the oxidizing agent.[1][2] |
Visualizations
Caption: Forced Degradation Experimental Workflow.
Caption: Troubleshooting Logic for Isoflavone Degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Analytical methods used to quantify isoflavones in cow’s milk: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Stability of isoflavones in soy milk stored at elevated and ambient temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting matrix effects in isoflavanone LC-MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the LC-MS analysis of isoflavones.
Troubleshooting Guides (Q&A)
Q1: I'm observing significant ion suppression for my isoflavanone analytes, leading to low sensitivity and poor reproducibility. What are the likely causes and how can I mitigate this?
A1: Ion suppression is a common manifestation of matrix effects in LC-MS analysis, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte.[1][2] This leads to a decreased signal intensity and can compromise the accuracy and precision of your results.[3][4]
Initial Troubleshooting Steps:
-
Evaluate Your Sample Preparation: Inadequate sample cleanup is a primary cause of matrix effects.[5][6] If you are using a simple protein precipitation method, consider switching to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to more effectively remove interfering substances like phospholipids.[5][7]
-
Optimize Chromatographic Separation: Co-elution of matrix components with your analyte is a direct cause of ion suppression.[1] Adjusting your HPLC gradient, flow rate, or even trying a different column chemistry can improve the separation between your this compound of interest and the interfering matrix components.[2]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects.[5] Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[5]
Q2: My recovery of isoflavanones during Solid-Phase Extraction (SPE) is low and inconsistent. What factors should I investigate?
A2: Low and variable recovery in SPE can be attributed to several factors in the extraction process. A systematic approach to optimizing your SPE protocol is recommended.
Key Optimization Parameters:
-
Sorbent Selection: The choice of SPE sorbent is critical. For isoflavones, reversed-phase sorbents like C18 are common, but polymeric sorbents can also be effective.[8]
-
pH Adjustment: The pH of your sample and loading buffer plays a crucial role in the retention of isoflavanones on the sorbent. Ensure the pH is adjusted to maintain the analytes in their neutral form for optimal interaction with the stationary phase.
-
Elution Solvent Strength: The elution solvent must be strong enough to desorb the analytes from the sorbent. If recovery is low, consider increasing the organic solvent concentration or trying a different solvent. Conversely, a solvent that is too strong may co-elute matrix interferences.[9]
-
Conditioning and Equilibration: Proper conditioning of the SPE cartridge is essential for analyte retention.[9] Inadequate conditioning can lead to the analyte breaking through during sample loading.
Q3: How can I visually assess when and where matrix effects are occurring in my chromatographic run?
A3: The post-column infusion experiment is a powerful qualitative tool to visualize the regions in your chromatogram where ion suppression or enhancement occurs.[10][11]
Principle of Post-Column Infusion:
A solution of your this compound analyte is continuously infused into the LC flow after the analytical column and before the mass spectrometer's ion source. When a blank matrix sample (that has undergone your sample preparation procedure) is injected, any dip or rise in the constant analyte signal indicates a region of ion suppression or enhancement, respectively, caused by co-eluting matrix components.[11][12] This allows you to adjust your chromatographic method to move the analyte's retention time away from these interfering regions.
Frequently Asked Questions (FAQs)
What is the most common cause of ion suppression in bioanalytical samples?
Phospholipids are a major cause of ion suppression when analyzing samples from biological matrices like plasma.[5]
Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to matrix effects?
ESI is generally more susceptible to matrix effects, particularly ion suppression, than APCI.[4]
Can I just dilute my sample to reduce matrix effects?
Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[13] However, this approach is only viable if the concentration of your this compound analyte is high enough to remain detectable after dilution.
What is a matrix-matched calibration curve and why is it important?
A matrix-matched calibration curve is prepared by spiking known concentrations of your analyte into a blank matrix that is identical to your samples (e.g., blank plasma).[3][9][14] This helps to compensate for systematic matrix effects by ensuring that the calibrators and the unknown samples are affected in the same way.
Data Presentation
Table 1: Comparison of Isoflavone Extraction Recovery from Soybeans using Different Solvent Systems.
| Extraction Solvent Mixture (v/v/v) | Daidzin Recovery (%) | Genistin Recovery (%) | Malonyldaidzin Recovery (%) | Malonylglycitin Recovery (%) | Malonylgenistin Recovery (%) |
| Ethanol:Water:Propanediol (33:33:33) | 100 | 100 | 100 | 100 | 100 |
| Ethanol:Propanediol (50:50) | ~70 | ~70 | ~70 | ~70 | ~70 |
Data adapted from a study on isoflavone extraction, with the highest recovery normalized to 100% for comparison. The study found that a three-component solvent system provided superior extraction efficiency compared to a two-component system.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Isoflavones from a Biological Matrix
This protocol provides a general framework for SPE cleanup. Optimization is recommended for specific matrices and analytes.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water. Ensure the cartridge does not go dry.[9]
-
Sample Loading: Pre-treat your sample (e.g., plasma diluted with buffer). Load the pre-treated sample onto the conditioned SPE cartridge at a consistent and slow flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the isoflavanones with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Isoflavones
LLE separates compounds based on their differential solubility in two immiscible liquids.
-
Sample Preparation: To 1 mL of your aqueous sample (e.g., hydrolyzed urine or plasma), add an appropriate buffer to adjust the pH, ensuring the isoflavanones are in their neutral form.
-
Extraction: Add 5 mL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Mixing: Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and partitioning of the analytes into the organic phase.
-
Phase Separation: Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for analysis.
Visualizations
Caption: A troubleshooting workflow for addressing ion suppression in LC-MS analysis.
Caption: A standard workflow for Solid-Phase Extraction (SPE).
References
- 1. researchgate.net [researchgate.net]
- 2. Isoflavones and PPAR Signaling: A Critical Target in Cardiovascular, Metastatic, and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. Solid-phase extraction of soy isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
Technical Support Center: Enhancing Isoflavanone Formulation Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information to address stability challenges in isoflavanone formulations. Navigate through our troubleshooting guides and frequently asked questions to resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that cause this compound degradation?
A1: Isoflavanones are susceptible to degradation from several environmental factors. The most significant are:
-
Light: Exposure to light, particularly UV light, can induce photochemical reactions, leading to the breakdown of the this compound structure. This process is known as photodegradation.[1][2][3]
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation pathways like hydrolysis and oxidation.[2][3][4][5][6] Malonyl isoflavones, in particular, are thermally unstable and can be converted to more stable forms like β-glucosides or aglycones upon heating.[7][8]
-
pH: Isoflavanones can be unstable in alkaline conditions, while acidic conditions, especially when combined with heat, can also promote significant degradation.[2][5][6][9] Many related phenolic compounds show optimal stability in the pH range of 4-7.[10]
-
Oxygen: Atmospheric oxygen can cause oxidative degradation of the this compound molecule, leading to a loss of potency and the formation of undesired byproducts.[2][6][11][12]
Q2: My this compound formulation is changing color. What is the likely cause?
A2: A change in the physical appearance of your formulation, such as its color, is often an indicator of chemical degradation.[2] This can be caused by oxidation, where the this compound molecule reacts with oxygen, or by photodegradation due to exposure to light. These reactions can lead to the formation of chromophoric (color-producing) degradation products.
Q3: How can I best protect my this compound samples during long-term storage?
A3: To ensure the stability of this compound samples during storage, it is crucial to control the environmental conditions. Recommended storage practices include:
-
Refrigeration: Storing samples at low temperatures (e.g., 4°C) significantly slows down degradation rates.[4][13]
-
Protection from Light: Use ambered glass vials or store samples in the dark to prevent photodegradation.[11][14]
-
Inert Atmosphere: For highly sensitive compounds, packaging with a deoxidant or under an inert gas like nitrogen can prevent oxidation.[15][16]
-
Desiccation: Including a desiccant can protect moisture-sensitive formulations from hydrolysis.[15][16] Encapsulated isoflavone extracts packed in ambered glass vials can be safely stored for up to 6 months under refrigerated conditions with high retention of the active compounds.[11][12]
Q4: What are the most effective strategies to enhance the stability of isoflavanones in a final formulation?
A4: Several advanced formulation strategies can significantly improve this compound stability:
-
Microencapsulation: This is a highly effective technique where the this compound is coated with a protective barrier material.[11][15] This barrier shields the active ingredient from environmental factors like oxygen, light, and moisture.[15] Common carrier materials include maltodextrin, β-cyclodextrin, and gum acacia.[4][11]
-
Use of Antioxidants: Adding antioxidants to the formulation can prevent oxidative degradation.[15][17] Flavonoids themselves possess antioxidant properties, but the addition of other potent antioxidants can provide further protection.[18][19]
-
pH Control: Maintaining the formulation's pH within a stable range (typically neutral to slightly acidic) is critical.[6][10] Buffers can be used to stabilize the pH of liquid formulations.[15]
-
Novel Drug Delivery Systems: Advanced systems like liposomes, microemulsions, and nanoparticles can encapsulate isoflavanones, enhancing both their stability and bioavailability.[20][21][22]
Q5: How can I reliably assess the stability of my this compound formulation and identify degradation products?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable analytical technique for this purpose.[2][15][23] This method can separate the intact this compound from its degradation products, allowing for accurate quantification of the active ingredient over time.[2] Coupling HPLC with mass spectrometry (MS) can further help in the identification and structural elucidation of the degradation products.[24][25]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of Potency / Decreased Concentration | Chemical degradation due to heat, light, oxygen, or improper pH. | 1. Conduct a forced degradation study to identify the primary stress factor. 2. Implement protective measures: store at lower temperatures, protect from light, use antioxidants, or adjust formulation pH. 3. Consider microencapsulation to create a physical barrier against environmental factors.[11][15] |
| Precipitation in Liquid Formulation | Poor solubility of the this compound or its degradation products. Change in pH affecting solubility. | 1. Verify the solubility of the this compound in the chosen solvent system. 2. Analyze the precipitate using HPLC to determine if it is the parent compound or a degradation product.[2] 3. Adjust the pH or use co-solvents to improve solubility. 4. Employ solubility-enhancing techniques like solid dispersions or cyclodextrin complexes.[15] |
| Inconsistent Results Between Batches | Variability in raw materials. Inconsistent sample preparation or storage conditions. Analytical method not robust. | 1. Ensure consistent quality of the starting this compound material. 2. Standardize all sample preparation, handling, and storage procedures.[23] 3. Validate the analytical method (e.g., HPLC) for robustness, accuracy, and precision.[26] |
Quantitative Data on Isoflavone Stability
The following tables summarize quantitative data from various studies, providing insights into the stability of isoflavanones under different conditions.
Table 1: Effect of Storage Temperature on Isoflavone Degradation in Encapsulated Formulations
| Isoflavone Formulation | Storage Temp. (°C) | Degradation Rate (/day) | Study Duration | Reference |
|---|---|---|---|---|
| Encapsulated with 6% gum acacia + 10% maltodextrin | 4 | 3.80 x 10⁻³ | 30 days | [4][13] |
| 25 | 4.07 x 10⁻³ | 30 days | [4][13] |
| | 37 | 4.70 x 10⁻³ | 30 days |[4][13] |
Table 2: Residual Isoflavone Isomers in Steamed Black Soybeans After 120 Days of Storage (Stored at 4°C with deoxidant and desiccant)
| Isoflavone Isomer Type | Residual Content (%) | Reference |
|---|---|---|
| β-glucosides | 100.1 - 100.9 | [16] |
| Acetyl glucosides | 92.0 - 99.4 | [16] |
| Malonyl glucosides | 90.0 - 94.0 | [16] |
| Aglycones | 77.2 - 78.8 |[16] |
Table 3: Thermal Degradation Kinetics of Isoflavone Aglycones at 150°C
| Isoflavone | pH | Degradation Kinetics | Reference |
|---|---|---|---|
| Daidzein | 3.1 | Sigmoidal | [2] |
| Genistein | 3.1 | Sigmoidal | [2] |
| Glycitein | 3.1 | First-Order |[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of an this compound
This protocol is designed to identify potential degradation pathways and develop a stability-indicating analytical method.[2][26][27]
-
Preparation of Stock Solution: Prepare a stock solution of the this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature for 2 hours. Note: Isoflavanones are often highly unstable in alkaline media.[2]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the solid this compound powder at 70°C for 48 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber that provides standardized UV/Vis light exposure for 24 hours.
-
-
Sample Neutralization: After the incubation period, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using an appropriate HPLC method.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. A loss in the main peak area and the appearance of new peaks indicate degradation. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak.
Protocol 2: Isoflavone Encapsulation by Freeze-Drying
This protocol provides a general method for encapsulating an isoflavone extract to improve its stability.[11][12]
-
Carrier Solution Preparation: Prepare a solution of the chosen carrier material (e.g., maltodextrin, β-cyclodextrin) in distilled water. The concentration will depend on the material (e.g., 10-30% w/v).
-
Emulsion Formation: Dissolve the isoflavone extract in a suitable solvent (e.g., ethanol). Add the isoflavone solution to the carrier solution under constant stirring to form a homogenous emulsion or dispersion. A common ratio of isoflavone extract to carrier material is 1:3.[11][12]
-
Homogenization: Homogenize the mixture using a high-speed homogenizer to reduce the particle size and ensure a uniform emulsion.
-
Freezing: Freeze the emulsion at a low temperature (e.g., -20°C to -80°C) for at least 24 hours until it is completely solid.
-
Lyophilization (Freeze-Drying): Place the frozen samples in a freeze-dryer. Run the primary and secondary drying cycles according to the instrument's specifications until all the water has been sublimated, resulting in a dry powder.
-
Collection and Storage: Collect the encapsulated powder and store it in airtight, light-resistant containers at low temperature (e.g., 4°C).
Visualizations
Caption: Troubleshooting workflow for addressing this compound formulation instability.
Caption: Key environmental factors and their resulting degradation pathways for isoflavanones.
Caption: Experimental workflow for developing and validating a stable this compound formulation.
References
- 1. Aquatic photochemistry of isoflavone phytoestrogens: degradation kinetics and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Encapsulation of isoflavone with milk, maltodextrin and gum acacia improves its stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Variations in Isoflavone During Soybean Maturation and Their Thermal Process-Dependent Conversion | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. extractionmagazine.com [extractionmagazine.com]
- 11. Encapsulation of soy isoflavone extract by freeze drying, its stability during storage and development of isoflavone enriched yoghurt - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Encapsulation of soy isoflavone extract by freeze drying, its stability during storage and development of isoflavone enriched yoghurt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 16. Stability of isoflavone isomers in steamed black soybeans and black soybean koji stored under different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antioxidant activities of isoflavones and their biological metabolites in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Enhancement of the encapsulation and transmembrane permeation of isoflavone-containing red clover extracts in phospholipid-based microemulsions using different extraction processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel Drug Delivery Systems for Loading of Natural Plant Extracts and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analytical methods used to quantify isoflavones in cow’s milk: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparison of sample preparation methods for analysis of isoflavones in foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. books.rsc.org [books.rsc.org]
- 26. ajpsonline.com [ajpsonline.com]
- 27. ijnrd.org [ijnrd.org]
Technical Support Center: Optimization of Reaction Conditions for Isoflavanone Derivatization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the derivatization of isoflavanones for analytical purposes. Whether you are working to improve volatility for Gas Chromatography (GC) analysis or enhance detection for High-Performance Liquid Chromatography (HPLC), this guide offers practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of isoflavanones often necessary?
A1: Isoflavanones, a class of flavonoids, are often polar and non-volatile compounds. Derivatization is a chemical modification process that converts these molecules into less polar and more volatile derivatives. This is crucial for improving their behavior in analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), where volatility is a prerequisite for analysis.[1] Derivatization can also enhance the thermal stability of the molecule and improve detection sensitivity.
Q2: What are the most common derivatization methods for isoflavanones?
A2: The most prevalent derivatization techniques for isoflavanones and other phenolic compounds are silylation, acylation, and alkylation.
-
Silylation: This is the most widely used method for GC analysis. It involves replacing the active hydrogens on hydroxyl groups with a trimethylsilyl (TMS) group, significantly increasing volatility and thermal stability.[2]
-
Acylation: This method introduces an acyl group (e.g., acetyl) to the hydroxyl groups. It is useful for both GC and HPLC analysis, as it can improve chromatographic properties and, in some cases, introduce a UV-active or fluorescent tag for enhanced detection.
-
Alkylation: This technique involves adding an alkyl group (e.g., methyl) to the phenolic hydroxyl groups. Alkylated derivatives are generally stable and can be analyzed by GC-MS.[3]
Q3: Which silylating reagent should I choose: BSTFA or MSTFA?
A3: Both N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective silylating reagents. MSTFA and its byproducts are generally more volatile than those of BSTFA, which can lead to fewer interfering peaks in your chromatogram. The choice may also depend on the specific isoflavanone and the complexity of your sample matrix. For challenging derivatizations, a catalyst such as Trimethylchlorosilane (TMCS) is often added to the silylating reagent.
Q4: How do I ensure my derivatization reaction has gone to completion?
A4: Incomplete derivatization can lead to inaccurate and irreproducible results. To verify completion, you can analyze your sample at different time points (e.g., 30, 60, and 90 minutes) after adding the derivatizing reagent. If the peak area of your derivatized this compound remains constant over time, the reaction is likely complete. The absence of a peak corresponding to the underivatized this compound is another strong indicator.
Q5: What are the ideal storage conditions for derivatized isoflavanones?
A5: Silyl derivatives are particularly sensitive to moisture and can hydrolyze back to their original form. Therefore, it is best to analyze silylated samples as soon as possible. If storage is necessary, they should be kept in a tightly sealed vial with a PTFE-lined septum in a freezer or desiccator to minimize exposure to moisture. Acylated and alkylated derivatives are generally more stable.
Troubleshooting Guides
This section provides solutions to common problems encountered during the derivatization of isoflavanones.
Issue 1: Low or No Derivatization Product
| Potential Cause | Troubleshooting Steps & Solutions |
| Degraded Derivatizing Reagent | Silylating agents are highly sensitive to moisture. Use a fresh, unopened vial of the reagent. Ensure proper storage conditions (e.g., stored in a desiccator). |
| Presence of Water in the Reaction | Ensure all glassware is oven-dried before use. Use anhydrous solvents. If your sample is in an aqueous solution, it must be thoroughly dried before adding the derivatizing reagent. |
| Suboptimal Reaction Temperature | The reaction may require heating to proceed to completion. For silylation with BSTFA, a common condition is heating at 60-70°C. For acylation with acetic anhydride and pyridine, the reaction can often be performed at room temperature, but gentle heating may be necessary for less reactive substrates. |
| Insufficient Reaction Time | Allow sufficient time for the reaction to complete. Monitor the reaction progress by analyzing aliquots at different time points. |
| Incorrect Stoichiometry | Ensure a sufficient molar excess of the derivatizing reagent is used. For silylation, a large excess is common. For acylation, a slight excess of the acylating agent and base is typically used. |
| Sample Impurities | Impurities in the this compound sample can interfere with the derivatization reaction. Purify the sample before derivatization if necessary. |
| Catalyst Inactivity or Absence | For some derivatizations, particularly of hindered hydroxyl groups, a catalyst is necessary. For silylation, a small amount of TMCS can significantly increase the reaction rate. For acylations, pyridine or 4-(Dimethylamino)pyridine (DMAP) are common catalysts. |
Issue 2: Multiple or Unexpected Peaks in the Chromatogram
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Derivatization | This will result in peaks for both the derivatized and underivatized this compound. Follow the steps in "Issue 1" to optimize the reaction conditions. |
| Side Reactions | With highly activated aromatic rings, such as those in isoflavanones, side reactions like C-acylation can occur during acylation, leading to multiple products. Protecting the hydroxyl group as an ester before attempting Friedel-Crafts acylation can prevent this. |
| Degradation of Derivatives | Silyl derivatives can degrade in the presence of moisture. Analyze samples promptly after derivatization. Ensure the GC inlet is clean and deactivated to prevent on-column degradation. |
| Reagent-Related Peaks | Excess derivatizing reagent and its byproducts can appear as peaks in the chromatogram. Use a more volatile reagent like MSTFA, or perform a sample clean-up step after derivatization if necessary. |
Issue 3: Poor Peak Shape (Tailing) in GC or HPLC
| Potential Cause | Troubleshooting Steps & Solutions |
| Secondary Interactions with the Column | The hydroxyl groups of underivatized or partially derivatized isoflavanones can interact with active sites on the GC or HPLC column, causing peak tailing. Ensure complete derivatization. For HPLC, adding a small amount of acid (e.g., formic acid) to the mobile phase can help to suppress these interactions. |
| Column Contamination | Contaminants from previous injections can lead to poor peak shape. Clean the column according to the manufacturer's instructions. |
| Inappropriate Injection Solvent | The solvent used to dissolve the derivatized sample should be compatible with the analytical method. For GC, the solvent should be volatile and not interfere with the analysis. For HPLC, the injection solvent should be of similar or weaker strength than the mobile phase. |
Data Presentation: Comparison of Derivatization Conditions
The following tables provide a summary of typical reaction conditions for different derivatization methods. Note that optimal conditions may vary depending on the specific this compound and experimental setup.
Table 1: Silylation Reaction Conditions for Isoflavanones
| Parameter | Condition 1 | Condition 2 |
| Silylating Agent | BSTFA with 1% TMCS | MSTFA |
| Solvent | Anhydrous Pyridine or Acetonitrile | Anhydrous Acetonitrile |
| Temperature | 60 - 70 °C | 60 - 80 °C |
| Time | 30 - 60 min | 30 - 60 min |
| Reagent to Sample Ratio (v/v) | 2:1 | 2:1 |
Table 2: Acylation Reaction Conditions for Isoflavanones
| Parameter | Condition 1 | Condition 2 |
| Acylating Agent | Acetic Anhydride | Isobutyric Anhydride |
| Catalyst/Base | Pyridine | 4-(Dimethylamino)pyridine (DMAP) |
| Solvent | Pyridine (as solvent and catalyst) | Anhydrous Dichloromethane |
| Temperature | Room Temperature to 70 °C | Room Temperature |
| Time | 1 - 4 hours | 1 - 3 hours |
Table 3: Alkylation Reaction Conditions for Phenolic Compounds
| Parameter | Condition 1 | Condition 2 |
| Alkylating Agent | Dimethyl Sulfate | Trimethyl Phosphate |
| Base | Potassium Carbonate | Potassium Carbonate |
| Solvent | Anhydrous Acetone | Anhydrous Aprotic Solvent or Neat |
| Temperature | Reflux | 80 - 100 °C |
| Time | 2 - 6 hours | 1 - 4 hours |
Experimental Protocols
Protocol 1: Silylation of Isoflavanones for GC-MS Analysis
This protocol describes a general procedure for the silylation of isoflavanones using BSTFA with TMCS as a catalyst.
Materials:
-
This compound sample (dried)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry. If the sample is in a solution, evaporate the solvent under a stream of nitrogen.
-
Reagent Addition: To the dried sample in a reaction vial, add 100 µL of anhydrous pyridine or acetonitrile, followed by 100 µL of BSTFA with 1% TMCS.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS.
Protocol 2: Acylation of Isoflavanones using Acetic Anhydride and Pyridine
This protocol details the acetylation of this compound hydroxyl groups.
Materials:
-
This compound sample
-
Acetic anhydride
-
Anhydrous pyridine
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Dichloromethane
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the this compound sample (1 equivalent) in anhydrous pyridine in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0°C in an ice bath and slowly add acetic anhydride (1.5 equivalents per hydroxyl group).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove excess acetic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Isolation: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the acetylated this compound. The product can be further purified by column chromatography if necessary.
Protocol 3: O-Alkylation of Isoflavanones with Dimethyl Sulfate
This protocol provides a general method for the methylation of phenolic hydroxyl groups. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.
Materials:
-
This compound sample
-
Dimethyl sulfate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Reflux apparatus
-
Filtration setup
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the this compound sample (1 equivalent), anhydrous potassium carbonate (2-3 equivalents), and anhydrous acetone.
-
Reagent Addition: While stirring, slowly add dimethyl sulfate (1.5 equivalents per hydroxyl group) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography to yield the alkylated this compound.
Visualizations
Caption: A troubleshooting workflow for addressing low or no yield in this compound derivatization.
Caption: A decision logic diagram for selecting an appropriate derivatization method based on the analytical goal.
References
Technical Support Center: Industrial Isoflavanone Production
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the industrial scale-up of isoflavanone production. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work and large-scale manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for industrial this compound production?
A1: Industrial production of isoflavanones primarily follows two routes:
-
Extraction from Plant Sources: This is the most common method, with soybeans being the primary source. The process involves grinding the raw material, followed by solvent extraction and purification.[1][2]
-
Microbial Biosynthesis: This method utilizes genetically engineered microorganisms (like E. coli or Saccharomyces cerevisiae) to produce isoflavanones from simple sugars.[3][4] This approach is gaining traction as it offers the potential for more controlled and sustainable production.
Q2: What are the major challenges when scaling up this compound production?
A2: Scaling up from laboratory to industrial production presents several significant challenges:
-
Maintaining Yield and Purity: Processes that work well at a small scale may not translate directly to larger volumes, often resulting in lower yields and increased impurities.[1][5]
-
Process Control: Larger volumes can lead to issues with thermal gradients, inefficient mixing, and altered gas-liquid ratios, all of which can negatively impact the production process.[5]
-
Downstream Processing: The purification of isoflavanones from complex mixtures (either plant extracts or fermentation broths) can be a major bottleneck, often accounting for a significant portion of the total production cost.[6][7]
-
Regulatory Compliance: Industrial production must adhere to strict regulatory standards, requiring robust documentation and process validation.
Q3: How can I improve the yield of isoflavanones in my microbial fermentation process?
A3: Several strategies can be employed to enhance this compound yields in microbial systems:
-
Metabolic Engineering: This involves modifying the microorganism's genetic makeup to enhance the expression of key enzymes in the isoflavone biosynthetic pathway and to block competing metabolic pathways.[8][9]
-
Optimization of Fermentation Conditions: Systematically adjusting parameters such as temperature, pH, inoculum size, and media composition can significantly impact product yield.[10][11]
-
Precursor Feeding: Supplying the fermentation with precursors of the this compound molecule can boost production.
-
Co-culture Systems: Utilizing a co-culture of different microbial strains can distribute the metabolic burden and improve overall pathway efficiency.[12]
Q4: What are the key considerations for downstream purification of isoflavanones?
A4: Effective downstream processing is crucial for obtaining high-purity isoflavanones. Key considerations include:
-
Initial Extraction: For plant-based production, the choice of solvent and extraction conditions is critical. For microbial production, efficient cell lysis and product recovery from the broth are necessary.
-
Chromatography: Various chromatography techniques, such as column chromatography with macroporous resins, are often used for purification.[13] The choice of resin and elution conditions must be optimized.
-
Filtration: Techniques like ultrafiltration can be employed to separate isoflavanones from larger molecules like proteins.[14]
-
Crystallization: This can be a final step to obtain highly pure this compound crystals, but parameters need to be carefully controlled to avoid issues with solubility and crystal form.[15]
Troubleshooting Guides
Issue 1: Low Isoflavone Yield in Microbial Fermentation
| Possible Cause | Troubleshooting Steps |
| Suboptimal Fermentation Conditions | 1. Verify and optimize temperature, pH, and aeration rates for your specific microbial strain.[10] 2. Test different media compositions, including carbon and nitrogen sources. 3. Optimize the inoculum size and age.[16] |
| Metabolic Pathway Imbalance | 1. Review the genetic construct to ensure all necessary enzymes are being expressed efficiently. 2. Consider metabolic engineering strategies to upregulate key pathway enzymes or downregulate competing pathways.[8][9] 3. Experiment with precursor feeding to bypass potential bottlenecks in the upstream pathway. |
| Toxicity of Isoflavones to the Host Organism | 1. Monitor cell viability throughout the fermentation. 2. Consider implementing an in-situ product removal strategy to keep isoflavone concentrations below toxic levels. |
| Plasmid Instability | 1. Verify plasmid retention throughout the fermentation. 2. If using inducible promoters, optimize the inducer concentration and induction time. |
Issue 2: Poor Purity of Extracted Isoflavones
| Possible Cause | Troubleshooting Steps |
| Inefficient Initial Extraction | 1. For plant-based extraction, optimize the particle size of the raw material and the solvent-to-solid ratio.[17] 2. Experiment with different solvent systems (e.g., varying the ethanol-water ratio).[17] 3. For microbial production, ensure complete cell lysis to release the intracellular product. |
| Co-elution of Impurities during Chromatography | 1. Screen different chromatography resins to find one with better selectivity for isoflavanones.[13] 2. Optimize the elution gradient (for gradient chromatography) or the mobile phase composition (for isocratic chromatography). 3. Consider adding an orthogonal purification step (e.g., a different type of chromatography). |
| Presence of Co-extracted Compounds | 1. For plant extracts, consider a pre-extraction step (e.g., with a non-polar solvent) to remove lipids.[17] 2. For fermentation broths, consider a pre-purification step to remove proteins and other large molecules. |
| Degradation of Isoflavones | 1. Minimize exposure to high temperatures and extreme pH during extraction and purification.[2] 2. Work quickly and store extracts and purified fractions at low temperatures. |
Data Presentation
Table 1: Optimized Fermentation Parameters for Isoflavone Production
| Parameter | Optimized Value | Reference |
| Temperature | 29.39 - 35 °C | [11] |
| Fermentation Time | 32.06 - 48 hours | [11] |
| Starter Culture | 0.5% - 0.96% (w/w) | [11] |
| Inoculum Percentage | 12.5% | [16][18] |
| Inoculum Ratio (L. plantarum: L. acidophilus: L. mesenteroides) | 2:1:1 | [16][18] |
Table 2: Optimized Conditions for Isoflavone Extraction from Soy
| Parameter | Optimized Value | Reference |
| Solvent | 70% Ethanol | [19] |
| Extraction Time | 1 hour (with agitation) | [19][20] |
| Temperature | Room Temperature | [19] |
| Agitation | Recommended for higher recovery | [19][20] |
Experimental Protocols
Protocol 1: HPLC Analysis of Isoflavones
This protocol provides a general method for the quantification of isoflavones using High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation (from Fermentation Broth):
-
Centrifuge the fermentation broth to separate the cells.
-
Extract the supernatant and the cell pellet separately with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Combine the extracts and evaporate the solvent.
-
Re-dissolve the residue in the mobile phase for HPLC analysis.
2. HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., acetic acid or phosphoric acid) to improve peak shape.[22][23]
-
Detection: UV detector at a wavelength of approximately 260 nm.[23][24]
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: 10-20 µL.
3. Quantification:
-
Prepare standard curves for the specific isoflavanones of interest (e.g., daidzein, genistein).
-
Quantify the isoflavanones in the samples by comparing their peak areas to the standard curves.
Visualizations
References
- 1. rowan.technologypublisher.com [rowan.technologypublisher.com]
- 2. Extraction Methods for the Isolation of Isoflavonoids fro... [degruyterbrill.com]
- 3. Frontiers | Metabolic Engineering of Microorganisms for the Production of Flavonoids [frontiersin.org]
- 4. Expanding flavone and flavonol production capabilities in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. Downstream Processing Challenges in Biologics Manufacturing [53biologics.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Metabolic engineering to increase isoflavone biosynthesis in soybean seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Engineering of Isoflavones: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Adsorption and Desorption Characteristics and Purification of Isoflavones from Crude Soybean Extract Using Macroporous Resins [journal.pan.olsztyn.pl]
- 14. researchgate.net [researchgate.net]
- 15. neulandlabs.com [neulandlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. journals.itb.ac.id [journals.itb.ac.id]
- 19. scielo.br [scielo.br]
- 20. scispace.com [scispace.com]
- 21. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jfda-online.com [jfda-online.com]
- 23. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC and LC-MS/MS Methods for Isoflavone Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode-Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of isoflavones, such as genistein and daidzein, in plasma. This comparison is supported by experimental data from published studies to assist researchers in selecting the most appropriate method for their analytical needs.
Introduction to Isoflavone Analysis
Isoflavones are a class of phytoestrogens found predominantly in soybeans and soy products. Their potential health benefits have led to a growing interest in their quantification in biological matrices like plasma to understand their bioavailability, pharmacokinetics, and biological effects. Accurate and reliable analytical methods are crucial for these investigations. While HPLC with UV/DAD has been a traditional method, advanced techniques like LC-MS/MS and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offer enhanced sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection
HPLC with UV or DAD detection is a widely used technique for the quantification of isoflavones. The method's accessibility and robustness make it a staple in many analytical laboratories.
Experimental Protocol: HPLC-UV/DAD
A typical HPLC method for isoflavone analysis in plasma involves the following steps:
-
Sample Preparation (Hydrolysis and Extraction):
-
To measure total isoflavone concentration (both free and conjugated forms), enzymatic hydrolysis is performed. To 0.5 mL of plasma, an internal standard is added, followed by a buffer (e.g., 0.5 M acetate buffer, pH 5.0) and a β-glucuronidase/sulfatase enzyme mixture. The mixture is incubated, typically overnight at 37°C.
-
Post-hydrolysis, isoflavones are extracted using solid-phase extraction (SPE). C18 or polymeric cartridges (e.g., divinylbenzene-based) are commonly used.[1] The cartridge is conditioned with methanol and water. The sample is loaded, followed by a wash with water to remove interferences. Finally, the isoflavones are eluted with methanol.[1]
-
The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase for HPLC injection.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) is frequently used.[2][3]
-
Mobile Phase: A gradient elution with acetonitrile and water (often containing a small percentage of an acid like trifluoroacetic acid or formic acid to improve peak shape) is typical.[2]
-
Flow Rate: A standard flow rate is 1.0 mL/min.[2]
-
Detection: UV detection is performed at the maximum absorbance wavelength for isoflavones, which is around 260 nm.
-
Performance Characteristics of HPLC-UV/DAD
The following table summarizes the validation parameters for a representative HPLC-UV/DAD method for the simultaneous quantification of several phytoestrogens, including the isoflavones daidzein and genistein.[2][3]
| Parameter | Daidzein | Genistein |
| Linearity Range (µg/mL) | 1.25 - 20 | 1.25 - 20 |
| Correlation Coefficient (R²) | ≥ 0.9967 | ≥ 0.9967 |
| Limit of Detection (LOD) (µg/mL) | 0.339 - 0.964 | 0.339 - 0.964 |
| Limit of Quantification (LOQ) (µg/mL) | 1.027 - 2.922 | 1.027 - 2.922 |
| Precision (Intra-day %RSD) | ≤ 1.45% | ≤ 1.45% |
| Precision (Inter-day %RSD) | ≤ 2.35% | ≤ 2.35% |
| Accuracy (% Recovery) | 96.96% - 106.87% | 96.96% - 106.87% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalytical quantification due to its superior sensitivity and selectivity, allowing for the measurement of very low concentrations of analytes in complex matrices like plasma.
Experimental Protocol: LC-MS/MS
The protocol for LC-MS/MS analysis shares similarities with the HPLC method for sample preparation but differs significantly in the detection and instrumentation.
-
Sample Preparation: The sample preparation, including enzymatic hydrolysis and SPE, is generally the same as for the HPLC-UV/DAD method. However, due to the higher sensitivity of MS detection, smaller sample volumes may be sufficient.
-
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: UPLC systems with sub-2 µm particle columns are often used to achieve faster analysis times and better resolution.[4]
-
Mobile Phase: Similar to HPLC, a mixture of water and an organic solvent (acetonitrile or methanol) with additives like formic acid or ammonium acetate is used.[4][5]
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly employed for isoflavone analysis.[6]
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.[6] Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
-
Performance Characteristics of LC-MS/MS
The table below presents typical validation data for an LC-MS/MS method for the analysis of isoflavones in human plasma or serum.[4][6]
| Parameter | Daidzein | Genistein | Equol |
| Linearity Range (ng/mL) | 1 - 1000 | 2 - 1000 | 2 - 1000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |
| Limit of Quantification (LOQ) (ng/mL) | 2 | 4 | 2 |
| Precision (Intra-assay %CV) | 5.98% | 7.76% | N/A |
| Precision (Inter-assay %CV) | 6.12% | 8.51% | N/A |
| Accuracy (% Recovery) | >90% | >90% | >90% |
Head-to-Head Comparison: HPLC-UV/DAD vs. LC-MS/MS
| Feature | HPLC-UV/DAD | LC-MS/MS |
| Sensitivity | Lower (LOQs typically in the µg/mL range) | Higher (LOQs in the ng/mL to pg/mL range) |
| Selectivity | Lower, susceptible to interference from co-eluting compounds. | Higher, based on mass-to-charge ratio and fragmentation patterns. |
| Sample Volume | Typically requires larger plasma volumes. | Can be performed with smaller sample volumes. |
| Analysis Time | Generally longer run times. | Faster analysis, especially with UPLC. |
| Instrumentation Cost | Lower | Higher |
| Complexity | Simpler operation and maintenance. | More complex instrumentation and method development. |
| Matrix Effects | Less prone to signal suppression/enhancement. | Can be affected by matrix effects, requiring careful validation. |
Experimental Workflow Diagrams
Caption: Workflow for isoflavanone analysis by HPLC-UV/DAD.
Caption: Workflow for this compound analysis by LC-MS/MS.
Conclusion
The choice between HPLC-UV/DAD and LC-MS/MS for isoflavone analysis in plasma depends on the specific requirements of the study. HPLC-UV/DAD is a cost-effective and reliable method suitable for studies where isoflavone concentrations are expected to be in the higher ng/mL to µg/mL range. However, for pharmacokinetic studies requiring high sensitivity to detect low concentrations of isoflavones and their metabolites, LC-MS/MS or UPLC-MS/MS is the superior choice. Its enhanced selectivity also minimizes the risk of interferences from the complex plasma matrix, leading to more accurate and reliable data.
References
- 1. Solid-phase extraction of soy isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienggj.org [scienggj.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. Development and validation of a HPLC-MS/MS method the determination of genistein and equol in serum, urine and follicular fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Isoflavone Content in Diverse Soybean Cultivars
For Immediate Release
This guide offers a comparative analysis of isoflavone content across various soybean cultivars, designed for researchers, scientists, and professionals in drug development. The data presented is compiled from multiple scientific studies, providing a comprehensive overview of the natural variability of these bioactive compounds in soybeans. This guide summarizes quantitative data in a clear tabular format, details the experimental protocols for isoflavone analysis, and includes a visual representation of the experimental workflow.
Isoflavone Content in Selected Soybean Cultivars
The concentration of isoflavones in soybeans is influenced by genetic factors, geographical location, and cultivation year.[1][2][3] The following table summarizes the total and individual isoflavone content in various soybean cultivars as reported in peer-reviewed literature. It is important to note that isoflavones exist in several forms, including glucosides, acetyl-glucosides, and malonyl-glucosides, with malonylglucosides being the most predominant form in raw soybeans.[3][4]
| Cultivar | Total Isoflavones (µg/g) | Daidzin (µg/g) | Glycitin (µg/g) | Genistin (µg/g) | Daidzein (µg/g) | Glycitein (µg/g) | Genistein (µg/g) | Reference |
| ZYD7068 (wild) | 7149.5 | 988.60 | 453.87 | 4368.64 | 855.81 | 35.03 | - | [5] |
| ZYD7194 (wild) | 646.4 | 102.85 | 79.79 | 332.09 | 89.69 | 2.64 | - | [5] |
| Kaohsiung 10 | ~3460 | - | - | - | - | - | - | [6] |
| Tainan 5 Black | ~590 | - | - | - | - | - | - | [6] |
| MAUS-2 | 1048.6 (Total) | - | - | - | - | - | - | [7] |
| DS_2613 | High | - | - | - | - | - | - | [7] |
| Karunae | 140.9 (Total) | - | - | - | - | - | - | [7] |
| Fukuyutaka | 1400 (Total Aglycone) | - | - | - | - | - | - | [8] |
Note: The data represents values as reported in the cited studies. Direct comparison may be influenced by variations in analytical methods and growing conditions. Some studies report total isoflavones as the sum of aglycones and their glycoside forms.[8]
Experimental Protocols for Isoflavone Quantification
The standard method for the quantification of isoflavones in soybeans is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[1][9][10] The following is a generalized protocol synthesized from various validated methods.[4][10][11]
1. Sample Preparation: Soybean seeds are typically ground into a fine powder to ensure homogeneity. For analysis of different developmental stages, seeds are collected at various points of maturation.[7]
2. Extraction: The isoflavones are extracted from the powdered soybean sample using a solvent system. Common extraction solvents include:
An internal standard, such as apigenin, is often added during extraction to improve the accuracy of quantification.[4][10] The mixture is typically agitated for a set period (e.g., 1 hour at room temperature) to ensure complete extraction.[4]
3. Saponification (Optional): To simplify the analysis by converting all isoflavone glycosides to their aglycone forms (daidzein, genistein, and glycitein), a mild saponification step with dilute sodium hydroxide can be incorporated.[11][13] This reduces the number of analytes to be measured.
4. Centrifugation and Filtration: After extraction, the mixture is centrifuged to separate the solid material. The supernatant is then filtered, typically through a 0.45 µm filter, to remove any remaining particulate matter before HPLC analysis.[4]
5. HPLC Analysis: The filtered extract is injected into an HPLC system.
-
Column: A C18 reversed-phase column is most commonly used for the separation of isoflavones.[7][9]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous solvent (e.g., water with 0.1% acetic acid or 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[7][9]
-
Detection: A UV detector set at a wavelength of around 260 nm is commonly used for quantification.[9][11] Mass spectrometry (MS) can also be coupled with HPLC for more specific identification and quantification.[7]
6. Quantification: The concentration of each isoflavone is determined by comparing its peak area in the chromatogram to a calibration curve generated using certified reference standards.[6]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of isoflavone content in soybean cultivars.
Caption: Experimental workflow for isoflavone analysis in soybeans.
Signaling Pathways and Logical Relationships
While this guide focuses on the comparative content of isoflavones, it is important to understand their biosynthesis. Isoflavones are synthesized via a branch of the phenylpropanoid pathway. The expression of genes involved in this pathway can vary significantly between different soybean cultivars, leading to the observed differences in isoflavone profiles.[5][14] Further research into the genetic regulation of this pathway can aid in the development of soybean varieties with enhanced isoflavone content.
Caption: Simplified isoflavone biosynthesis pathway in soybeans.
References
- 1. Isoflavone Content of Soybean Cultivars from Maturity Group 0 to VI Grown in Northern and Southern China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijfmr.com [ijfmr.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fda.gov.tw [fda.gov.tw]
- 7. LC–ESI–MS based characterisation of isoflavones in soybean (Glycine max (L.) Merr.) from India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of a Method to Quantify Isoflavones in Soybean by Single and Multi-laboratory Validation Studies [jstage.jst.go.jp]
- 9. jfda-online.com [jfda-online.com]
- 10. Determination of total soy isoflavones in dietary supplements, supplement ingredients, and soy foods by high-performance liquid chromatography with ultraviolet detection: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of isoflavones in soy and selected foods containing soy by extraction, saponification, and liquid chromatography: collaborative study [agris.fao.org]
- 14. researchgate.net [researchgate.net]
Confirming the Structure of Synthetic Isoflavanones: A Comparative Guide to NMR Techniques
For researchers in drug development and medicinal chemistry, unequivocal structural confirmation of newly synthesized isoflavanones is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. This guide provides a comparative overview of essential 1D and 2D NMR experiments, supported by experimental data and protocols, to facilitate the structural elucidation of synthetic isoflavanones.
Comparison of NMR Techniques for Isoflavanone Structure Elucidation
The structural backbone of an this compound, a 3-phenylchroman-4-one, presents a unique set of protons and carbons whose chemical environments are sensitive to substitution patterns on the A and B rings. A combination of 1D and 2D NMR experiments is typically employed to unambiguously assign all proton and carbon signals.
-
1D NMR (¹H and ¹³C): One-dimensional NMR provides the foundational data for structure elucidation. The ¹H NMR spectrum reveals the number of unique protons, their chemical shifts (indicating their electronic environment), multiplicity (splitting patterns that show adjacent protons), and integration (the ratio of protons). The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, providing a carbon count and information about the types of carbons present (e.g., carbonyl, aromatic, aliphatic).
-
2D COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds (vicinal or geminal protons). For isoflavanones, COSY is crucial for identifying adjacent protons on the aromatic rings and for tracing the connectivity within the C-ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear experiment that correlates directly bonded proton-carbon pairs.[1] Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to. This is invaluable for assigning the carbon signals based on the more easily assigned proton spectrum.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[1] This allows for the connection of different structural fragments, such as linking substituents to the aromatic rings or connecting the B-ring to the C-ring at the C3 position.
Data Presentation: ¹H and ¹³C NMR Data of Representative Isoflavanones
The following table summarizes the ¹H and ¹³C NMR chemical shifts (δ in ppm) for three common this compound parent structures, often used as starting points for synthetic derivatives. The data is compiled from literature sources and recorded in DMSO-d₆.
| Position | Daidzein (7,4'-dihydroxyisoflavone) | Genistein (5,7,4'-trihydroxyisoflavone) | Formononetin (7-hydroxy-4'-methoxyisoflavone) |
| ¹H NMR | |||
| H-2 | 8.29 (s)[2] | 8.33 (s)[2] | 8.35 (s) |
| H-5 | 7.97 (s)[2] | 12.97 (s, 5-OH)[2] | - |
| H-6 | 6.94 (s)[2] | 6.23 (s)[2] | 6.95 (d) |
| H-8 | 6.86 (s)[2] | 6.39 (s)[2] | 6.87 (d) |
| H-2', H-6' | 7.38 (d)[2] | 7.38 (d)[2] | 7.50 (d) |
| H-3', H-5' | 6.81 (d)[2] | 6.82 (d)[2] | 6.97 (d) |
| 4'-OCH₃ | - | - | 3.77 (s) |
| ¹³C NMR | |||
| C-2 | 152.8[2] | 153.9[2] | 154.3 |
| C-3 | 122.1[2] | 121.1[2] | 124.2 |
| C-4 | 174.7[2] | 180.1[2] | 175.0 |
| C-4a (C-10) | 116.6[2] | 104.3[2] | 115.2 |
| C-5 | 127.3[2] | 161.9[2] | 127.6 |
| C-6 | 114.9[2] | 98.8[2] | 115.6 |
| C-7 | 162.2[2] | 164.2[2] | 162.8 |
| C-8 | 102.0[2] | 93.6[2] | 102.6 |
| C-8a (C-9) | 157.3[2] | 157.3[2] | 157.8 |
| C-1' | 123.2[2] | 122.2[2] | 124.1 |
| C-2', C-6' | 130.1[2] | 130.1[2] | 130.9 |
| C-3', C-5' | 118.0[2] | 114.9[2] | 114.3 |
| C-4' | 157.5[2] | 157.5[2] | 159.4 |
| 4'-OCH₃ | - | - | 55.6 |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These are general guidelines and may require optimization based on the specific this compound and available instrumentation.
Sample Preparation
-
Sample Quantity: Weigh 5-10 mg of the purified synthetic this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ is a common choice for isoflavanones due to its excellent solubilizing power. Other options include CDCl₃, acetone-d₆, or methanol-d₄.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Vortex the sample for 30-60 seconds to ensure complete dissolution and a homogeneous solution. If necessary, gentle heating or sonication can be used.
1D NMR Spectroscopy (¹H and ¹³C)
-
Instrument Setup: Tune and shim the NMR spectrometer for the chosen solvent to ensure optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments) is typically used.
-
Acquisition Time (AQ): ~2-3 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay may be needed for accurate integration if quaternary carbons are present in the vicinity of protons of interest.
-
Number of Scans (NS): 8-16 scans are usually sufficient for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024-4096 scans or more may be necessary depending on the sample concentration.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δH 2.50 ppm and δC 39.52 ppm).
2D NMR Spectroscopy (COSY, HSQC, HMBC)
-
COSY Acquisition:
-
Pulse Program: cosygpmf or similar gradient-enhanced sequence.
-
Data Points (TD): 2048 in F2, 256-512 in F1.
-
Number of Scans (NS): 2-4 scans per increment.
-
-
HSQC Acquisition:
-
Pulse Program: hsqcedetgpsisp2.3 or similar for multiplicity-edited HSQC which distinguishes CH/CH₃ from CH₂ groups.
-
Spectral Width (SW): Set appropriately for the proton and carbon chemical shift ranges.
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling (~145 Hz).
-
Number of Scans (NS): 2-8 scans per increment.
-
-
HMBC Acquisition:
-
Pulse Program: hmbcgplpndqf or similar.
-
Long-Range Coupling Constant: Optimized for a range of long-range couplings, typically 8 Hz.
-
Number of Scans (NS): 4-16 scans per increment. HMBC is less sensitive than HSQC and may require more scans.
-
-
Data Processing: 2D data is processed with Fourier transformation in both dimensions, followed by phasing and baseline correction.
Visualization of the Experimental Workflow
The logical progression of experiments for confirming the structure of a synthetic this compound can be visualized as follows:
References
A Researcher's Guide to Cross-Validation of Isoflavone Quantification in Analytical Laboratories
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of isoflavones is paramount for ensuring the validity of experimental data and the quality of therapeutic products. This guide provides an objective comparison of the performance of different analytical laboratories in the quantification of isoflavones, supported by experimental data from collaborative studies. It delves into the detailed methodologies of key analytical techniques and visualizes the intricate workflows and biological pathways involved.
The process of cross-validation, or inter-laboratory comparison, is critical for establishing the robustness and reliability of an analytical method. It involves multiple laboratories analyzing the same samples to assess the degree of agreement in their results, thereby identifying potential biases and sources of variability.
Data Presentation: A Comparative Analysis of Analytical Performance
The quantification of isoflavones is predominantly carried out using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
An extensive inter-laboratory study involving 13 laboratories across six countries provides valuable insights into the performance of HPLC-UV for the determination of total soy isoflavones in various matrices, including dietary supplements and soy-based food products.[1][2] The precision of the method was evaluated based on repeatability (within-laboratory variation, RSDr) and reproducibility (inter-laboratory variation, RSDR).
Table 1: Summary of Inter-laboratory Study Results for Total Isoflavone Analysis by HPLC-UV [1][2]
| Sample Matrix | Mean Concentration (mg/g) | Repeatability (RSDr) (%) | Reproducibility (RSDR) (%) |
| Soy Isoflavone Concentrate | > 400 | 1.07 | 2.29 |
| Soy Flour | ~1.5 | 2.50 | 7.50 |
| Soy Protein Product | 0.87 | 3.31 | 9.36 |
For LC-MS/MS, while a direct multi-laboratory comparison study with standardized samples is not as readily available in the public domain, numerous single-laboratory validation studies demonstrate its superior sensitivity and selectivity. The performance characteristics of a typical validated LC-MS/MS method are summarized below.
Table 2: Typical Performance Characteristics of a Validated LC-MS/MS Method for Isoflavone Quantification
| Performance Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 1 - 15 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Experimental Protocols
Detailed and standardized experimental protocols are the cornerstone of reproducible and comparable analytical results. Below are the methodologies for the two primary techniques used in isoflavone quantification.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for the routine analysis of isoflavones in various samples.
Sample Preparation:
-
Extraction: A representative portion of the homogenized sample is weighed. The isoflavones are then extracted using a solvent mixture, typically aqueous acetonitrile containing a small amount of dimethyl sulfoxide (DMSO).[2]
-
Hydrolysis (Optional): To quantify total isoflavones (aglycones and glycosides), a hydrolysis step is often employed. This can be either acid hydrolysis or enzymatic hydrolysis (e.g., using β-glucosidase) to convert the glycoside forms to their corresponding aglycones.
-
Cleanup: The extract is centrifuged or filtered to remove particulate matter before injection into the HPLC system.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
-
Detection: UV detection is typically set at 260 nm, which is the wavelength of maximum absorbance for most isoflavones.[1]
-
Quantification: The concentration of each isoflavone is determined by comparing its peak area to that of a calibration curve prepared from certified reference standards. An internal standard is often used to correct for variations in extraction efficiency and injection volume.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it ideal for the analysis of isoflavones at low concentrations or in complex matrices.
Sample Preparation:
-
Extraction: Similar to the HPLC-UV method, extraction is typically performed with an organic solvent mixture.
-
Cleanup: Solid-phase extraction (SPE) may be used for sample cleanup and concentration, especially for biological samples like plasma or urine.
-
Derivatization (Optional): In some cases, derivatization may be performed to improve the ionization efficiency and fragmentation of the isoflavones.
LC-MS/MS Conditions:
-
Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is often coupled with MS/MS to achieve faster separations and better resolution. A C18 or other suitable reversed-phase column is used.
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique for isoflavones, typically operated in negative ion mode.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the isoflavone of interest and then monitoring for a specific product ion after fragmentation in the collision cell. This highly selective detection method minimizes interferences from the sample matrix.
-
Quantification: Quantification is performed using an internal standard, preferably a stable isotope-labeled version of the analyte, and a calibration curve.
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates the typical workflow for a cross-validation study of isoflavone quantification among different analytical laboratories.
Workflow for an inter-laboratory cross-validation study.
Isoflavone Signaling Pathways
Isoflavones exert their biological effects by modulating various signaling pathways. The diagram below illustrates the primary mechanisms of action, including their interaction with estrogen receptors and other cellular targets.
Key signaling pathways modulated by isoflavones.
References
Isoflavone Bioavailability: A Comparative Analysis of Aglycones and Glycosides
A comprehensive guide for researchers and drug development professionals on the comparative bioavailability of isoflavone aglycones and their glycoside precursors. This guide synthesizes experimental data to objectively evaluate their absorption, metabolism, and overall bioavailability.
The prevailing scientific consensus suggests that isoflavone aglycones, the non-sugar-bound forms, are absorbed more rapidly and in greater quantities by the human body compared to their glycoside counterparts, which are bound to a sugar molecule.[1][2][3] The fundamental reason for this difference lies in the initial steps of absorption within the digestive system. Isoflavone glycosides require an enzymatic conversion by intestinal enzymes to release the aglycone form before they can be absorbed.[1] In contrast, aglycones are in a "pre-digested" state, allowing for more direct absorption.[1]
While many studies support the superior bioavailability of aglycones, some research indicates that the apparent bioavailability between the two forms may not be significantly different in certain contexts.[4][5] This guide presents the available quantitative data, details the experimental protocols used to obtain this data, and illustrates the key metabolic and experimental processes.
Quantitative Comparison of Bioavailability
The following tables summarize key pharmacokinetic parameters from human clinical trials comparing the bioavailability of isoflavone aglycones and glycosides. These parameters include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the curve (AUC), which represents total drug exposure over time.
Table 1: Pharmacokinetic Parameters of Total Isoflavones
| Form Administered | Cmax (µmol/L) | Tmax (hours) | AUC (µmol·day/L) | Study Population | Reference |
| Aglycone-rich Fermented Soybeans | 2.79 ± 0.13 | 1.00 ± 0.00 | 23.78 ± 2.41 | Postmenopausal Japanese Women | [6] |
| Glucoside-rich Non-fermented Soybeans | 1.74 ± 0.13 | 5.00 ± 0.67 | 19.95 ± 2.03 | Postmenopausal Japanese Women | [6] |
Table 2: Pharmacokinetic Parameters for Daidzein
| Form Administered | Cmax | AUC | Tmax | Study Population | Reference |
| Aglycone Tablets | Significantly higher | Significantly higher | Not significantly different | American Women | [4] |
| Glucoside Tablets | - | - | - | American Women | [4] |
Table 3: Pharmacokinetic Parameters for Genistein
| Form Administered | Cmax | AUC | Tmax | Study Population | Reference |
| Aglycone Tablets | Not significantly different | Not significantly different | Not significantly different | American Women | [4] |
| Glucoside Tablets | - | - | - | American Women | [4] |
Table 4: Relative Plasma Isoflavone Concentrations
| Form Administered | Relative Plasma Concentration | Time Point | Study Population | Reference |
| Aglycones | >100% higher | 2 and 4 weeks | Men (45 y old) | [2] |
| Glucosides | - | 2 and 4 weeks | Men (45 y old) | [2] |
| Aglycones | >2 times greater | Peak concentration | Men (41 y old) and Women (45 y old) | [2] |
| Glucosides | - | Peak concentration | Men (41 y old) and Women (45 y old) | [2] |
Experimental Protocols
The data presented above were generated from rigorous clinical trials. Below are detailed methodologies representative of those used in the cited studies.
Human Bioavailability Study Protocol
-
Study Design: A randomized, double-blind, crossover study is a common design.[4][6][7] In this design, each participant receives both the aglycone and glycoside forms of isoflavones at different times, with a washout period in between to eliminate any carryover effects.[7] This allows for a direct comparison of the two forms within the same individuals, minimizing inter-individual variability.
-
Participants: Studies often recruit healthy adult volunteers.[4][6] The number of participants can vary, for example, some studies have used around 11 to 15 subjects.[4][6]
-
Intervention: Participants are given a standardized dose of isoflavones in either the aglycone or glycoside form. These can be administered as tablets or incorporated into a food or beverage.[4][6][7] The total isoflavone content is kept consistent between the two interventions.[6]
-
Blood Sampling: Blood samples are collected at multiple time points before and after ingestion of the isoflavone product. A typical schedule includes a baseline sample (0 hours) and then samples at 1, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-ingestion.[4][6]
-
Urine Collection: Cumulative urine is often collected over a specified period, for instance, 24 or 48 hours, to measure the excretion of isoflavones and their metabolites.[6]
-
Analytical Methods: The concentrations of isoflavones (daidzein, genistein, etc.) and their metabolites (e.g., equol) in plasma and urine are quantified using sensitive analytical techniques. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is frequently employed.[8][9][10] Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring a derivatization step.[8][10]
-
Pharmacokinetic Analysis: The collected concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.[4][6]
In Vitro Digestion and Absorption Models
-
Simulator of the Human Intestinal Microbial Ecosystem (SHIME): This model is used to study the digestion of isoflavones and their interaction with gut microbiota.[11] It simulates the conditions of the stomach, small intestine, and different parts of the colon.
-
Caco-2 Cell Monolayers: This in vitro model uses a layer of human intestinal cells (Caco-2) grown on a permeable membrane to mimic the intestinal barrier.[12][13] It is used to assess the transport and permeability of isoflavone aglycones and glycosides across the intestinal epithelium.[13] Studies have shown that deconjugation of glycosides is necessary for transport across this barrier.[13]
Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of isoflavone glycosides and a typical experimental workflow for a human bioavailability study.
References
- 1. Unveiling the Superior Absorption of Soy Isoflavone Aglycones in Human Health - AGLYGEN [aglygen.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Soy isoflavone aglycones are absorbed faster and in higher amounts than their glucosides in humans. | Semantic Scholar [semanticscholar.org]
- 4. Bioavailability of soybean isoflavones from aglycone and glucoside forms in American women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Bioavailability of soybean isoflavones from aglycone and glucoside forms in American women. | Semantic Scholar [semanticscholar.org]
- 6. Higher bioavailability of isoflavones after a single ingestion of aglycone-rich fermented soybeans compared with glucoside-rich non-fermented soybeans in Japanese postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolysis of isoflavone glycosides to aglycones by beta-glycosidase does not alter plasma and urine isoflavone pharmacokinetics in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. Analytical methods used to quantify isoflavones in cow’s milk: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A brief history and spectroscopic analysis of soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The bioavailability of soy isoflavones in vitro and their effects on gut microbiota in the simulator of the human intestinal microbial ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Isoflavanone Bioactivity: Bridging the Gap Between In Vitro and In Vivo Studies
A deep dive into the experimental evidence for the anticancer and anti-inflammatory properties of the isoflavanones dalbergin and pomiferin, highlighting the correlation and disparities between laboratory cell-based assays and whole-organism studies.
The therapeutic potential of isoflavanones, a class of polyphenolic compounds found in various plants, has garnered significant interest in the scientific community. Their diverse biological activities, including anticancer and anti-inflammatory effects, are often first identified through in vitro experiments. However, the translation of these promising laboratory findings into tangible in vivo efficacy is a complex process influenced by a multitude of physiological factors. This guide provides a comparative analysis of the in vitro and in vivo bioactivity of two representative isoflavanones: dalbergin, investigated for its anticancer properties, and pomiferin, studied for its anti-inflammatory effects. By examining the available experimental data, we aim to provide researchers, scientists, and drug development professionals with a clearer understanding of the correlations and disconnects between in vitro predictions and in vivo outcomes for this class of compounds.
The In Vitro-In Vivo Correlation: A Fundamental Hurdle in Drug Discovery
The journey from a bioactive compound identified in a petri dish to a clinically effective therapeutic is fraught with challenges. In vitro studies, while essential for high-throughput screening and mechanistic elucidation, represent a simplified biological system. Conversely, in vivo studies in animal models introduce the complexities of absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics, as well as the intricate interactions within a whole organism, or pharmacodynamics. This often leads to a discrepancy between the potency observed in vitro and the efficacy demonstrated in vivo. The following sections will explore this dynamic through the lens of dalbergin and pomiferin.
Figure 1: A generalized workflow illustrating the progression from in vitro discovery to in vivo validation for assessing the bioactivity of a compound.
Dalbergin: Anticancer Activity in Breast Cancer Models
Dalbergin is a neoflavonoid that has demonstrated cytotoxic effects against cancer cells in laboratory settings. The primary focus of in vitro research has been on its potential to induce apoptosis and inhibit cell proliferation in breast cancer cell lines.
In Vitro Anticancer Bioactivity of Dalbergin
Studies on the estrogen receptor-positive human breast cancer cell line, T47D, have shown that dalbergin's cytotoxic effect is both time- and concentration-dependent.[1][2] The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, decreases significantly with longer exposure times, indicating a potent and sustained anticancer effect.[1][2] Mechanistic studies have revealed that dalbergin induces apoptosis by modulating the expression of key regulatory genes. Specifically, it has been shown to alter the mRNA levels of p53, a tumor suppressor gene, Bcl-2, an anti-apoptotic gene, and STAT3, a signal transducer and activator of transcription involved in cell survival and proliferation.[1][2]
| Parameter | 24 hours | 48 hours | 72 hours |
| IC50 Value (T47D cells) | 1 µM[1][2] | 0.001 µM[1][2] | 0.00001 µM[1][2] |
Table 1: In Vitro Cytotoxicity of Dalbergin on T47D Breast Cancer Cells
In Vivo Anticancer Bioactivity of Dalbergin
A direct in vivo study evaluating the efficacy of dalbergin on T47D tumor xenografts in an animal model was not identified in the reviewed literature. This represents a significant gap in understanding the direct in vitro-in vivo correlation of dalbergin's anticancer activity in breast cancer. However, a study on dalbergin-loaded PLGA nanoparticles for hepatocellular carcinoma in rats provided insights into its pharmacokinetic profile.[3] This study demonstrated that nanoformulation could enhance the bioavailability of dalbergin, a crucial factor for achieving therapeutic concentrations in vivo.[3] While this study does not provide a direct comparison of efficacy, it underscores the importance of formulation strategies in translating in vitro potency to in vivo effects. The lack of a dedicated in vivo efficacy study for dalbergin in a breast cancer model highlights a common challenge in natural product research, where promising in vitro candidates await further validation in whole-organism systems.
Figure 2: Proposed mechanism of dalbergin-induced apoptosis in T47D breast cancer cells based on in vitro findings.
Pomiferin: Anti-inflammatory Effects in Neuroinflammation Models
Pomiferin is a prenylated isoflavone that has been investigated for its antioxidant and anti-inflammatory properties. In vitro studies have focused on its ability to mitigate inflammatory responses in immune cells of the central nervous system.
In Vitro Anti-inflammatory Bioactivity of Pomiferin
In vitro experiments using BV2 microglial cells, which are immune cells of the brain, have demonstrated that pomiferin can effectively counteract inflammation induced by lipopolysaccharide (LPS), a component of bacterial cell walls.[4] Pomiferin was shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are key mediators of oxidative stress and inflammation.[4] Furthermore, it significantly reduced the expression of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[4] The underlying mechanism for these effects involves the modulation of critical signaling pathways. Pomiferin was found to activate the Akt/Nrf2 pathway, which is involved in the antioxidant response, and inhibit the NF-κB pathway, a central regulator of inflammation.[4]
| Parameter | Effect of Pomiferin (1 µM) on LPS-stimulated BV2 cells |
| Reactive Oxygen Species (ROS) | Inhibition |
| Nitric Oxide (NO) | Inhibition |
| IL-6 mRNA expression | Inhibition |
| TNF-α mRNA expression | Inhibition |
| IL-6 protein level | Inhibition |
| TNF-α protein level | Inhibition |
Table 2: In Vitro Anti-inflammatory Effects of Pomiferin
In Vivo Anti-inflammatory Bioactivity of Pomiferin
While direct in vivo studies measuring the effect of pomiferin on cytokine levels in an LPS-induced neuroinflammation model in mice were not found, a study on a structurally related isoflavone, tectorigenin, provides valuable comparative insights. In an LPS-induced neuroinflammation mouse model, administration of tectorigenin effectively reduced the serum levels of TNF-α and IL-6.[5] This finding in a whole-organism model corroborates the in vitro observations with pomiferin, suggesting that isoflavanones as a class may indeed suppress pro-inflammatory cytokine production in vivo. The consistency between the in vitro effects of pomiferin and the in vivo effects of a similar isoflavone strengthens the hypothesis that pomiferin's mechanism of action observed in cell culture could translate to a physiological anti-inflammatory response. However, a dedicated in vivo study on pomiferin is necessary to confirm this correlation and to determine its therapeutic potential.
Figure 3: Anti-inflammatory signaling pathways modulated by pomiferin in LPS-stimulated microglial cells as determined by in vitro studies.
Experimental Protocols
Dalbergin In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Line: Human breast cancer cell line T47D.
-
Procedure: T47D cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight. The cells were then treated with various concentrations of dalbergin (ranging from 0.00001 to 30 µM) or a vehicle control (DMSO). After incubation for 24, 48, or 72 hours, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 100 µL of DMSO. The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control, and the IC50 value was calculated.[1][2]
Pomiferin In Vitro Anti-inflammatory Assay (ELISA for Cytokines)
-
Cell Line: Murine microglial cell line BV2.
-
Procedure: BV2 cells were seeded in 24-well plates and pre-treated with pomiferin (1 µM) for 1 hour. Subsequently, the cells were stimulated with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response. The cell culture supernatant was then collected, and the concentrations of IL-6 and TNF-α were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions. The absorbance was read on a microplate reader, and cytokine concentrations were determined by comparison with a standard curve.[4]
Tectorigenin In Vivo Anti-inflammatory Assay (LPS-induced Neuroinflammation Model)
-
Animal Model: Male C57BL/6 mice.
-
Procedure: Mice were administered tectorigenin orally for a specified number of days prior to the inflammatory challenge. Neuroinflammation was induced by an intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg). A control group received the vehicle. After a defined period (e.g., 6 hours) post-LPS injection, blood samples were collected via cardiac puncture. The serum was separated by centrifugation.
-
Cytokine Measurement: Serum levels of TNF-α and IL-6 were quantified using specific ELISA kits. The results from the tectorigenin-treated group were compared to the LPS-only group to determine the extent of inflammation inhibition.[5]
Conclusion
The isoflavanones dalbergin and pomiferin exhibit significant anticancer and anti-inflammatory bioactivities in vitro, respectively. Dalbergin demonstrates potent, time-dependent cytotoxicity against the T47D breast cancer cell line by inducing apoptosis through the modulation of key signaling pathways. Pomiferin effectively suppresses the inflammatory response in microglial cells by inhibiting the production of pro-inflammatory mediators and regulating the NF-κB and Akt/Nrf2 pathways.
However, a direct and comprehensive correlation of these in vitro findings with in vivo efficacy remains an area requiring further investigation. The absence of a T47D xenograft study for dalbergin and the reliance on a related compound for the in vivo anti-inflammatory comparison of pomiferin highlight the existing translational gaps. These case studies underscore the critical need for integrated research approaches that combine in vitro screening and mechanistic studies with well-designed in vivo models to validate the therapeutic potential of promising natural compounds like isoflavanones. Future research should focus on bridging these gaps to facilitate the development of novel this compound-based therapeutics.
References
- 1. ICI Journals Master List [journals.indexcopernicus.com]
- 2. ircmj.com [ircmj.com]
- 3. researchgate.net [researchgate.net]
- 4. Pomiferin Exerts Antineuroinflammatory Effects through Activating Akt/Nrf2 Pathway and Inhibiting NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Estrogenic Activity of Isoflavanone and Estradiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the estrogenic activity of isoflavanone and the endogenous estrogen, 17β-estradiol. The information presented herein is based on available experimental data and is intended to be a resource for researchers in endocrinology, pharmacology, and drug development.
Isoflavonoids, a class of phytoestrogens, share structural similarities with mammalian estrogens, allowing them to interact with estrogen receptors (ERs) and elicit estrogenic or anti-estrogenic effects.[1] Isoflavanones are a subclass of isoflavonoids characterized by the saturation of the double bond in the C ring of the flavonoid skeleton. This structural difference distinguishes them from the more commonly studied isoflavones, such as genistein and daidzein. This guide will focus on the estrogenic potential of isoflavanones in comparison to the potent endogenous estrogen, 17β-estradiol.
Quantitative Comparison of Estrogenic Activity
The estrogenic activity of a compound is primarily determined by its binding affinity to estrogen receptors (ERα and ERβ) and its ability to induce a biological response, such as cell proliferation or gene expression. The following table summarizes the available quantitative data for this compound and related compounds compared to 17β-estradiol. Due to the limited direct comparative data for isoflavanones, data for the structurally similar isoflavone metabolite, equol, is also included for a broader perspective.
| Compound | Receptor | Parameter | Value | Reference |
| 17β-Estradiol | ERα | IC50 | 3.2 nM | --INVALID-LINK-- |
| ERβ | RBA | 100% | [2] | |
| Equol (S-enantiomer) | ERα | RBA | 0.144% | [2] |
| ERβ | RBA | 3.50% | [2] | |
| Daidzein | ERα | IC50 | 107.62 nM | [3] |
| ERβ | RBA | 0.051% | [2] | |
| Genistein | ERα | IC50 | 29.38 nM | [3] |
| ERβ | RBA | 6.80% | [2] | |
| 7,2′-dihydroxy-4′,5′-dimethoxythis compound | - | EC50 (Cell Proliferation) | 8.83 μM | [1] |
Note: RBA (Relative Binding Affinity) is expressed as a percentage relative to 17β-estradiol (set at 100%). IC50 is the half-maximal inhibitory concentration in a competitive binding assay. EC50 is the half-maximal effective concentration in a cell-based assay.
Estrogen Signaling Pathway
The estrogenic effects of both estradiol and this compound are mediated through their interaction with estrogen receptors, which function as ligand-activated transcription factors. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.
Experimental Workflows
The assessment of estrogenic activity typically involves a series of in vitro assays. The following diagram illustrates a general workflow for comparing the estrogenic potential of a test compound like this compound to a reference compound such as estradiol.
Detailed Experimental Protocols
Competitive Estrogen Receptor Binding Assay
This assay measures the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to ERα and ERβ.
Materials:
-
Recombinant human ERα and ERβ
-
[³H]-17β-estradiol
-
Test compound (this compound) and 17β-estradiol (unlabeled)
-
Assay buffer (e.g., Tris-HCl with additives)
-
Hydroxyapatite slurry
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound and unlabeled 17β-estradiol.
-
In assay tubes, combine the ER preparation, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the test compound or unlabeled estradiol.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Add hydroxyapatite slurry to each tube to bind the receptor-ligand complexes.
-
Wash the pellets to remove unbound radioligand.
-
Resuspend the pellets in scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of bound [³H]-17β-estradiol against the logarithm of the competitor concentration to determine the IC50 value.
-
Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of Estradiol / IC50 of Test Compound) x 100.
E-Screen (Estrogen-Sensitive Cell Proliferation Assay)
This assay assesses the ability of a compound to induce the proliferation of estrogen-dependent cells, such as the MCF-7 human breast cancer cell line.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous estrogens)
-
Test compound and 17β-estradiol
-
Cell counting solution (e.g., Trypan blue) or a colorimetric proliferation assay kit (e.g., MTT, SRB)
-
96-well plates
Procedure:
-
Seed MCF-7 cells in 96-well plates and allow them to attach.
-
Replace the medium with medium containing serial dilutions of the test compound or 17β-estradiol. Include a vehicle control.
-
Incubate the cells for a defined period (e.g., 6 days).
-
Determine the cell number in each well using a cell counting method or a proliferation assay kit.
-
Plot the cell number against the logarithm of the compound concentration to determine the EC50 value and the maximum proliferative effect.
Estrogen-Inducible Reporter Gene Assay
This assay measures the ability of a compound to activate the transcription of a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).
Materials:
-
A suitable cell line (e.g., HeLa, T47D) stably transfected with an ER expression vector and an ERE-driven reporter gene construct.[4]
-
Cell culture medium
-
Test compound and 17β-estradiol
-
Lysis buffer
-
Luciferase assay substrate
Procedure:
-
Seed the transfected cells in a 96-well plate.
-
Treat the cells with serial dilutions of the test compound or 17β-estradiol.
-
Incubate the cells to allow for gene expression.
-
Lyse the cells to release the reporter protein.
-
Add the appropriate substrate and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Plot the reporter activity against the logarithm of the compound concentration to determine the EC50 value.
References
- 1. Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxythis compound, a Phytoestrogen with Derma Papilla Cell Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Estrogenic and Acetylcholinesterase-Enhancement Activity of a New Isoflavone, 7,2′,4′-Trihydroxyisoflavone-4′-O-β-D-Glucopyranoside from Crotalaria Sessililflora - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel Enzymatic Assay for Isoflavanone Detection
The accurate detection and quantification of isoflavanones, a class of isoflavonoids with significant potential in drug development and nutritional science, is crucial for research and quality control. While high-performance liquid chromatography (HPLC) remains the gold standard, new methodologies are emerging that offer advantages in specific applications. This guide provides a detailed comparison of a novel tyrosinase-based enzymatic assay for isoflavanone detection against the conventional HPLC-UV method.
Introduction to this compound Detection Methods
Isoflavanones are phytoestrogens that play a role in various signaling pathways, making them promising candidates for therapeutic intervention.[1] Traditionally, their analysis has been dominated by chromatographic techniques, which are robust and reliable but can be time-consuming and require significant capital investment.[2] This has spurred the development of alternative methods, including enzyme-based assays, which can offer high throughput and cost-effectiveness.
This guide details a novel enzymatic assay based on the principle of tyrosinase inhibition by certain isoflavanones.[3][4][5] This new method provides a functional measure of bioactivity and is compared here to the widely used HPLC with ultraviolet (UV) detection method for quantitative analysis.[2][6]
Comparison of Analytical Methods
A summary of the performance characteristics of the novel enzymatic assay and the standard HPLC-UV method is presented below.
| Feature | Novel Tyrosinase Inhibition Assay | HPLC-UV Method |
| Principle | Colorimetric; measures the inhibition of tyrosinase activity by isoflavanones. | Chromatographic separation followed by UV absorbance detection. |
| Primary Measurement | Bioactivity (enzyme inhibition) | Concentration |
| Sensitivity | Moderate to High (ng/mL to µg/mL range) | High (ng/mL range)[2] |
| Specificity | Moderate; susceptible to interference from other enzyme inhibitors. | High; resolves individual isoflavone compounds. |
| Throughput | High; suitable for 96-well plate format. | Low to Moderate; sequential sample analysis. |
| Analysis Time per Sample | ~30 minutes | 20-40 minutes[2] |
| Cost per Sample | Low | High |
| Equipment Cost | Low (microplate reader) | High (HPLC system) |
| Ease of Use | Simple | Requires skilled operator |
Experimental Protocols
Novel Tyrosinase Inhibition-Based Enzymatic Assay
This assay quantifies isoflavanones by measuring their ability to inhibit the tyrosinase-catalyzed oxidation of L-DOPA, which produces a colored product (dopachrome).[3]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate Buffer (50 mM, pH 6.8)
-
This compound standards and samples
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Add 50 µL of this compound standard or sample solution at various concentrations.
-
Add 50 µL of the tyrosinase solution to each well and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals for 20 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration and determine the IC50 value (the concentration of this compound that causes 50% inhibition).
High-Performance Liquid Chromatography (HPLC-UV) Method
This method separates isoflavanones from a sample matrix, and each compound is quantified based on its UV absorbance.[6]
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade) with 0.1% acetic acid
-
This compound standards and samples
-
0.45 µm syringe filters
Procedure:
-
Prepare a mobile phase consisting of a gradient of acetonitrile and water (with 0.1% acetic acid).
-
Prepare a series of this compound standards of known concentrations to create a calibration curve.
-
Filter all samples and standards through a 0.45 µm filter.
-
Set the UV detector to the maximum absorbance wavelength for the isoflavanones of interest (typically around 260 nm).[6]
-
Inject 20 µL of the sample or standard onto the HPLC column.
-
Run the gradient elution to separate the this compound compounds.
-
Identify and quantify the isoflavanones in the samples by comparing their retention times and peak areas to those of the standards.
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Workflow
Caption: Workflow for the tyrosinase inhibition-based enzymatic assay.
Conclusion
The novel tyrosinase inhibition-based enzymatic assay represents a promising alternative for the high-throughput screening of isoflavanones, particularly when assessing their potential bioactivity. Its speed, low cost, and simplicity make it an excellent choice for preliminary studies and large-scale screening projects. However, for detailed quantitative analysis and identification of specific this compound compounds in complex mixtures, the HPLC-UV method remains the superior choice due to its high specificity and resolution. The selection of the appropriate assay ultimately depends on the specific research question, available resources, and the required level of analytical detail.
References
- 1. The protein conformational basis of isoflavone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous Determination of Six Isoflavones from Puerariae Lobatae Radix by CPE-HPLC and Effect of Puerarin on Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Comparative Docking Analysis of Isoflavanone Derivatives
For researchers, scientists, and professionals in drug development, this guide offers an in-depth comparative analysis of the in-silico docking performance of isoflavanone derivatives against key protein targets. By presenting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to provide valuable insights into the potential of these compounds as therapeutic agents.
Isoflavanones, a subclass of isoflavonoids, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Their structural similarity to endogenous estrogens allows them to interact with a variety of biological targets, making them promising candidates for the development of novel therapeutics. Molecular docking, a powerful computational technique, enables the prediction of binding affinities and interaction patterns between these small molecules and their protein targets at a molecular level. This guide synthesizes findings from multiple studies to offer a comparative perspective on the therapeutic promise of this compound derivatives.
Comparative Docking Performance of this compound Derivatives
The following table summarizes the binding energies and inhibitory concentrations of various isoflavone and this compound derivatives against several key protein targets implicated in diseases such as cancer and inflammation. Lower binding energy values (more negative) indicate a higher predicted binding affinity.
| This compound/Isoflavone Derivative | Target Protein | Binding Energy (kcal/mol) | IC50 / Inhibition | Reference |
| Genistein | PI3K | - | Potent Inhibition | [1] |
| Daidzein | Soybean Lipoxygenase-1 (LOX-1) | - | IC50: 11.53 µM | [2] |
| Genistein | Soybean Lipoxygenase-1 (LOX-1) | - | IC50: 5.33 µM | [2] |
| Formononetin Derivative (Compound 22) | Epidermal Growth Factor Receptor (EGFR) | - | IC50: 14.5 nM | [3] |
| Isoflavone-pyrazolo[3,4-d]pyrimidine hybrid (Compound 97) | PI3Kδ | - | IC50: 163 nM | [3] |
| Isoflavone-pyrazolo[3,4-d]pyrimidine hybrid (Compound 98) | PI3Kδ | - | IC50: 176 nM | [3] |
| Robustaflavone 7,4',7''-trimethyl ether (RTE) | PI3K | -10.855 | - | |
| Tetrahydrorobustaflavone 7,4',7''-trimethyl ether (ThRTE) | PI3K | -10.628 | - | |
| Robustaflavone 7-methyl ether (RME) | PI3K | -9.686 | - | |
| 2',5'-dihydroxy-3,4-dimethoxychalcone (related flavonoid) | EGFR | -7.67 | - | [4] |
| Erlotinib (Reference EGFR Inhibitor) | EGFR | -7.51 | - | [4] |
Detailed Experimental Protocols: In Silico Molecular Docking
The following protocol outlines a standard workflow for performing comparative molecular docking studies, synthesized from methodologies reported in the cited literature.[5][6]
1. Preparation of the Target Protein:
-
Retrieval of Protein Structure: The three-dimensional crystal structure of the target protein is obtained from a protein database such as the Protein Data Bank (PDB).
-
Protein Clean-up: All non-essential molecules, including water, co-crystallized ligands, and ions, are removed from the protein structure file.
-
Addition of Hydrogens: Polar hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of amino acid residues.
-
Charge Assignment: Partial atomic charges are assigned to the protein atoms using a force field, such as Gasteiger or Kollman charges.
-
Energy Minimization: The protein structure is subjected to energy minimization to relieve any steric clashes and to obtain a more stable conformation.
2. Preparation of the Ligand (this compound Derivatives):
-
Ligand Sketching and 3D Conversion: The two-dimensional structures of the this compound derivatives are drawn using chemical drawing software and then converted into three-dimensional structures.
-
Ligand Optimization: The 3D structures of the ligands are optimized to find their most stable, low-energy conformation. This is typically achieved using quantum mechanical or molecular mechanics methods.
-
File Format Conversion: The optimized ligand structures are saved in a format compatible with the docking software (e.g., PDBQT for AutoDock).
3. Molecular Docking Simulation:
-
Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand during the docking process.
-
Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is employed to explore various conformations and orientations of the ligand within the protein's active site.
-
Scoring Function: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each generated pose.
4. Analysis of Docking Results:
-
Binding Energy Evaluation: The docking poses are ranked based on their predicted binding energies. The pose with the lowest binding energy is typically considered the most favorable.
-
Interaction Analysis: The best-docked poses are visualized to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site. This analysis provides insights into the molecular basis of the binding.
Visualizing the Molecular Landscape
To better understand the biological context of these docking studies, the following diagrams illustrate a key signaling pathway and the general workflow of the experimental process.
References
- 1. Inhibitory Activity of Flavonoids against Class I Phosphatidylinositol 3-Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onljbioinform.com [onljbioinform.com]
Safety Operating Guide
Proper Disposal of Isoflavanone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of isoflavanone are critical for ensuring laboratory safety and environmental compliance. Adherence to the following procedures will minimize risks and ensure that waste is managed in accordance with regulatory guidelines. While specific data for this compound is not always available, this guide is based on general best practices for similar chemical compounds and laboratory waste management.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. Isoflavones may cause skin, eye, and respiratory irritation[1][2].
-
Personal Protective Equipment (PPE):
-
Engineering Controls:
II. Step-by-Step Disposal Procedures
The appropriate disposal route for this compound depends on the nature of the waste (solid, liquid solution, or empty container) and local regulations.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect pure this compound or materials heavily contaminated with it (e.g., weighing paper, contaminated gloves) in a designated, sealed, and clearly labeled waste container[1][2].
-
Liquid Waste: Segregate solutions containing this compound from other chemical waste streams. Do not mix with incompatible materials, such as strong oxidizing agents[1][3]. Collect this waste in a sealable, chemical-resistant container. The container must be clearly labeled with "Hazardous Waste," "this compound Waste," and a list of all solvents present with their approximate concentrations[1][2].
-
Empty Containers: Triple-rinse empty containers with a suitable solvent in which this compound is soluble. The first rinse must be collected as hazardous liquid waste[1][4]. Subsequent rinses may be managed according to institutional protocols.
Step 2: Container Management and Storage
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of all contents[2][3].
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory[2][3]. Ensure that incompatible wastes are segregated to prevent accidental reactions[3][5]. All waste containers must be kept securely closed except when adding waste[1][4].
Step 3: Final Disposal
-
The final disposal of this compound waste should be conducted through an approved hazardous waste disposal contractor[1].
-
Do not dispose of this compound down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office[2][6].
Data Presentation: Quantitative Disposal Parameters
| Parameter | Guideline | Rationale |
| pH of Aqueous Waste | 5.5 - 9.0[1][3][4] | To prevent corrosion of plumbing and to comply with municipal wastewater regulations. |
| Concentration for Sewer Disposal | Institution-specific; generally very low ppm levels[1]. | To minimize environmental impact and avoid interference with wastewater treatment processes. |
| Quantity of Solid Waste | No specific limit for collection; must be in a manageable container[1]. | To ensure safe handling and transport by waste management personnel. |
Experimental Protocols: Rinsing Contaminated Glassware
This protocol outlines the recommended procedure for decontaminating glassware that has been in contact with this compound.
-
Initial Rinse: Rinse the glassware three times with a solvent in which this compound is soluble (e.g., ethanol, methanol, DMSO). Collect the first rinse as hazardous liquid waste[1].
-
Washing: Wash the glassware with a suitable laboratory detergent and water[1].
-
Final Rinse: Rinse thoroughly with deionized water[1].
-
Drying: Allow the glassware to air dry or place it in a drying oven[1].
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. acs.org [acs.org]
Essential Safety and Operational Guide for Handling Isoflavanone
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount for both personal safety and environmental protection. This guide provides essential, immediate safety and logistical information for handling isoflavanone, including personal protective equipment (PPE), step-by-step operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to prevent exposure. The required PPE is summarized in the table below.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Handling Solid Compound | Safety glasses with side shields. | Nitrile or neoprene gloves, lab coat. | Recommended if weighing outside a ventilated enclosure. |
| Preparing Solutions | Chemical splash goggles or a face shield.[1] | Nitrile or neoprene gloves, chemically resistant lab coat or apron. | Required if not working in a fume hood or ventilated enclosure. |
| Administering to Cell Cultures or Animals | Safety glasses with side shields. | Nitrile or neoprene gloves, lab coat. | Not generally required if performed in a biological safety cabinet. |
| Cleaning Spills | Chemical splash goggles and face shield. | Heavy-duty nitrile or neoprene gloves, disposable coveralls. | Respirator with appropriate cartridges. |
General laboratory attire, including long pants and closed-toe shoes, is mandatory at all times when working in the laboratory.[1]
Hazard and Toxicity Data
| Data Point | Value | Source |
| Oral LD50 (Rat) | > 4,000 mg/kg (for an equol-rich isoflavone product) | [2] |
| Primary Irritant Effect | May cause skin, eye, and respiratory irritation.[3] | [3] |
| Sensitization | No sensitizing effects are known.[4] | [4] |
| Carcinogenicity | No component is identified as a probable, possible, or confirmed human carcinogen by IARC.[5] | [5] |
It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or aerosols.[3]
Operational Plan: Safe Handling of this compound
A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure risks.
Receiving and Inspection
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the chemical name and hazard information.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) during inspection.
Storage
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][5]
-
Keep the container tightly closed.
Preparation of Solutions
-
All work with solid this compound and the preparation of its solutions should be conducted in a certified chemical fume hood or other ventilated enclosure.[3]
-
Use an analytical balance with a draft shield when weighing the solid compound.
-
To prepare a stock solution, select an appropriate solvent such as DMSO. For increased solubility, the solution can be warmed to 37°C and sonicated.[1]
-
When preparing dilutions, add the stock solution to the diluent to minimize splashing.
Experimental Use
-
Clearly label all vessels containing this compound solutions.
-
Ensure that all manipulations are carried out in a manner that minimizes the generation of aerosols or dust.
-
Use Luer-lock syringes and needles to prevent accidental disconnection and leakage.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.
Waste Identification and Segregation
-
Solid Waste: Collect pure this compound, or materials heavily contaminated with it (e.g., weighing paper, contaminated gloves), in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Segregate solutions containing this compound from other chemical waste streams. Do not mix with incompatible materials.[3] Collect in a sealable, chemical-resistant container clearly labeled with "this compound Waste" and a list of all solvents present.[3]
-
Empty Containers: Triple-rinse the container with a suitable solvent. Collect the first rinse as hazardous liquid waste.[3]
Waste Collection and Storage
-
All waste containers must be kept securely closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area away from heat and sources of ignition.
Disposal Procedure
-
All hazardous chemical waste must be disposed of through a licensed hazardous waste professional.[6] Do not dispose of this compound down the drain or in the regular trash.[6]
This compound Biosynthesis Pathway
The following diagram illustrates the biosynthetic pathway of isoflavones, starting from phenylalanine.
Caption: Biosynthesis pathway of isoflavones from phenylalanine.
References
- 1. Improved Food-Processing Techniques to Reduce Isoflavones in Soy-Based Foodstuffs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute and subchronic toxicity and genotoxicity of SE5-OH, an equol-rich product produced by Lactococcus garvieae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. parmentier.de [parmentier.de]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
